molecular formula C4H5N3OS B093748 3-(methylthio)-1,2,4-triazin-5(4H)-one CAS No. 18060-72-5

3-(methylthio)-1,2,4-triazin-5(4H)-one

Cat. No.: B093748
CAS No.: 18060-72-5
M. Wt: 143.17 g/mol
InChI Key: ZJFYWFHUHCUNTH-UHFFFAOYSA-N
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Description

3-(methylthio)-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C4H5N3OS and its molecular weight is 143.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfanyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5N3OS/c1-9-4-6-3(8)2-5-7-4/h2H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFYWFHUHCUNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939356
Record name 3-(Methylsulfanyl)-1,2,4-triazin-5-ol
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Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18060-72-5
Record name 18060-72-5
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Record name 18060-72-5
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Record name 3-(Methylsulfanyl)-1,2,4-triazin-5-ol
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Record name 3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one
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Foundational & Exploratory

Technical Guide: Synthesis of 3-(methylthio)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a reliable and well-established two-step methodology for the synthesis of 3-(methylthio)-1,2,4-triazin-5(4H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This document details the complete synthetic pathway, including the initial cyclization to a thione intermediate and subsequent S-methylation. The guide is designed for researchers, chemists, and professionals in drug development, offering not only step-by-step protocols but also the underlying mechanistic principles, process optimization insights, and complete characterization data. The procedures outlined herein are validated by established literature and are designed to ensure reproducibility and high purity of the final compound.

Introduction: The Significance of the 1,2,4-Triazine Core

The 1,2,4-triazine moiety is a privileged heterocyclic structure that forms the backbone of numerous compounds with diverse and potent biological activities.[1] Derivatives of 1,2,4-triazin-5-one are particularly noteworthy, having been extensively investigated for a wide range of therapeutic applications. These include roles as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[2] Furthermore, their utility extends to the agrochemical industry, where they have been developed as effective herbicides.[2]

The introduction of a methylthio (-SCH₃) group at the 3-position of the triazinone ring is a critical chemical modification. This group not only influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, but also serves as a versatile chemical handle for further structural elaboration, making it a key intermediate in the synthesis of more complex derivatives. This guide focuses on the synthesis of the 6-methyl substituted analog, 6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, as a representative and foundational example of this important class of compounds.

Core Synthesis Pathway and Mechanism

The synthesis of 6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one is most efficiently achieved through a robust two-step sequence. This approach ensures high yields and facilitates purification of the intermediate and final product.

  • Step 1: Heterocyclic Ring Formation. Condensation of pyruvic acid and thiosemicarbazide to form the key intermediate, 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.

  • Step 2: S-Methylation. Selective alkylation of the sulfur atom of the thione intermediate using methyl iodide under basic conditions to yield the target product.

Diagram of the Overall Synthesis Pathway

A visual representation of the two-step reaction sequence.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: S-Methylation PA Pyruvic Acid Intermediate 6-methyl-3-thioxo-3,4-dihydro- 1,2,4-triazin-5(2H)-one PA->Intermediate Reflux in aq. Na₂CO₃ TSC Thiosemicarbazide TSC->Intermediate Final_Product 6-methyl-3-(methylthio)- 1,2,4-triazin-5(4H)-one Intermediate->Final_Product NaOH, H₂O/Methanol Methyl_Iodide Methyl Iodide (CH₃I) Methyl_Iodide->Final_Product

Caption: Overall reaction scheme for the synthesis of the target compound.

Step 1: Synthesis of 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (Intermediate)

This step involves a classic acid-base catalyzed condensation reaction to form the heterocyclic triazinone ring.

Mechanistic Insight: The reaction proceeds via the initial formation of a thiosemicarbazone intermediate through the reaction of the ketone group of pyruvic acid with the terminal primary amine of thiosemicarbazide. Under basic conditions (e.g., sodium carbonate), the molecule undergoes an intramolecular cyclization. Deprotonation of the carboxylic acid and the hydrazone nitrogen facilitates a nucleophilic attack, leading to the elimination of a water molecule and the formation of the stable, six-membered triazinone ring. The use of a base is crucial as it deprotonates the carboxylic acid, making it a better nucleophile for the ring-closing step.

Step 2: Synthesis of 6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (Final Product)

This step is a selective S-alkylation of the thione group.

Mechanistic Insight: The thione group of the intermediate exists in tautomeric equilibrium with its thiol form. In the presence of a strong base like sodium hydroxide, the acidic proton of the thiol tautomer is abstracted, forming a highly nucleophilic thiolate anion. This anion then acts as a potent nucleophile, attacking the electrophilic methyl group of methyl iodide in a classic bimolecular nucleophilic substitution (SN2) reaction. This process is highly selective for the sulfur atom due to its higher nucleophilicity ("softness") compared to the nitrogen atoms in the ring under these conditions, leading cleanly to the S-methylated product.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )Supplier Notes
Pyruvic Acid127-17-3C₃H₄O₃88.06Use ≥98% purity
Thiosemicarbazide79-19-6CH₅N₃S91.13Use ≥99% purity
Sodium Carbonate (Anhydrous)497-19-8Na₂CO₃105.99Dry before use
Methyl Iodide74-88-4CH₃I141.94Toxic & light-sensitive . Store properly.
Sodium Hydroxide1310-73-2NaOH40.00Use pellets or standardized solution.
Methanol67-56-1CH₄O32.04ACS grade or higher
Hydrochloric Acid (conc.)7647-01-0HCl36.46For pH adjustment
Deionized Water7732-18-5H₂O18.02High purity
Diagram of the Experimental Workflow

A flowchart illustrating the laboratory process from start to finish.

Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis A Dissolve Na₂CO₃ and Thiosemicarbazide in H₂O B Add Pyruvic Acid Solution Dropwise A->B C Reflux the Mixture (e.g., 4-6 hours) B->C D Cool and Acidify with conc. HCl C->D E Filter, Wash with Cold Water, and Dry D->E F Characterize Intermediate 1 (m.p., IR) E->F G Dissolve Intermediate 1 in aq. NaOH/Methanol F->G Proceed with pure intermediate H Cool in Ice Bath (0-5 °C) G->H I Add Methyl Iodide Dropwise H->I J Stir at Room Temp (e.g., 2-4 hours) I->J K Filter Precipitate, Wash, and Dry J->K L Recrystallize from Suitable Solvent (e.g., Ethanol) K->L M Characterize Final Product (m.p., NMR, MS) L->M

Caption: Step-by-step laboratory workflow for the complete synthesis.

Protocol 1: Synthesis of 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium carbonate (10.6 g, 0.1 mol) and thiosemicarbazide (9.1 g, 0.1 mol) in 200 mL of deionized water with gentle heating.

  • Addition: In a separate beaker, prepare a solution of pyruvic acid (8.8 g, 0.1 mol) in 50 mL of water. Add this solution dropwise to the stirred thiosemicarbazide solution over 30 minutes.

  • Reaction: Heat the resulting mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the flask to room temperature. Carefully acidify the dark-colored solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. A yellow precipitate will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water (3 x 50 mL), and dry in a vacuum oven at 60-70 °C.

  • Yield & Purity: This procedure typically yields a bright yellow solid. The product is often of sufficient purity for the next step. If required, it can be recrystallized from water or ethanol.

    • Expected Yield: 75-85%

    • Melting Point: ~220 °C[3]

Protocol 2: Synthesis of 6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
  • Setup: In a 250 mL round-bottom flask, dissolve the dried 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (14.3 g, 0.1 mol) in a solution of sodium hydroxide (4.4 g, 0.11 mol) in a mixture of 100 mL of water and 20 mL of methanol. Stir until a clear solution is obtained.

  • Addition: Cool the flask in an ice bath to 0-5 °C. Add methyl iodide (15.6 g, 0.11 mol) dropwise over 20-30 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. A precipitate will form as the reaction proceeds.

  • Isolation: Collect the white or off-white solid product by vacuum filtration. Wash the filter cake with cold water (2 x 30 mL) and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield fine, colorless crystals.

  • Yield & Characterization: Dry the purified product under vacuum.

    • Expected Yield: 80-90%

Characterization and Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized intermediate and final product.

CompoundAppearanceMelting Point (°C)¹H-NMR (DMSO-d₆, δ ppm)¹³C-NMR (DMSO-d₆, δ ppm)
Intermediate 1 (6-methyl-3-thioxo...)Yellow Solid~220~12.5 (br s, 1H, NH), ~12.0 (br s, 1H, NH), 2.2-2.3 (s, 3H, CH₃)~175 (C=S), ~160 (C=O), ~145 (C=N), ~15 (CH₃)
Final Product (6-methyl-3-(methylthio)...)White/Colorless Crystals~215-218~12.8 (br s, 1H, NH), 2.5-2.6 (s, 3H, S-CH₃), 2.2-2.3 (s, 3H, C-CH₃)~162 (C=O), ~155 (C=N), ~148 (C-S), ~144 (C=N), ~15 (C-CH₃), ~13 (S-CH₃)

Note: NMR chemical shifts are approximate and based on structurally similar compounds reported in the literature. Actual values should be confirmed by analysis.

Safety and Handling Precautions

  • Methyl Iodide: This reagent is toxic, a suspected carcinogen, and volatile. It must be handled in a well-ventilated fume hood at all times. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient; use appropriate heavy-duty gloves).

  • Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care and appropriate PPE.

  • General Precautions: Perform all reactions in a fume hood. Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

Conclusion

The two-step synthesis outlined in this guide represents a highly effective and reproducible method for obtaining this compound. The procedure relies on fundamental and well-understood organic reactions—condensation and nucleophilic substitution—making it accessible and reliable. The resulting compound is a valuable building block for the synthesis of novel bioactive molecules in the pharmaceutical and agrochemical sectors. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this key intermediate with high yield and purity.

References

  • Abd El-All, A. S., Hassan, A. S., Osman, S. A., et al. (2016). Synthesis, Characterization and Biological Evaluation of New Fused Triazine Derivatives Based on 6-Methyl-3-thioxo-1,2,4-triazin-5-one. Acta Poloniae Pharmaceutica, 73(1), 79-92. [Link]

  • Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]

  • Rlavie. (n.d.). 6-Methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one. Retrieved from [Link]

  • Shimizu, M., Shimazaki, T., & Yoshida, Y. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 431-438. [Link]

  • Samusenko, Y. V., & Vovk, M. V. (2022). Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio) pyrazolo[1,5-d][1][4][5]triazolo[3,4-f][1][4][5]triazines. ScienceRise: Pharmaceutical Science, (5(39)), 28-36. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2015). Synthesis and Antimicrobial Activities of Some 6-Methyl-3-Thioxo-2,3-Dihydro-1,2,4-Triazine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1644-1655. [Link]

  • Abdel-Rahman, R. M. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • ChemSynthesis. (n.d.). 6-methyl-3-thioxo-2H-1,2,4-triazin-5-one. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 3-(methylthio)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties of 3-(methylthio)-1,2,4-triazin-5(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry and agrochemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, structure, reactivity, and potential applications.

Introduction: The 1,2,4-Triazine Scaffold

The 1,2,4-triazine nucleus is a privileged scaffold in the development of biologically active molecules. Derivatives of 1,2,4-triazine have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The subject of this guide, this compound, serves as a key intermediate in the synthesis of more complex derivatives and is a subject of study for its intrinsic chemical characteristics.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a 1,2,4-triazine ring, which is a six-membered heterocycle containing three nitrogen atoms. This core is substituted with a methylthio group at the 3-position and a carbonyl group at the 5-position, leading to a lactam structure. The presence of the methylthio group significantly influences the electronic properties and reactivity of the triazine ring.

Table 1: Physicochemical Properties of this compound and Related Derivatives

PropertyValueSource
IUPAC Name This compound-
CAS Number 18060-72-5[6]
Molecular Formula C4H5N3OS[6]
Molecular Weight 143.17 g/mol [6]
Appearance Typically a solid[7]
Melting Point Data not available for the parent compound. A related derivative, 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, has a melting point of 126-127 °C.[8]
Solubility Expected to be soluble in polar organic solvents.[7]

Diagram 1: Chemical Structure of this compound ```dot digraph "3_methylthio_1_2_4_triazin_5_4H_one" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext]; a [label="N"]; b [label="N"]; c [label="N"]; d [label="O"]; e [label="S"]; f [label="C"]; g [label="C"]; h [label="C"]; i [label="C"]; j [label="H"];

a -- g [label="", len=1.5]; g -- b [label="", len=1.5]; b -- h [label="", len=1.5]; h -- c [label="", len=1.5]; c -- f [label="", len=1.5]; f -- a [label="", len=1.5];

h -- d [label="=", len=1.0]; f -- e [label="", len=1.5]; e -- i [label="", len=1.5]; c -- j [label="", len=1.0]; }

Caption: S-methylation of the 3-thioxo precursor.

Detailed Experimental Protocol (Adapted from related syntheses)
  • Dissolution: Dissolve the 3-thioxo-1,2,4-triazin-5(4H)-one derivative in a mixture of a suitable alcohol (e.g., methanol) and an aqueous solution of sodium hydroxide (e.g., 2 N). [8][9]The choice of solvent and base concentration may need to be optimized depending on the specific substrate.

  • Cooling: Cool the reaction mixture in an ice bath to 0 °C. This is crucial to control the exothermicity of the reaction and to minimize potential side reactions.

  • Addition of Methylating Agent: Add methyl iodide dropwise to the cooled solution with continuous stirring. The stoichiometry is typically a slight excess of the methylating agent.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 4-6 hours) to ensure the reaction goes to completion. [8][9]5. Isolation and Purification: The product often crystallizes out of the reaction mixture. It can be isolated by filtration, washed with cold water, and then dried. [8]Recrystallization from a suitable solvent, such as benzene or ethanol, can be performed for further purification. [8]

Chemical Reactivity and Transformations

The this compound core is a versatile platform for further chemical modifications. The reactivity is primarily centered around the methylthio group and the active sites on the triazine ring.

Nucleophilic Substitution of the Methylthio Group

The methylthio group at the 3-position is a good leaving group and can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups at this position, which is a key strategy for the synthesis of diverse libraries of 1,2,4-triazine derivatives for biological screening.

Reactions at the Triazine Ring

The nitrogen atoms in the 1,2,4-triazine ring can participate in various reactions. For instance, the N-4 position can be alkylated or acylated. Furthermore, the triazine ring can undergo condensation reactions with bifunctional reagents to form fused heterocyclic systems. For example, reactions with α-haloketones can lead to the formation of triazino[3,4-b]t[7][8][10]hiadiazine derivatives. [11] Diagram 3: Key Reactivity Sites

Reactivity Triazine Core This compound Nucleophilic Substitution Displacement of -SCH3 Triazine Core->Nucleophilic Substitution Ring Transformation Fused Heterocycles Triazine Core->Ring Transformation N-Functionalization Alkylation/Acylation at N4 Triazine Core->N-Functionalization

Caption: Reactivity of the this compound scaffold.

Spectral Characterization

Comprehensive spectral analysis is essential for the unambiguous identification and characterization of this compound and its derivatives.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a valuable tool for determining the molecular weight and fragmentation pattern. The mass spectrum of a related derivative, 6-(1,1-dimethylethyl)-4-[(2-methylpropylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one, is available in the NIST WebBook, providing insights into the expected fragmentation of the triazine core. [12]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methylthio protons (S-CH₃). The chemical shift of this peak would provide information about the electronic environment of the sulfur atom. Protons on the triazine ring and any substituents would also give characteristic signals.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms in the triazine ring, the carbonyl carbon, and the methylthio carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the lactam group and C=N stretching vibrations of the triazine ring.

Biological Significance and Applications

The 1,2,4-triazine scaffold is a cornerstone in the development of various therapeutic agents and agrochemicals. The methylthio-substituted triazinones are often key intermediates in the synthesis of these active compounds.

  • Herbicidal Activity: A well-known derivative, Metribuzin (4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one), is a widely used herbicide that acts by inhibiting photosynthesis. [13]* Antimicrobial and Antifungal Activity: Numerous studies have reported the synthesis and evaluation of 1,2,4-triazine derivatives, including those with a methylthio group, for their antibacterial and antifungal properties. [2][10]* Anticancer Activity: The 1,2,4-triazine ring has been incorporated into molecules designed as potential anticancer agents, with some derivatives showing promising cytotoxic activity against various cancer cell lines. [4] The diverse biological activities highlight the importance of understanding the chemical properties of this compound as a foundational building block for the design and synthesis of new bioactive molecules.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemistry and significant potential in applied chemical sciences. Its synthesis is well-established, and its reactivity allows for a wide range of chemical transformations, making it a valuable intermediate for the development of new pharmaceuticals and agrochemicals. Further detailed studies on the physicochemical and spectral properties of the parent compound will undoubtedly contribute to the expansion of its applications.

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  • Kaczor AA, et al. Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules. 2016;21(10):1299.
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Spectroscopic Data of 3-(methylthio)-1,2,4-triazin-5(4H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic data for 3-(methylthio)-1,2,4-triazin-5(4H)-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on closely related analogs and foundational spectroscopic principles. We will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this heterocyclic compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and understanding its role in various chemical reactions. This compound can exist in tautomeric forms, primarily the 4H-one and 2H-one forms, which can influence its spectroscopic properties. This guide will focus on the 4H-one tautomer, while acknowledging the potential for equilibrium.

tautomers cluster_4H This compound cluster_2H 3-(methylthio)-1,2,4-triazin-5(2H)-one mol_4H mol_4H mol_2H mol_2H mol_4H->mol_2H Tautomerization

Caption: Tautomeric forms of 3-(methylthio)-1,2,4-triazin-5-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol:
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Predicted ¹H NMR Data (DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~12.0 - 13.0Broad Singlet1HN-HThe acidic proton on the nitrogen in the triazine ring is expected to be significantly deshielded and will appear as a broad signal. In related 1,2,4-triazine structures, this peak is often observed in this region.
~3.4Singlet1HC6-HThe chemical shift for the proton at the 6-position is estimated based on similar heterocyclic systems.
~2.5Singlet3HS-CH₃The methyl group attached to the sulfur atom is expected to resonate in this region. For instance, in 3-(methylthio)-6-phenyl-1,2,4-triazine, the S-CH₃ protons appear at δ 2.82 ppm[1].
Predicted ¹³C NMR Data (DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~160C=OThe carbonyl carbon in the triazinone ring is expected to be in this downfield region, which is characteristic for amide-like carbonyls.
~155C3-SThe carbon atom attached to both sulfur and two nitrogen atoms will be significantly deshielded.
~145C6The chemical shift of the C6 carbon is influenced by the adjacent nitrogen atoms.
~12S-CH₃The methyl carbon of the methylthio group typically appears in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:
  • Sample Preparation: The spectrum can be acquired using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Insights
~3200 - 3000Medium, BroadN-H stretchThe N-H stretching vibration in the triazinone ring is expected in this region. The broadness is due to hydrogen bonding in the solid state.
~1680 - 1650StrongC=O stretchThe carbonyl group stretching vibration is a strong and characteristic absorption. This is consistent with the carbonyl absorption in other cyclic amides[2][3].
~1600 - 1500MediumC=N stretchThe stretching vibrations of the carbon-nitrogen double bonds within the triazine ring are expected in this region.
~700 - 600Weak to MediumC-S stretchThe carbon-sulfur stretching vibration typically appears in this region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol:
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by infusion if soluble.

  • Ionization: Use Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI). EI is likely to produce more fragmentation, which can be useful for structural elucidation.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Predicted Mass Spectrum Data

The molecular formula for this compound is C₄H₅N₃OS, with a molecular weight of approximately 143.17 g/mol .

  • Molecular Ion (M⁺): m/z ≈ 143

Predicted Fragmentation Pathway

fragmentation M [M]⁺˙ m/z = 143 F1 [M - CH₃]⁺ m/z = 128 M->F1 - •CH₃ F2 [M - SCH₃]⁺ m/z = 96 M->F2 - •SCH₃ F3 [M - CO]⁺˙ m/z = 115 M->F3 - CO F4 [M - HNCO]⁺˙ m/z = 100 M->F4 - HNCO

Caption: Predicted key fragmentation pathways for this compound.

Interpretation of Fragmentation:

  • Loss of a methyl radical (•CH₃): A common fragmentation for methylthio compounds, leading to a fragment at m/z 128.

  • Loss of a methylthio radical (•SCH₃): Cleavage of the C-S bond would result in a fragment at m/z 96.

  • Loss of carbon monoxide (CO): A characteristic fragmentation for cyclic ketones and amides, resulting in a fragment at m/z 115.

  • Loss of isocyanic acid (HNCO): A retro-Diels-Alder type fragmentation of the triazinone ring could lead to the loss of HNCO, giving a fragment at m/z 100.

Conclusion

This technical guide provides a predictive yet scientifically grounded overview of the key spectroscopic data for this compound. The presented NMR, IR, and MS data, based on the analysis of closely related compounds and fundamental principles, serve as a robust framework for the identification and characterization of this molecule. Researchers and scientists can leverage this guide for their analytical workflows, ensuring a deeper understanding of this compound's structural features.

References

  • PrepChem. Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one. [Link]

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  • MDPI. Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio) pyrazolo[1,5-d][4][5][6]triazolo[3,4-f][4][5][6]triazines. [Link]

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An In-Depth Technical Guide to the Mechanism of Action of 3-(Methylthio)-1,2,4-triazin-5(4H)-one Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-(methylthio)-1,2,4-triazin-5(4H)-one chemical backbone is the foundation for a significant class of selective herbicides, including the widely utilized compounds Metribuzin and Metamitron. These herbicides are critical tools in modern agriculture for the pre- and post-emergence control of a broad spectrum of grass and broadleaf weeds in various crops.[1][2][3][4][5][6] Their efficacy stems from a highly specific mode of action that targets a fundamental process in plant physiology: photosynthesis. This guide provides a comprehensive technical overview of the molecular mechanism of action of these triazinone herbicides, details the biochemical consequences of their activity, and presents established methodologies for their study. The content is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of herbicides.

Core Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for this compound herbicides is the potent and specific inhibition of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.[1][2][3][4][5][6][7][8]

Molecular Target: The D1 Protein

Within the PSII complex, the specific target of triazinone herbicides is the D1 protein, a core subunit encoded by the chloroplast gene psbA.[7][9] These herbicides act as competitive inhibitors, binding to the plastoquinone-binding (QB) niche on the D1 protein.[7][9][10] This binding site is normally occupied by a mobile plastoquinone molecule (PQ), which acts as an electron shuttle. By occupying this niche, the herbicide physically blocks the binding of plastoquinone, thereby interrupting the flow of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[7][8][9][11]

The binding of triazinone herbicides to the D1 protein is a non-covalent interaction, primarily involving hydrogen bonds and van der Waals forces with specific amino acid residues within the QB binding pocket.[12] The precise conformation and electronic properties of the herbicide molecule dictate its affinity for the binding site and, consequently, its herbicidal potency.

Biochemical Cascade to Phytotoxicity

The blockage of electron transport at the QB site initiates a cascade of events that ultimately leads to plant death:

  • Inhibition of Photosynthesis: The immediate consequence of electron transport disruption is the cessation of linear electron flow, which halts the production of ATP and NADPH, the energy and reducing power, respectively, necessary for carbon fixation in the Calvin cycle.[8][11] This leads to a starvation-like condition within the plant.[1]

  • Formation of Reactive Oxygen Species (ROS): The continued absorption of light energy by the chlorophyll molecules in the PSII antenna complex, without a proper outlet for this energy through electron transport, leads to the formation of highly reactive triplet chlorophyll. This excited chlorophyll can then react with molecular oxygen to produce singlet oxygen (¹O₂), a highly damaging reactive oxygen species (ROS).[11][13][14]

  • Oxidative Stress and Cellular Damage: The accumulation of ROS, particularly singlet oxygen, overwhelms the plant's antioxidant defense systems, leading to widespread oxidative stress.[11][13] This results in lipid peroxidation of cell membranes, leading to loss of membrane integrity and leakage of cellular contents. Proteins and nucleic acids are also susceptible to oxidative damage, further disrupting cellular function.[8]

  • Chlorosis and Necrosis: The visible symptoms of triazinone herbicide action, such as chlorosis (yellowing) and necrosis (tissue death), are the macroscopic manifestations of this underlying cellular damage.[12] The destruction of chlorophyll and the breakdown of cellular structures lead to the characteristic bleaching and death of leaf tissue.

The following diagram illustrates the mechanism of action of this compound at the molecular level:

Mechanism_of_Action cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Binding Site on D1 Protein QA->QB_site e- PQ Plastoquinone (PQ) QB_site->PQ e- to Plastoquinone Pool ROS Reactive Oxygen Species (ROS) Formation Herbicide This compound (e.g., Metribuzin) Herbicide->QB_site Block Binding and Blockage Herbicide->Block Block->QB_site CellDamage Lipid Peroxidation, Membrane Damage, Protein Oxidation PlantDeath Chlorosis, Necrosis, Plant Death

Caption: Molecular mechanism of this compound herbicides.

Mechanisms of Resistance

The widespread use of triazinone herbicides has led to the evolution of resistance in several weed species. Understanding these resistance mechanisms is crucial for sustainable weed management and the development of new herbicidal compounds.

Target-Site Resistance

The most common mechanism of resistance to triazinone herbicides is target-site resistance, resulting from mutations in the chloroplast psbA gene that alter the D1 protein.[8][11][15] These mutations typically involve single nucleotide polymorphisms (SNPs) that lead to amino acid substitutions in the QB binding pocket. A well-documented substitution is a change from serine to glycine at position 264 (Ser264Gly), which significantly reduces the binding affinity of triazine herbicides.[15] Other mutations at different positions within the binding niche have also been identified, conferring varying levels of resistance to different PSII inhibitors.[15][16]

Non-Target-Site Resistance

Non-target-site resistance mechanisms involve processes that reduce the amount of active herbicide reaching the target site. For triazinone herbicides, the primary non-target-site resistance mechanism is enhanced metabolic degradation.[17][18][19] Tolerant plant species can possess higher levels or more efficient forms of enzymes, such as cytochrome P450 monooxygenases and glutathione S-transferases, that can detoxify the herbicide before it reaches the chloroplasts.[17][19] The metabolic pathways can involve hydroxylation, dealkylation, or conjugation with molecules like glutathione, rendering the herbicide inactive.[17][19]

Experimental Protocols for a Self-Validating System

To investigate the mechanism of action of this compound and to assess herbicide efficacy and resistance, a series of interconnected experimental protocols can be employed. This self-validating system ensures that observations at the whole-plant level are correlated with effects at the physiological and molecular levels.

Workflow for Investigating Mechanism of Action

The following diagram outlines a logical workflow for a comprehensive investigation:

Experimental_Workflow WholePlant Whole-Plant Assay (Dose-Response) Fluorescence Chlorophyll Fluorescence Assay (In vivo PSII Inhibition) WholePlant->Fluorescence Correlate with Physiological Effect Gene_Sequencing psbA Gene Sequencing (Target-Site Resistance) WholePlant->Gene_Sequencing Investigate Molecular Basis of Resistance Metabolism Metabolite Analysis (Non-Target-Site Resistance) WholePlant->Metabolism Investigate Alternative Resistance Mechanism Thylakoid Thylakoid Membrane Isolation Fluorescence->Thylakoid Isolate Target for in vitro study PSII_Assay In vitro PSII Activity Assay (Oxygen Evolution) Thylakoid->PSII_Assay Confirm Direct Inhibition

Sources

The Herbicidal Potential of the 3-(Methylthio)-1,2,4-triazin-5(4H)-one Scaffold: A Technical Guide to Synthesis, Mechanism, and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The 1,2,4-triazinone chemical class has yielded highly effective herbicides, most notably metribuzin, which are critical in modern agriculture for controlling a wide spectrum of weeds.[1][2][3][4] These compounds primarily act by inhibiting photosynthesis at the Photosystem II (PSII) complex, a mechanism that offers high efficacy but also necessitates continuous innovation to manage weed resistance. This technical guide delves into the core chemical scaffold, 3-(methylthio)-1,2,4-triazin-5(4H)-one, which forms the foundation of these herbicides. By dissecting its mechanism of action, outlining detailed synthetic pathways, analyzing structure-activity relationships (SAR), and providing robust protocols for efficacy testing, this document serves as a foundational resource for researchers aiming to develop novel herbicidal agents based on this versatile and potent chemical backbone.

Introduction to the 1,2,4-Triazinone Class

The 1,2,4-triazinones, often referred to as asymmetrical triazines, are a cornerstone of chemical weed management.[5] Their utility stems from a combination of systemic uptake, potent biological activity, and a well-understood mechanism of action.[6][7] Commercially successful examples like metribuzin (4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one) and metamitron demonstrate the scaffold's capacity for modification to achieve crop selectivity and a broad weed control spectrum.[4][8]

This guide focuses on the fundamental this compound core. Understanding this central structure is paramount for the rational design of new active ingredients. We will explore the key molecular interactions that drive its herbicidal effects and provide the technical framework necessary for synthesizing and evaluating new derivatives in a research and development setting.

Core Mechanism of Action: Photosystem II Inhibition

The primary mode of action for 1,2,4-triazinone herbicides is the potent inhibition of photosynthesis.[2][3] This process occurs within the chloroplasts and specifically targets the Photosystem II (PSII) complex embedded in the thylakoid membranes.[9][10]

2.1 The Target Site: The D1 Protein

PSII facilitates the light-dependent reactions of photosynthesis, using light energy to split water and transfer electrons through an electron transport chain (ETC). A key component of this chain is a quinone molecule, plastoquinone (PQ), which binds to a specific pocket on the D1 protein subunit of PSII.[10][11]

Triazinone herbicides act as competitive inhibitors at this plastoquinone-binding site.[11][12] They bind to the D1 protein, physically blocking the attachment of PQ.[9][11] This interruption halts the flow of electrons, effectively shutting down the production of ATP and NADPH, the energy and reducing power required for CO2 fixation and plant growth.[2][9]

2.2 Downstream Phytotoxic Effects

While the cessation of energy production contributes to the plant's death, the more immediate and destructive effects arise from the blockage of the ETC.[9] The stalled electron flow leads to the formation of highly reactive molecules, including triplet chlorophyll and singlet oxygen.[10] These reactive oxygen species (ROS) initiate a cascade of lipid peroxidation, destroying the integrity of cell and organelle membranes.[10] This leads to rapid membrane leakage, cell desiccation, and tissue necrosis, which manifests as chlorosis (yellowing) and burning of the leaves, particularly at the margins and between the veins.[1][5][6]

Diagram: Mechanism of PSII Inhibition

PSII Inhibition Pathway cluster_PSII Photosystem II (Thylakoid Membrane) cluster_Herbicide cluster_Downstream Downstream Effects Light Light Energy D1 D1 Protein (Plastoquinone Binding Site) Light->D1 Excites Chlorophyll H2O H₂O H2O->D1 e⁻ Donor O2 O₂ PQ Plastoquinone (PQ) D1->PQ Electron Transfer Blocked ROS Reactive Oxygen Species (ROS) Generated D1->ROS Leads to ETC Electron Transport Chain PQ->ETC Triazinone This compound Triazinone->D1 Binds & Blocks PQ Site Peroxidation Lipid Peroxidation ROS->Peroxidation MembraneDamage Cell Membrane Destruction Peroxidation->MembraneDamage Necrosis Chlorosis & Necrosis (Plant Death) MembraneDamage->Necrosis

Caption: Inhibition of Photosystem II by 1,2,4-triazinone herbicides.

Synthesis of the 1,2,4-Triazinone Scaffold

The synthesis of 1,2,4-triazin-5-ones can be achieved through several established routes. A common and effective method involves the condensation of an α-ketocarboxylic acid with thiocarbohydrazide, followed by S-methylation. This approach allows for significant variation in the substituents at the C-6 position.

Diagram: Core Chemical Structures

Caption: The core scaffold and a key herbicidal derivative, Metribuzin.

Experimental Protocol: Synthesis of 4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (Metribuzin)

This protocol is adapted from established industrial synthesis methods and serves as a robust template for laboratory-scale production.[4][13]

Objective: To synthesize Metribuzin as a representative example of the target chemical class.

Step 1: Synthesis of 4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one (Intermediate)

  • Reagents & Setup:

    • Pinacolone (3,3-dimethyl-2-butanone)

    • Thiocarbohydrazide

    • Solvent (e.g., aqueous ethanol)

    • Condensing agent (e.g., p-toluenesulfonic acid)

    • Round-bottom flask with reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve thiocarbohydrazide in the aqueous ethanol solvent in the reaction flask.

    • Add pinacolone to the solution. The reaction involves the condensation of the α-keto group of pinacolone with thiocarbohydrazide to form the triazinone ring.

    • Add a catalytic amount of p-toluenesulfonic acid to facilitate the cyclization.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, then chill in an ice bath to precipitate the product.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum. The product is the mercapto intermediate.

Step 2: S-Methylation to Yield Final Product

  • Reagents & Setup:

    • Mercapto intermediate from Step 1

    • Methylating agent (e.g., dimethyl sulfate or methyl iodide)[4][13]

    • Base (e.g., sodium hydroxide)

    • Methanol/water solvent mixture

    • Beaker or flask with magnetic stirrer.

  • Procedure:

    • Dissolve the dried mercapto intermediate in a mixture of methanol and aqueous sodium hydroxide solution. The base deprotonates the thiol group, forming a thiolate anion which is a potent nucleophile.

    • Cool the solution in an ice bath.

    • Slowly add the methylating agent (e.g., dimethyl sulfate) dropwise while stirring vigorously. This is an exothermic SN2 reaction and temperature control is crucial to prevent side reactions.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

    • The final product will precipitate out of the solution.

    • Filter the crystalline product, wash thoroughly with water to remove salts, and then with a small amount of cold methanol.

    • Dry the final product, 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (Metribuzin), under vacuum.

    • Self-Validation: Confirm identity and purity via melting point determination (literature value: ~125-126°C), ¹H NMR, and mass spectrometry.[4]

Structure-Activity Relationship (SAR) Insights

The herbicidal efficacy of the 1,2,4-triazinone scaffold is highly dependent on the nature of the substituents at the C-3, N-4, and C-6 positions.[11][12]

  • C-3 Position: The methylthio (-SCH₃) group is a critical feature for high activity in many analogs like metribuzin.[4] Modifications here can significantly alter binding affinity to the D1 protein.

  • N-4 Position: An amino (-NH₂) group is commonly found in highly active triazinone herbicides.[4][8] Its presence is crucial for the specific hydrogen bonding interactions within the D1 protein binding niche.

  • C-6 Position: This position is key for tuning selectivity and potency. Research has shown that a bulky, lipophilic group, such as a tert-butyl group, significantly enhances herbicidal activity.[14] This is likely due to favorable hydrophobic interactions within the binding pocket. Studies on 1,6-dihydro-1,2,4-triazinones demonstrated that substituting a bulky group at the 6-position enhanced herbicidal activity.[14]

Experimental Protocols for Herbicidal Evaluation

Evaluating the herbicidal potential of newly synthesized compounds requires standardized bioassays. The following protocols for pre-emergence and post-emergence screening are based on common agricultural research methodologies.

Diagram: Experimental Workflow for Herbicide Screening

Herbicidal Screening Workflow cluster_synthesis Synthesis & Prep cluster_bioassay Bioassay cluster_application Application cluster_analysis Analysis Synthesis 1. Compound Synthesis Purify 2. Purification & Characterization (NMR, MS) Synthesis->Purify Formulate 3. Stock Solution Formulation Purify->Formulate Pre 5a. Pre-Emergence Application Formulate->Pre Apply Test Compound Post 5b. Post-Emergence Application Formulate->Post Apply Test Compound Planting 4. Planting of Weed & Crop Species Planting->Pre Planting->Post Growth 6. Growth Chamber Incubation Pre->Growth Post->Growth Eval 7. Efficacy Evaluation (Visual Score, Biomass) Growth->Eval SAR 8. Data Analysis & SAR Determination Eval->SAR

Caption: Workflow for synthesis, screening, and analysis of novel herbicides.

Protocol 5.1: Pre-Emergence Herbicidal Assay

Objective: To assess the ability of a compound to prevent weed germination and emergence.

  • Preparation:

    • Select a panel of weed species, including at least one grass (e.g., green foxtail, Setaria viridis) and one broadleaf (e.g., velvetleaf, Abutilon theophrasti).

    • Fill plastic pots (e.g., 10 cm diameter) with a standardized greenhouse soil mix.

    • Sow a predetermined number of seeds (e.g., 10-15) of each species into separate pots at the appropriate depth.

  • Application:

    • Prepare stock solutions of the test compound in a suitable solvent (e.g., acetone) with a surfactant.

    • Create a dilution series to test a range of application rates (e.g., 2.5, 1.25, 0.625 kg/ha ).

    • Apply the chemical formulation evenly to the soil surface of the sown pots using a calibrated laboratory track sprayer.

    • Include a negative control (solvent + surfactant only) and a positive control (a commercial standard like metribuzin).

  • Incubation and Evaluation:

    • Place the pots in a greenhouse or growth chamber with controlled temperature, light (16:8h day/night), and humidity.

    • Water the pots as needed via subirrigation to avoid disturbing the treated soil surface.

    • After 14-21 days, evaluate the herbicidal effect.

    • Data Collection: Record the percentage of emerged weeds compared to the negative control. Assess visual injury (chlorosis, necrosis, stunting) on a scale of 0 (no effect) to 100 (complete kill). Harvest and weigh the above-ground biomass to determine the percent reduction.

Protocol 5.2: Post-Emergence Herbicidal Assay

Objective: To assess the ability of a compound to control established weeds.

  • Preparation:

    • Sow weed seeds as described in 5.1.

    • Allow the plants to grow until they reach a specific growth stage (e.g., 2-3 true leaves).

  • Application:

    • Prepare and apply the chemical formulations as in 5.1, but spray directly onto the foliage of the emerged weeds until runoff.

  • Incubation and Evaluation:

    • Return the plants to the growth chamber.

    • Evaluate visual injury at 3, 7, and 14 days after treatment using the 0-100 scale.

    • At 14-21 days, harvest and measure the above-ground fresh or dry weight to calculate the growth reduction percentage relative to the untreated control.

Herbicidal Efficacy Data

The following table summarizes pre-emergence herbicidal activity for derivatives of 3-methylthio-4-amino-1,6-dihydro-1,2,4-triazin-5(4H)-one, demonstrating the impact of substitution at the C-6 position. This data highlights the scaffold's potential.[14]

Table 1: Pre-Emergence Herbicidal Activity of C-6 Substituted Triazinone Derivatives Data adapted from a study on 1,6-dihydro-1,2,4-triazin-5-ones. Herbicidal activity is rated on a scale of 0 (no effect) to 5 (complete kill).[14]

Compound IDC-6 SubstituentApplication Rate ( kg/ha )Green FoxtailVelvetleaf
6a -CH(CH₃)₂2.544
(Isopropyl)1.2533
6b -C(CH₃)₃2.555
(tert-Butyl)1.2555
6c -C₆H₅2.533
(Phenyl)1.2522
Metribuzin (Commercial)1.2555

Analysis: The data clearly indicates that a bulky alkyl group at the C-6 position, specifically the tert-butyl group (Compound 6b ), provides the highest level of herbicidal activity, achieving complete control of both grass and broadleaf weeds at a rate of 1.25 kg/ha .[14] This performance is comparable to the commercial standard, Metribuzin, validating the SAR insights discussed previously.

Conclusion and Future Directions

The this compound scaffold is a proven and highly effective foundation for the development of Photosystem II-inhibiting herbicides. Its mechanism of action is potent and well-characterized, and established synthetic routes allow for extensive chemical modification. Structure-activity relationship studies have demonstrated that potency and selectivity can be precisely tuned, particularly through substitutions at the C-6 position.

For researchers and drug development professionals, this scaffold represents a fertile ground for innovation. Future work should focus on:

  • Novel Derivatization: Synthesizing and screening novel analogs with diverse substituents at the C-6, N-4, and N-2 positions to identify candidates with improved efficacy, a broader weed spectrum, or enhanced crop safety.

  • Managing Resistance: Developing derivatives that may be effective against weed biotypes that have developed resistance to existing triazinone herbicides.

  • Quantitative SAR (QSAR): Employing computational modeling to build predictive models that can guide the synthesis of more potent and selective compounds, optimizing the discovery pipeline.

By leveraging the foundational knowledge presented in this guide, the scientific community can continue to develop effective and sustainable weed management solutions based on this important chemical class.

References

  • University of California Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors | Herbicide Symptoms. Retrieved from [Link]

  • PASSEL. (n.d.). Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis. Retrieved from [Link]

  • Purdue University. (n.d.). Lecture: Inhibition of Photosynthesis Inhibition at Photosystem II. Retrieved from [Link]

  • NC State Extension Publications. (2015). Photosystem II inhibitors – Triazine Herbicides. Retrieved from [Link]

  • Trebst, A. (2008). The Mode of Action of Triazine Herbicides in Plants. ResearchGate. Retrieved from [Link]

  • Sato, R., et al. (1988). Novel Herbicidal Compounds, 3-Methylthio-4-amino-1,6-dihydro-1,2,4-triazin-5(4H)-one. Agricultural and Biological Chemistry. Retrieved from [Link]

  • Tang, M., et al. (2012). Synthesis and Herbicidal Activities of Novel 1,2,4-Triazolinone Derivatives. Chinese Journal of Chemistry. Retrieved from [Link]

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  • Fedtke, C., & Schmidt, R. R. (1983). Selective Action of the New Herbicide 4-amino-6-(1,1-dimethylethyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one in Different Wheat, Triticum aestivum, Cultivars. Weed Science. Retrieved from [Link]

  • Wang, B-L., et al. (2022). Synthesis and herbicidal activity of novel 1,2,4-triazole derivatives containing fluorine, phenyl sulfonyl and pyrimidine moieties. Journal of Molecular Structure. Retrieved from [Link]

  • LeBaron, H. M., et al. (2008). The Triazine Herbicides: A Milestone in the Development of Weed Control Technology. ResearchGate. Retrieved from [Link]

  • Park, H. J., et al. (2016). Triazine herbicides inhibit relaxin signaling and disrupt nitric oxide homeostasis. Toxicology and Applied Pharmacology. Retrieved from [Link]

  • Tang, M., et al. (2012). Syntheses and herbicidal activities of novel 1, 2, 4-triazolinone derivatives. ResearchGate. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and agrochemistry. This guide focuses on a specific, highly versatile class: 3-(methylthio)-1,2,4-triazin-5(4H)-one and its related compounds. These molecules serve as crucial intermediates for the synthesis of a wide array of biologically active agents. This document provides a comprehensive overview of their synthesis, physicochemical properties, and diverse biological activities, including their roles as anticancer, antiviral, and herbicidal agents. Detailed experimental protocols and mechanistic insights are provided to support researchers, scientists, and drug development professionals in this dynamic field.

Introduction: The Versatile 1,2,4-Triazine Core

Heterocyclic compounds form the backbone of modern pharmacology and agrochemistry. Among them, the 1,2,4-triazine ring system is a prominent structural motif found in numerous bioactive molecules.[1] The strategic placement of three nitrogen atoms in the six-membered ring imparts unique electronic properties, allowing for diverse chemical modifications and a wide range of biological activities.[2]

The introduction of a methylthio (-SCH₃) group at the 3-position and a carbonyl group at the 5-position creates the this compound scaffold. This specific arrangement is of paramount importance for several reasons:

  • Synthetic Handle: The methylthio group is an excellent leaving group, allowing for facile nucleophilic substitution to introduce a variety of functional groups and build molecular complexity.

  • Biological Activity: The core structure itself, and its derivatives, exhibit a broad spectrum of pharmacological effects, including antitumor, antiviral, antimicrobial, and anti-inflammatory properties.[3][4]

  • Agrochemical Applications: A notable derivative, Metribuzin (6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one), is a widely used selective herbicide, highlighting the scaffold's importance in agriculture.[5]

This guide will delve into the chemistry and biology of this scaffold, providing both foundational knowledge and practical, field-proven insights for its application in research and development.

Synthesis and Chemical Reactivity

The synthesis of the this compound core is typically achieved through the cyclization of α-keto acids with thiosemicarbazide, followed by S-methylation. The reactivity of the scaffold allows for extensive derivatization.

General Synthetic Pathway

The most common route involves a two-step process:

  • Condensation and Cyclization: An appropriate α-keto acid is condensed with thiosemicarbazide. The resulting thiosemicarbazone undergoes acid- or base-catalyzed cyclization to form a 3-thioxo-1,2,4-triazin-5(4H)-one derivative.[4]

  • S-Methylation: The thione is then alkylated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield the target 3-(methylthio) scaffold.

This versatile synthesis allows for the introduction of various substituents at the 6-position by simply changing the starting α-keto acid.[6]

Workflow: Synthesis of a 6-Substituted Scaffold

G cluster_0 Step 1: Cyclization cluster_1 Step 2: S-Methylation start α-Keto Acid (R-CO-COOH) + Thiosemicarbazide inter Cyclization (Base/Acid Catalyst) start->inter Condensation prod1 6-R-3-thioxo-1,2,4-triazin-5(4H)-one inter->prod1 reagent Methyl Iodide (CH3I) + Base (e.g., K2CO3) prod1->reagent Alkylation Reaction prod2 6-R-3-(methylthio)-1,2,4-triazin-5(4H)-one reagent->prod2 G cluster_0 Chloroplast Thylakoid Membrane PSII Photosystem II (PSII) D1 Protein QA QA QB QB QA->QB Electron Flow Block QA->Block Binds to D1 Protein Result Photosynthesis Halted ATP & NADPH Production Stops Plant Death QB->Result Triazinone 1,2,4-Triazinone Herbicide (e.g., Metribuzin) Triazinone->Block Block->QB

Caption: Inhibition of electron transport in Photosystem II.

Anticancer Activity

Numerous studies have explored the potential of 1,2,4-triazine derivatives as anticancer agents. [7][8]Their efficacy often stems from the ability to target key cellular processes in cancer cells.

  • Kinase Inhibition: Many cancers are driven by dysregulated protein kinases. [9]The 1,2,4-triazine scaffold has proven to be a valuable template for designing kinase inhibitors. [10]By modifying the substituents, researchers can achieve selectivity for specific kinases involved in cancer cell proliferation and survival signaling pathways. [11]* Cytotoxicity and Apoptosis Induction: Novel synthesized 1,2,4-triazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2), colon cancer (DLD-1, HT-29), and breast cancer. [7][12][13]These compounds often induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways. [1][7]* Other Mechanisms: Some derivatives have been shown to suppress tumor angiogenesis (the formation of new blood vessels that feed a tumor) and reverse oxidant-antioxidant imbalances within cancer cells. [12] Table 1: Examples of Anticancer Activity of 1,2,4-Triazine Derivatives

Compound ClassCancer Cell LineReported Activity (IC₅₀)Mechanism of ActionReference
Thiazole-Triazine HybridHepG2 (Liver)9.0 µg/mLSuppression of Angiogenesis[12]
Sulfonamide-Triazine HybridDLD-1 (Colon)VariesApoptosis Induction, mTOR decrease[7]
Fused Thiazolo-TriazinesA549 (Lung)VariesCytotoxicity[6]
Xanthone-Triazine ConjugateA-172 (Glioblastoma)VariesApoptosis Activation[13]
Other Biological Activities

The structural versatility of this scaffold has led to the discovery of compounds with a wide range of other biological effects, including:

  • Antiviral Activity: Certain derivatives have been investigated for their potential against viruses, including HIV. [14]* Antimicrobial Activity: Various 3-thioxo-1,2,4-triazine derivatives have shown inhibitory effects against Gram-positive bacteria and fungi. [4][8]

Key Experimental Protocols

To facilitate research in this area, this section provides standardized, step-by-step protocols for evaluating the biological activity of novel 1,2,4-triazine derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds. [15]It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. [16] Principle: Living, metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. [17]These crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates to the number of viable cells. [15] Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., HepG2, A549) to ~80% confluency.

    • Trypsinize, count, and prepare a cell suspension of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment. [18]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Create a series of dilutions of the test compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. [18] * Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form. [19]

  • Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals. [19] * Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. [18]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: In Vitro Kinase Inhibition Assay

Evaluating the direct inhibitory effect of a compound on a specific kinase is crucial for mechanism-of-action studies. [20]Fluorescence- or luminescence-based assays are common for high-throughput screening. [10][11] Principle: These assays measure the activity of a kinase by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide. [21]The signal is inversely proportional to the activity of an inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA).

    • Dilute the target kinase enzyme and its specific substrate peptide to the desired concentrations in the assay buffer.

    • Prepare a solution of ATP at a concentration relevant to the assay (e.g., at or below the Km value for screening). [10] * Prepare serial dilutions of the test inhibitor compound.

  • Reaction Setup (in a 384-well plate):

    • Add the test inhibitor compound at various concentrations to the wells.

    • Add the kinase enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Reaction and Detection:

    • Incubate the plate at room temperature or 30°C for the specified reaction time (e.g., 60 minutes).

    • Stop the reaction by adding a detection reagent. This reagent typically contains components that convert the ADP produced into a detectable signal (luminescence or fluorescence). [21] * Incubate for the detection signal to stabilize (e.g., 30-60 minutes).

  • Measurement and Analysis:

    • Read the plate using a plate reader capable of detecting luminescence or fluorescence.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting the inhibition percentage against the log of the inhibitor concentration.

Conclusion and Future Directions

The this compound scaffold is a cornerstone of modern chemical synthesis, providing a robust platform for the development of novel therapeutic agents and agrochemicals. Its synthetic accessibility and the ease of derivatization at the C3 position make it an ideal starting point for generating large, diverse chemical libraries.

The proven success of Metribuzin in agriculture underscores the commercial viability of this chemical class. In the realm of drug discovery, the demonstrated anticancer activities, particularly through kinase inhibition and apoptosis induction, highlight a promising avenue for future research. [7][10] Future efforts should focus on:

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design more potent and selective inhibitors for specific biological targets, such as kinases.

  • Exploring New Biological Targets: Screening 1,2,4-triazine libraries against a wider range of biological targets to uncover novel therapeutic applications.

  • Developing Novel Synthetic Methodologies: Devising more efficient and environmentally friendly synthetic routes to the core scaffold and its derivatives.

By leveraging the unique chemical properties of this versatile scaffold, researchers and drug development professionals can continue to innovate and address pressing challenges in both human health and agriculture.

References

  • Sencor. (n.d.). Herbicides - Product Detail Page - English.
  • Sencor / metribuzin. (n.d.). Cornell CALS.
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  • Metribuzin. (n.d.). Active Ingredient Page - Chemical Warehouse.
  • Bayer Sencor Herbicide (Metribuzin 70% WP). (n.d.). Agroplasm.
  • Bayer Sencor (Metribuzin 70% WP) Herbicide. (n.d.). Cultree India.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
  • Mohamed, H., AL-Ghareeb, M., & Abd-Allah, R. (2022). Pharmacological Evaluation of Novel 1,2,4-triazine Derivatives Containing Thiazole Ring against Hepatocellular Carcinoma. Current Bioactive Compounds, 18(2), 12-25.
  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (n.d.). MDPI.
  • Mordarski, M., Wieczorek, J., Fiszer, L., Nantka-Namirski, P., & Rykowski, A. (1980). Antitumor properties of selected 1,2,4-triazine derivatives. Archivum Immunologiae et Therapiae Experimentalis, 28(5), 717-725.
  • Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. (2017, November 1). Ingenta Connect.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. (2023, March 7). MDPI.
  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. (2016). Acta Poloniae Pharmaceutica, 73(1), 79-92.
  • MTT assay protocol. (n.d.). Abcam.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.
  • Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. (n.d.). DiscoverX.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.).
  • Synthesis and Antimicrobial Activities of Some 6-Methyl-3-Thioxo-2,3-Dihydro-1,2,4-Triazine Derivatives. (2025, August 6). ResearchGate.
  • Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. (n.d.). ResearchGate.
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Discovery and history of 3-(methylthio)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(methylthio)-1,2,4-triazin-5(4H)-one (Metribuzin)

Executive Summary

This guide provides a comprehensive technical overview of this compound, a pivotal molecule in modern agriculture, widely known by its common name, Metribuzin. From its origins in the broader family of triazine herbicides, this document traces its discovery, details its synthesis, elucidates its biochemical mechanism of action, and discusses its historical and current applications. Developed as a selective, systemic herbicide, Metribuzin has become an essential tool for weed management in numerous key crops. This paper consolidates information from seminal patents, peer-reviewed scientific literature, and regulatory databases to serve as an authoritative resource for researchers, chemists, and professionals in drug and herbicide development.

The Dawn of Triazinones: A New Era in Weed Control

The story of this compound begins with the broader discovery of triazine compounds as potent herbicides. The triazine chemical class is characterized by a six-membered heterocyclic ring containing three nitrogen atoms.[1] The herbicidal properties of these compounds were first discovered in 1952 by A. Gast et al. of J.R. Geigy, Ltd. in Switzerland, leading to the commercial introduction of simazine in 1956.[2][3]

These early herbicides belong to the symmetrical (or s-) triazine family (1,3,5-triazines). However, further research explored asymmetrical triazines, or as-triazines (1,2,4-triazines), which led to the discovery of a new class of herbicides with distinct properties.[2] The subject of this guide, Metribuzin, emerged from this line of inquiry in 1971 as a highly effective, non-symmetrical triazine herbicide.[2] It was developed by Bayer AG and also brought to market by DuPont under various trade names, most notably Sencor® and Lexone®.[4][5][6][7]

Chemical Identity and Properties

Metribuzin is a colorless, crystalline solid with the chemical formula C₈H₁₄N₄OS.[8] Its structure is defined by a 1,2,4-triazin-5(4H)-one core, substituted with an amino group at position 4, a tert-butyl group at position 6, and a methylthio group at position 3.

Caption: Chemical Structure of Metribuzin.

Table 1: Physicochemical Properties of Metribuzin

PropertyValueSource
Chemical Formula C₈H₁₄N₄OS[8]
Molar Mass 214.29 g·mol⁻¹[8]
Appearance Colorless, crystalline solid[8]
Melting Point 125 °C (257 °F; 398 K)[8]
Density 1.31 g/cm³[8]
Solubility in Water 0.1% (at 20 °C)[8]
Vapor Pressure 0.0000004 mmHg (at 20 °C)[8]

Synthesis and Manufacturing: From Precursor to Product

The commercial synthesis of Metribuzin is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The core of the synthesis involves the selective methylation of a precursor molecule, 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one.

Causality in Synthesis: The Importance of S-Methylation

The precursor molecule exists in two tautomeric forms: a thione and a thiol.[4] This duality presents a critical challenge during methylation, as the reaction can occur on either the sulfur atom (S-methylation) or a nitrogen atom (N-methylation). The desired herbicidally active product, Metribuzin, is the result of S-methylation .[4] N-methylation leads to the formation of an impurity that is difficult to separate from the final product.[4] Therefore, the choice of reagents and reaction conditions is paramount to favor the selective formation of the S-methylated isomer.

Key Synthesis Pathway

Several methods have been patented for the synthesis of Metribuzin. A common and illustrative pathway involves the reaction of the mercapto-triazinone precursor with a methylating agent in an acidic medium.

Synthesis_Pathway precursor 4-amino-6-tert-butyl-3-mercapto- 1,2,4-triazin-5(4H)-one intermediate Metribuzin Sulfate (Precipitate) precursor->intermediate Methylation reagent Methylating Agent (e.g., Methanol, Dimethyl Sulfate, Methyl Iodide) reagent->intermediate conditions Sulfuric Acid (H₂SO₄) Heat (e.g., 57-75°C) conditions->intermediate product This compound (Metribuzin) intermediate->product Purification neutralization Neutralization (e.g., NaOH, Soda Ash) neutralization->product

Caption: Generalized Synthesis Pathway for Metribuzin.

Detailed Experimental Protocol (Adapted from Patented Methods)

The following protocol is a synthesized representation of methodologies described in the patent literature.[6][9][10]

Objective: To synthesize 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one.

Materials:

  • 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one (Precursor)

  • Concentrated Sulfuric Acid (98%)

  • Methanol

  • Toluene (or another suitable organic solvent)

  • 30% Sodium Hydroxide Solution

  • Water

Procedure:

  • Dissolution: In a reaction vessel, carefully add 200g of the precursor, 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one, in batches to 400g of 98% sulfuric acid.[9] Heat the mixture gently until the precursor is completely dissolved and the solution is clear.

  • Cooling and Reagent Addition: Cool the reaction mixture to approximately 40°C.[9] At this controlled temperature, add 39g of methanol dropwise to the solution. The controlled addition and temperature are crucial to manage the exothermic reaction and favor S-methylation.

  • Reaction: After the methanol addition is complete, heat the mixture to 70-75°C and maintain this temperature for approximately 7 hours to allow the methylation reaction to proceed to completion.[9]

  • Precipitation: Cool the reaction mixture to 20-30°C. Slowly add 200g of water dropwise. A large amount of a solid material, metribuzin sulfate, will precipitate out of the solution.[6][9]

  • Neutralization and Extraction: Suspend the precipitated metribuzin sulfate in 300g of toluene.[9] Neutralize the suspension by adding a 30% sodium hydroxide solution dropwise until the pH reaches approximately 9. Allow the mixture to stand and separate into two layers (aqueous and organic).

  • Crystallization and Isolation: Separate the upper organic (toluene) phase. Slowly cool the organic phase to 0°C to induce crystallization of the pure Metribuzin product.[9]

  • Final Product: Filter the crystals, dry them, and verify the product's identity and purity. The expected product is 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one with a melting point of 125-127°C.[8][10]

Mechanism of Action: A Potent Photosynthesis Inhibitor

Metribuzin exerts its herbicidal activity by disrupting photosynthesis, the fundamental process by which plants convert light energy into chemical energy.[11] It is classified by the Herbicide Resistance Action Committee (HRAC) as a Group 5 herbicide (Group C1 globally), indicating its mode of action as a Photosystem II (PSII) inhibitor.[8]

The Biochemical Cascade
  • Uptake and Translocation: Metribuzin is a systemic herbicide absorbed primarily through the roots of the plant, but also through the foliage.[4][11][12] It is then translocated upwards (acropetally) within the plant's xylem.[12]

  • Target Site: The molecule travels to the chloroplasts, the site of photosynthesis within plant cells.[11]

  • Inhibition of Photosystem II: Its specific target is the D1 quinone-binding protein within the Photosystem II complex.[13] Metribuzin binds to this protein, physically blocking the binding site for plastoquinone (QB).

  • Electron Transport Disruption: This blockage interrupts the photosynthetic electron transport chain between the primary electron acceptor (Q) and plastoquinone.[14]

  • Consequences: The halt in electron flow prevents the production of ATP and NADPH, which are essential energy-carrying molecules for the plant.[11] This disruption leads to a buildup of highly reactive oxygen species (radicals), which cause rapid cellular damage, lipid peroxidation, and ultimately, plant death.[3] Symptoms in susceptible plants include chlorosis (yellowing) and necrosis (browning) of the leaves, starting from the margins of older leaves.[4][13][15]

PSII_Inhibition cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e⁻ QA QA (Primary Acceptor) Pheo->QA e⁻ QB_Site QB Site D1 Protein QA->QB_Site e⁻ Plastoquinone Plastoquinone Pool QB_Site->Plastoquinone e⁻ Flow (to Cytochrome b6f) Light Light Energy Light->P680 Excites Metribuzin Metribuzin Metribuzin->QB_Site BLOCKS

Caption: Metribuzin's inhibition of the PSII electron transport chain.

Applications in Agriculture

Metribuzin is a selective, broad-spectrum herbicide valued for its versatility. It provides both pre-emergence and post-emergence control of a wide range of annual broadleaf and grassy weeds.[8][11] Its primary use is in major agricultural crops, including:

  • Soybeans[8][12]

  • Potatoes[8][12]

  • Tomatoes[8][12]

  • Sugarcane[8][12]

  • Alfalfa and Asparagus[12]

  • Lentils and Field Peas[13]

The selectivity of Metribuzin depends on the ability of the tolerant crop to rapidly metabolize the herbicide into non-toxic compounds. However, factors such as soil type, organic matter content, and environmental conditions can affect its activity and crop safety, sometimes leading to temporary phytotoxicity even in tolerant species.[16]

Conclusion

From its conceptual origins in the exploration of asymmetrical triazines to its establishment as a cornerstone herbicide, this compound represents a significant milestone in chemical weed control. Its discovery provided farmers with a versatile and effective tool, and its unique mode of action—the inhibition of Photosystem II—has made it a subject of extensive scientific study. The synthesis of Metribuzin highlights key principles of industrial chemistry, where reaction control is critical to achieving a pure and active final product. As agriculture continues to evolve, the history and technical understanding of foundational molecules like Metribuzin remain essential for developing the next generation of crop protection solutions.

References

  • Wikipedia. Metribuzin. [Link]

  • Chemical Warehouse. Metribuzin - Active Ingredient Page. [Link]

  • Trebst, A., & Wietoska, H. (1975). [Mode of action and structure-acitivity-relationships of the aminotriazinone herbicide Metribuzin. Inhibition of photosynthetic electron transport in chloroplasts by Metribuzin (author's transl)]. Zeitschrift für Naturforschung C, 30(4), 499-504. [Link]

  • AERU, University of Hertfordshire. Metribuzin (Ref: DPX G2504). [Link]

  • MDPI. (2022). Effects of Metribuzin Herbicide on Some Morpho-Physiological Characteristics of Two Echinacea Species. [Link]

  • Eureka | Patsnap. Metribuzin synthesis method. [Link]

  • Google Patents. WO2020239105A1 - Method for synthesizing metribuzin.
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  • The Triazine Herbicides: A Milestone in the Development of Weed Control Technology. [Link]

  • CentAUR. triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. [Link]

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  • International Journal of Pharma Sciences and Research. 1,2,4-triazine derivatives: Synthesis and biological applications. [Link]

  • Sci-Hub. 1,2,4‐Triazines. 5. Regioselective N2‐amination of 3‐methylthio‐1,2,4‐triazin‐5(2H)‐ones. A new efficient synthesis of[8][11][14]triazolo[2,3‐b][8][11][14]triazin‐7(1H)‐one. [Link]

  • TEAMChem. Triazine Pesticides: Benefits, Risks, Alternatives. [Link]

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  • Weed Science. (2018). Development of High Levels of Metribuzin Tolerance in Lentil. [Link]

  • PrepChem.com. Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one. [Link]

  • ResearchGate. Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. [Link]

  • Scirp.org. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. [Link]

  • Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. [Link]

  • Google Patents.
  • US EPA. 1,2,4-Triazin-5(4H)-one, 4-amino-6-(1,1-dimethylethyl)-3-(ethylthio)-. [Link]

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  • Current issues in pharmacy and medicine: science and practice. (2022). Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][8][11][14]triazolo[3,4-f][8][11][14]triazines. [Link]

  • Google Patents. US5173104A - Selectively herbicidal metribuzin plus bromoxynil.
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An In-depth Technical Guide to the Safe Handling of 3-(methylthio)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety and handling precautions for 3-(methylthio)-1,2,4-triazin-5(4H)-one, a heterocyclic compound of interest in contemporary chemical research and drug development. Given the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from closely related structural analogs to establish a robust framework for its safe utilization in a laboratory setting. The protocols and recommendations herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a safe working environment.

Understanding the Hazard Profile

While a definitive toxicological profile for this compound is not extensively documented, analysis of analogous compounds containing the 1,2,4-triazine core and methylthio substituents indicates a potential for moderate biological activity and associated hazards. The Globally Harmonized System (GHS) classifications for similar molecules consistently highlight the following potential hazards:

  • Acute Oral Toxicity : May be harmful if swallowed.[1][2][3]

  • Skin Irritation : Causes skin irritation.[2][3][4]

  • Eye Irritation : Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation : May cause respiratory tract irritation.[2][3][4]

In animal studies, some triazine derivatives have been observed to act as central nervous system depressants and may affect thyroid and liver enzyme activity.[5] Therefore, it is imperative to handle this compound with the assumption that it may possess similar toxicological properties.

Physical and Chemical Properties of Structural Analogs

A summary of the physical and chemical properties of related triazine compounds is presented below to provide context for handling and storage.

Property3-Amino-5-methylthio-1H-1,2,4-triazole3-Methylthio-1,2,4-triazine
Physical State Powder Solid[1]Solid at <33°C, Liquid at >33°C[6]
Appearance Beige[1]Yellow to brown[6]
Melting Point 130 - 133 °C[1]33 °C[6]
Molecular Formula C₃H₆N₄SC₄H₅N₃S[7]
Molecular Weight Not Specified127.17 g/mol [7]
Solubility No information availableNo information available

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective in handling this compound is to minimize exposure through all potential routes: inhalation, ingestion, and dermal contact.

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted in a well-ventilated area.[2][4] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[2][3] An eyewash station and a safety shower must be readily accessible in the immediate work area.[8]

Personal Protective Equipment: Essential for Individual Safety

A comprehensive PPE regimen is critical. The following table outlines the minimum required PPE for handling this compound.

Body PartProtectionStandard/SpecificationRationale
Eyes/Face Chemical safety goggles or a face shieldOSHA 29 CFR 1910.133 or European Standard EN166[8]To prevent eye irritation from splashes or airborne particles.[2][3][4]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)European Standard EN 374[9]To prevent skin contact and irritation.[2][3][4]
Body Laboratory coat, impervious clothingNot specifiedTo protect skin and personal clothing from contamination.[5]
Respiratory NIOSH/MSHA approved respiratorOSHA 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149[8]Required when handling large quantities or if dust/aerosol generation is unavoidable.[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to mitigating the risks associated with this compound.

Prudent Handling Practices
  • Avoid Contact : Prevent direct contact with skin, eyes, and clothing.[5]

  • Avoid Inhalation : Do not breathe dust or vapors.[5]

  • Hygiene : Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][2] Contaminated clothing should be removed and washed before reuse.[8]

  • Grounding : For powdered solids that may form combustible dust concentrations, take measures to prevent the build-up of electrostatic charge.[2]

Storage Requirements

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][8] Keep it away from strong oxidizing agents and other incompatible materials.[3][10] The estimated shelf life for a similar compound under these conditions is in excess of two years.[5]

Emergency Procedures: A Step-by-Step Guide

In the event of an exposure or spill, immediate and appropriate action is crucial. The following workflows, illustrated with diagrams, provide clear guidance for emergency response.

First Aid Measures

FirstAid cluster_exposure Exposure Event cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Occurs inhalation_1 Move to fresh air. exposure->inhalation_1 skin_1 Remove contaminated clothing. exposure->skin_1 eye_1 Rinse cautiously with water for at least 15 minutes. exposure->eye_1 ingestion_1 Do NOT induce vomiting. exposure->ingestion_1 inhalation_2 If breathing is difficult, give oxygen. inhalation_1->inhalation_2 inhalation_3 Seek immediate medical attention. inhalation_2->inhalation_3 skin_2 Wash skin with soap and water for at least 15 minutes. skin_1->skin_2 skin_3 Seek medical attention if irritation persists. skin_2->skin_3 eye_2 Remove contact lenses, if present and easy to do. eye_1->eye_2 eye_3 Seek immediate medical attention. eye_2->eye_3 ingestion_2 Rinse mouth with water. ingestion_1->ingestion_2 ingestion_3 Seek immediate medical attention. ingestion_2->ingestion_3

Caption: First Aid Procedures for Exposure.

Spill and Leak Response

SpillResponse cluster_spill Spill or Leak cluster_procedure Cleanup Procedure spill Spill Occurs procedure_1 Evacuate and ventilate the area. spill->procedure_1 procedure_2 Wear appropriate PPE. procedure_1->procedure_2 procedure_3 Contain the spill with inert absorbent material. procedure_2->procedure_3 procedure_4 Collect material into a suitable, labeled disposal container. procedure_3->procedure_4 procedure_5 Wash the spill area thoroughly. procedure_4->procedure_5

Caption: Spill and Leak Cleanup Workflow.

Fire and Reactivity Data

Fire-Fighting Measures

In the event of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[9] Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

Reactivity and Stability

The compound is expected to be stable under normal laboratory conditions.[11] However, it should be kept away from strong oxidizing agents.[3][10] Hazardous decomposition products upon heating may include toxic fumes of carbon oxides, nitrogen oxides, and sulfur oxides.

Disposal Considerations

All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.[1] Do not allow the material to enter drains or waterways.[4] It should be disposed of in an approved waste disposal plant.[1]

Conclusion

While this compound presents certain hazards, a diligent and informed approach to its handling can ensure a safe research environment. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the established protocols for handling, storage, and emergency response, researchers can confidently work with this compound while minimizing risks.

References

  • AK Scientific, Inc. Safety Data Sheet for 1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperazine.

  • ChemicalBook. 4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one(21087-64-9).

  • Advanced Biotech. Safety Data Sheet for 2-Methylthio-3(5/6)-methyl pyrazine synthetic.

  • Fisher Scientific. Safety Data Sheet for 3-Amino-5-methylthio-1H-1,2,4-triazole.

  • CymitQuimica. Safety Data Sheet for Ethyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate.

  • Sigma-Aldrich. 3-Amino-5-methylthio-1H-1,2,4-triazole 98%.

  • ChemScene. 3-(Methylthio)-as-Triazine.

  • ChemicalBook. 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one(33509-43-2) MSDS.

  • Fisher Scientific. Material Safety Data Sheet - 3-Amino-1,2,4-Triazine, 97%.

  • Fisher Scientific. Safety Data Sheet for 1,3,5-Triazine.

  • Pfaltz & Bauer. Safety Data Sheet for 2-Amino-4-methylthio-6-(1-morpholino)-s-triazine.

  • ECHEMI. 1,3,5-Triazine SDS, 290-87-9 Safety Data Sheets.

  • Fisher Scientific. Safety Data Sheet for 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-.

  • Sigma-Aldrich. Safety Data Sheet for Trimercapto-s-triazinetrisodium salt solution.

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Methodological & Application

Protocol for the synthesis of 3-(methylthio)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-(methylthio)-1,2,4-triazin-5(4H)-one

Introduction

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide range of biological activities, including herbicidal, anti-cancer, anti-HIV, and antimicrobial properties.[1][2] The title compound, this compound, is a key synthetic intermediate. The methylthio group serves as an excellent leaving group, allowing for nucleophilic substitution to introduce a variety of functional groups at the C3 position, thereby enabling the generation of diverse molecular libraries for drug discovery and development.[3]

This document provides a comprehensive, two-step protocol for the synthesis of this compound. The synthesis begins with the formation of the heterocyclic core, 3-thioxo-1,2,4-triazin-5(4H)-one, via cyclocondensation, followed by a selective S-methylation. The rationale behind key experimental choices is discussed to provide a deeper understanding of the reaction mechanism and ensure procedural robustness.

Overall Synthetic Strategy

The synthesis is efficiently executed in two primary stages. This approach ensures high yields and purity of the final product by first constructing the stable triazine ring system and then functionalizing it.

  • Step 1: Synthesis of 3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (Precursor) : This step involves the reaction of an α-ketoacid with thiosemicarbazide to form a thiosemicarbazone intermediate, which then undergoes base-catalyzed intramolecular cyclization and dehydration to yield the triazinone ring.[4]

  • Step 2: S-Methylation of the Precursor : The thioxo group of the precursor is selectively methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism on the sulfur atom.[5]

Experimental Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: S-Methylation A Glyoxylic Acid + Thiosemicarbazide B Condensation & Intramolecular Cyclization A->B Reflux in aq. NaOAc C 3-thioxo-1,2,4-triazin-5(4H)-one (Precursor) B->C Acidification & Isolation D Precursor in NaOH / Methanol C->D Purified Precursor E Addition of Methyl Iodide D->E Stir at RT F This compound (Final Product) E->F Crystallization & Isolation G R1 Glyoxylic Acid I1 Thiosemicarbazone Intermediate R1->I1 Condensation (-H2O) plus1 + plus1->I1 Condensation (-H2O) R2 Thiosemicarbazide R2->I1 Condensation (-H2O) P1 3-thioxo-1,2,4-triazin-5(4H)-one I1->P1 Intramolecular Cyclization (-H2O)

Caption: Simplified reaction mechanism for precursor synthesis.

Materials and Equipment
Reagent/MaterialFormulaM.W.QuantitySupplier
Glyoxylic acid monohydrateC₂H₄O₄92.069.21 g (0.1 mol)Sigma-Aldrich
ThiosemicarbazideCH₅N₃S91.139.11 g (0.1 mol)Sigma-Aldrich
Sodium AcetateC₂H₃NaO₂82.038.20 g (0.1 mol)Fisher Scientific
Glacial Acetic AcidC₂H₄O₂60.05~5 mLVWR
Deionized WaterH₂O18.02250 mLIn-house
Equipment
500 mL Round-bottom flask1
Reflux condenser1
Heating mantle1
Magnetic stirrer & stir bar1
Büchner funnel & flask1 set
pH paper or pH meter1
Detailed Experimental Protocol
  • Reaction Setup : To a 500 mL round-bottom flask equipped with a magnetic stir bar, add glyoxylic acid monohydrate (9.21 g, 0.1 mol), thiosemicarbazide (9.11 g, 0.1 mol), sodium acetate (8.20 g, 0.1 mol), and 150 mL of deionized water.

  • Cyclocondensation : Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The solution will typically turn from colorless to a pale yellow or orange color.

  • Reaction Monitoring : Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the starting materials indicates reaction completion.

  • Precipitation : After the reflux period, allow the reaction mixture to cool to room temperature, and then further cool it in an ice bath for 1 hour.

  • Acidification : Slowly acidify the cold mixture to a pH of approximately 3-4 by adding glacial acetic acid dropwise with stirring. This step is crucial as it protonates the triazinone, decreasing its solubility and causing it to precipitate out of the solution.

  • Isolation and Washing : Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with two portions of cold deionized water (2x 50 mL) to remove any unreacted starting materials and salts.

  • Drying : Dry the product in a vacuum oven at 60-70 °C overnight to yield 3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one as a solid. The expected yield is typically in the range of 75-85%.

Part 2: Synthesis of this compound

Scientific Principle

This reaction is a selective S-alkylation. The precursor, 3-thioxo-1,2,4-triazin-5(4H)-one, exists in a tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms. In a basic medium (provided by NaOH), the proton of the more acidic thiol group is abstracted to form a highly nucleophilic thiolate anion. [6]This thiolate then readily attacks the electrophilic methyl group of methyl iodide in a classic SN2 reaction, displacing the iodide ion and forming the desired S-methylated product. [5]Performing the reaction at room temperature helps to prevent potential N-alkylation side reactions.

Materials and Equipment
Reagent/MaterialFormulaM.W.QuantitySupplier
3-thioxo-1,2,4-triazin-5(4H)-one (from Part 1)C₃H₃N₃OS129.1412.9 g (0.1 mol)-
Sodium Hydroxide (NaOH)NaOH40.004.4 g (0.11 mol)Sigma-Aldrich
Methanol (MeOH)CH₄O32.04250 mLFisher Scientific
Methyl Iodide (MeI)CH₃I141.9415.6 g (6.9 mL, 0.11 mol)Sigma-Aldrich
Benzene or Toluene (for recrystallization)C₆H₆ / C₇H₈-As neededVWR
Equipment
500 mL Erlenmeyer or Round-bottom flask1
Magnetic stirrer & stir bar1
Dropping funnel (optional)1
Büchner funnel & flask1 set
Detailed Experimental Protocol
  • Preparation : In a 500 mL flask, dissolve sodium hydroxide (4.4 g, 0.11 mol) in 125 mL of methanol. Stir until the NaOH is completely dissolved. To this basic solution, add the 3-thioxo-1,2,4-triazin-5(4H)-one precursor (12.9 g, 0.1 mol). Stir the mixture until a clear solution of the sodium salt is formed.

  • S-Methylation : While stirring the solution at room temperature (20-25 °C), add methyl iodide (15.6 g, 0.11 mol) dropwise over 15-20 minutes. Caution : Methyl iodide is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood.

  • Reaction : After the addition is complete, continue to stir the mixture at room temperature for an additional 4-6 hours. [5]During this time, the product may begin to crystallize out of the solution.

  • Isolation : The reaction product, this compound, will precipitate as a solid. Collect the crystals by vacuum filtration.

  • Washing : Wash the collected solid with a small amount of cold methanol to remove any unreacted methyl iodide and sodium iodide byproduct.

  • Purification and Drying : For higher purity, the product can be recrystallized from a suitable solvent like benzene or toluene. [5]Dry the purified crystals in a vacuum oven at a moderate temperature (50 °C). The expected yield is approximately 80-90%. [5]

Safety Precautions

  • Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene) when handling chemicals.

  • Fume Hood : Conduct the S-methylation step (Part 2) in a certified chemical fume hood due to the high toxicity, volatility, and carcinogenic risk of methyl iodide.

  • Handling Bases : Sodium hydroxide is corrosive. Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

  • Waste Disposal : Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic and basic solutions before disposal. Halogenated waste (containing methyl iodide) should be collected separately.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point : Compare the observed melting point with literature values.

  • ¹H NMR : The spectrum should show a characteristic singlet for the S-CH₃ protons around δ 2.7-2.8 ppm and a signal for the triazine ring proton. [7]* IR Spectroscopy : Look for the disappearance of the C=S stretch from the precursor and the appearance of C=O and C=N stretching frequencies characteristic of the product. [1][4]* Mass Spectrometry : Confirm the molecular weight of the product (M.W. = 143.16 g/mol ).

References

  • Abdel-Rahman, R. and Bawazir, W. (2018) Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]

  • Nasser, R. et al. (2000) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 163(1), 77-89. [Link]

  • ChemInform Abstract: New Methods for the Selective Alkylation of 3-Thioxo-1,2,4-triazin-5-ones. (2010) ChemInform, 30(24). [Link]

  • Maurer, F., et al. (1979) Process for the production of 1,2,4-triazin-5-one derivatives.
  • Abdel-Rahman, R. and Bawazir, W. (2018) Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing. [Link]

  • Patel, H., et al. (2015) triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. Central Archive at the University of Reading. [Link]

  • Hassan, A. S., et al. (2019) Synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. Medicinal Chemistry Research, 28, 78-91. [Link]

  • Tominaga, Y., et al. (2012) 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry, 55(21), 9363–9374. [Link]

  • Kumar, A. (2014) 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(8), 445-458. [Link]

  • Sanemitsu, Y., et al. (1982) 1,2,4‐Triazines. 5. Regioselective N2‐amination of 3‐methylthio‐1,2,4‐triazin‐5(2H)‐ones. Journal of Heterocyclic Chemistry, 19(6), 1529-1533. [Link]

  • Abdel-Rahman, R. and Bawazir, W. (2018) Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • Abdel-Rahman, R. and Bawazir, W. (2018) Scheme 1. Formation of 3-thioxo-1,2,4-triazin-5-one derivatives (4, 6...). ResearchGate. [Link]

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Application Notes & Protocols for the Analytical Determination of 3-(methylthio)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the detection and quantification of 3-(methylthio)-1,2,4-triazin-5(4H)-one. Intended for researchers, scientists, and professionals in drug development and environmental analysis, these notes detail robust protocols for High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are presented with an emphasis on the rationale behind procedural steps, ensuring both technical accuracy and practical applicability. Each protocol is designed as a self-validating system, grounded in established principles of analytical chemistry and supported by authoritative references.

Introduction: Understanding this compound

This compound belongs to the triazine class of heterocyclic compounds. This class is notable for its wide range of applications, including as herbicides and as scaffolds in pharmaceutical development.[1] The analytical determination of this compound is crucial for various applications, including metabolic studies, environmental monitoring, and quality control in manufacturing processes.

The structural analogue, Metribuzin (4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one), is a widely used herbicide.[2][3] Analytical methods developed for Metribuzin are often adaptable for this compound, given their shared core structure and physicochemical properties. These methods typically involve chromatographic separation followed by spectrophotometric or mass spectrometric detection.

Chemical Properties of this compound Analogs
PropertyValue (for Metribuzin)Significance for Analysis
Molecular FormulaC₈H₁₄N₄OSDetermines the exact mass for mass spectrometry.
Molecular Weight214.29 g/mol Essential for preparing standard solutions of known concentration.
UV Absorbanceλmax ≈ 297 nm[4]Key parameter for detection by UV spectrophotometry.
SolubilitySoluble in organic solvents like methanol and acetonitrile.[4][5]Guides the choice of solvents for sample preparation and mobile phases.

Analytical Approaches: A Comparative Overview

The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) is the most common technique due to its versatility and applicability to a wide range of polar and non-volatile compounds.

    • HPLC with UV Detection (HPLC-UV) : A robust and widely accessible method suitable for quality control and analysis of relatively clean samples.[4]

    • HPLC with Tandem Mass Spectrometry (LC-MS/MS) : Offers superior sensitivity and selectivity, making it ideal for trace analysis in complex matrices like environmental or biological samples.[2][3][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : A powerful technique for volatile and thermally stable compounds. While triazines can be analyzed by GC-MS, derivatization may sometimes be necessary to improve volatility and thermal stability.[7][8][9]

Sample Preparation: The Foundation of Accurate Analysis

Effective sample preparation is critical to remove interfering components from the matrix and to concentrate the analyte to a detectable level.

Workflow for Sample Preparation

Caption: General workflow for sample preparation.

Protocols for Different Matrices

A. Water Samples:

  • Solid-Phase Extraction (SPE): This is a highly effective method for the pre-concentration of triazines from aqueous samples.[7]

    • Conditioning: A C18 SPE cartridge is conditioned with methanol followed by deionized water. The C18 stationary phase is chosen for its ability to retain moderately non-polar compounds like triazines from a polar matrix.

    • Loading: The water sample (pH adjusted if necessary) is passed through the conditioned cartridge.

    • Washing: The cartridge is washed with deionized water to remove polar impurities.

    • Elution: The analyte is eluted with a small volume of an organic solvent like acetonitrile or ethyl acetate.

  • Dispersive Liquid-Liquid Microextraction (DLLME): A rapid and efficient microextraction technique.[8][10]

    • A mixture of an extraction solvent (e.g., chlorobenzene) and a disperser solvent (e.g., acetone or acetonitrile) is rapidly injected into the aqueous sample.[8][10]

    • A cloudy solution forms, and the analyte is extracted into the fine droplets of the extraction solvent.

    • Centrifugation separates the phases, and a small volume of the sedimented phase is collected for analysis.

B. Soil Samples:

  • Extraction: The soil sample is typically extracted with an organic solvent or a mixture of organic solvent and water. Common extraction solvents include acetonitrile or methanol.[10][11]

  • Cleanup: The resulting extract may require a cleanup step to remove co-extracted matrix components. This can be achieved using SPE or by employing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods.[12]

High-Performance Liquid Chromatography (HPLC) Methods

HPLC with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in formulations or other relatively clean samples.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C8 or C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[4] A C8 column is often a good starting point, providing a balance between retention and analysis time.

    • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., potassium dihydrogen orthophosphate) and an organic modifier (e.g., acetonitrile). A typical starting condition is a 60:40 (v/v) mixture of buffer and acetonitrile.[4]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 297 nm, which is the reported λmax for Metribuzin.[4] A UV scan of a standard solution of this compound should be performed to confirm the optimal wavelength.

    • Injection Volume: 10-20 µL.

  • Standard Preparation:

    • Prepare a stock solution of the analytical standard in the mobile phase. Analytical standards for related compounds like Metribuzin are commercially available and can be used for method development.[13][14]

    • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.[4][5]

  • Quantification:

    • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared samples and quantify the analyte concentration using the calibration curve.

HPLC with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the analysis of trace levels of the compound in complex matrices.

Protocol:

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C8 or C18 column, often with a smaller particle size for better resolution (e.g., 100 mm x 3.0 mm, 2.6 µm).[3][6]

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.2% acetic acid) to improve ionization efficiency in positive ESI mode.[3][6]

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM). This involves monitoring specific precursor-to-product ion transitions, which provides excellent selectivity. For Metribuzin, a common transition is m/z 215.1 → 187.1.[3] The specific transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.

  • Quantification:

    • Quantification is performed using a calibration curve constructed from the analysis of standards. The use of a stable isotope-labeled internal standard is recommended for the most accurate results.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable alternative for the analysis of triazines, particularly in environmental samples.

GC-MS Protocol

Workflow:

Caption: Step-by-step workflow for GC-MS analysis.

Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms or DB-Wax).[15]

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 250°C), and hold for a few minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Can be either full scan to identify unknown compounds or selected ion monitoring (SIM) for enhanced sensitivity in quantifying known analytes.[7][15]

  • Quantification:

    • Similar to LC-MS/MS, quantification is achieved using a calibration curve. An internal standard should be used to correct for variations in injection volume and instrument response.

Method Validation: Ensuring Trustworthy Results

To ensure that the analytical methods are "fit for purpose," they must be validated.[1][16] The validation process should assess the following parameters in accordance with guidelines such as those from SANTE or the AOAC.[17][18]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Accuracy The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.Mean recovery of 70-120%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) < 20%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte.

Conclusion

The analytical methods detailed in these notes provide a robust framework for the detection and quantification of this compound. The choice between HPLC-UV, LC-MS/MS, and GC-MS will be dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. Proper method validation is paramount to ensure the generation of reliable and defensible data.

References

Sources

Application Note: A Robust HPLC Method for the Quantification of 3-(methylthio)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(methylthio)-1,2,4-triazin-5(4H)-one. This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutically and agriculturally important molecules. The developed isocratic reverse-phase HPLC method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, offering excellent selectivity and sensitivity. UV detection at 220 nm is employed for quantification. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the scientific rationale for method development, a step-by-step analytical protocol, and a thorough validation procedure based on the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge

This compound and its derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and agrochemical research. Accurate and precise quantification of this analyte is crucial for reaction monitoring, purity assessment of synthetic intermediates, and quality control of final products. The inherent polarity of the triazine ring system can present a challenge for traditional reverse-phase HPLC methods, often leading to poor retention and peak shape. This application note addresses this challenge by providing a systematically developed and validated HPLC method that ensures reliable and reproducible results.

The choice of a C18 column is a logical starting point for the separation of moderately polar compounds like triazines.[1] The hydrophobic C18 chains provide sufficient interaction with the analyte to achieve retention, while the use of a polar mobile phase allows for efficient elution. The selection of acetonitrile as the organic modifier is based on its favorable UV transparency and elution strength for a wide range of organic molecules.[2]

Method Development Rationale

The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte. For this compound, its structure suggests a moderate polarity. Based on structurally similar triazine herbicides, a reverse-phase approach was selected as the most promising separation strategy.[1][3]

Stationary Phase Selection: The C18 Advantage

A C18 (octadecylsilyl) stationary phase was chosen due to its versatility and proven efficacy in retaining a broad range of analytes, including those with moderate polarity. The hydrophobic interactions between the nonpolar C18 chains and the analyte, balanced by a polar mobile phase, allow for fine-tuning of the retention time and resolution. For polar compounds, a C18 column provides a good balance of retention and elution characteristics.

Mobile Phase Optimization: A Balance of Polarity

The mobile phase composition is a critical parameter in controlling retention and selectivity in reverse-phase HPLC. A mixture of acetonitrile and water was selected for its simplicity, low UV cutoff, and compatibility with C18 columns. The ratio of acetonitrile to water was optimized to achieve a reasonable retention time for this compound, ensuring it is well-resolved from the solvent front and any potential early-eluting impurities.

Detection Wavelength: Maximizing Sensitivity

Experimental Protocol

This section provides a detailed, step-by-step protocol for the analysis of this compound using the developed HPLC method.

Materials and Reagents
  • Analyte: this compound (purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q)

  • Column: C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Equipment: Standard HPLC system with a UV detector, analytical balance, volumetric flasks, and pipettes.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 220 nm
Run Time 10 minutes
Preparation of Solutions

3.3.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer the weighed standard to a 25 mL volumetric flask.

  • Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up to the mark with acetonitrile and mix thoroughly.

3.3.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

3.3.3. Sample Preparation

For the analysis of a bulk drug sample, accurately weigh an appropriate amount of the sample, dissolve it in acetonitrile, and dilute with the mobile phase to a final concentration within the calibration range. For formulated products, a suitable extraction procedure may be required.

Method Validation Protocol

The developed HPLC method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[5] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by injecting a blank (mobile phase), a placebo (if applicable), and the analyte standard. The chromatograms were examined for any interfering peaks at the retention time of this compound.

Linearity

The linearity of the method was determined by analyzing six working standard solutions over the concentration range of 1-100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.

Accuracy

Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Precision

4.4.1. Repeatability (Intra-day Precision)

The repeatability of the method was determined by analyzing six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

4.4.2. Intermediate Precision (Inter-day Ruggedness)

The intermediate precision was evaluated by performing the analysis on two different days, with two different analysts, and on two different HPLC systems. The %RSD for the combined data was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic parameters and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% acetonitrile)

  • Column temperature (± 2 °C)

  • Detection wavelength (± 2 nm)

The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored.

Data Presentation and Visualization

Chromatographic Performance
ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) ≤ 2.01.1
Theoretical Plates (N) > 20006500
Retention Time (tR) Approx. 4.5 min4.52 min
Validation Summary
Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Repeatability (%RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
LOD -0.2 µg/mL
LOQ -0.6 µg/mL
Robustness No significant impact on resultsPassed

Visualizing the Workflow

The logical flow of the HPLC method development and validation process is illustrated in the following diagram:

HPLC_Method_Workflow cluster_Dev Method Development cluster_Protocol Analytical Protocol cluster_Val Method Validation (ICH Q2(R2)) Dev1 Analyte Characterization (this compound) Dev2 Selection of Stationary Phase (C18 Column) Dev1->Dev2 Dev3 Optimization of Mobile Phase (Acetonitrile:Water) Dev2->Dev3 Dev4 Selection of Detection Wavelength (220 nm) Dev3->Dev4 Proto1 Preparation of Solutions (Stock & Working Standards) Dev4->Proto1 Finalized Method Proto2 HPLC System Setup (Chromatographic Conditions) Proto1->Proto2 Proto3 Sample Analysis Proto2->Proto3 Val1 Specificity Proto3->Val1 Generate Data for Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Report Application Note & Validation Report Val6->Report Complete Validation

Caption: A flowchart illustrating the systematic workflow for the development, implementation, and validation of the HPLC method.

Conclusion

The HPLC method detailed in this application note provides a reliable, accurate, and precise means for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, making it readily implementable in most analytical laboratories. The comprehensive validation performed in accordance with ICH guidelines demonstrates that the method is suitable for its intended purpose in research, development, and quality control environments.

References

  • Chromatographic methods for analysis of triazine herbicides. PubMed. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]

  • Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. alice Embrapa. [Link]

Sources

Application Notes and Protocols for 3-(Methylthio)-1,2,4-triazin-5(4H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,4-Triazine Core - A Privileged Scaffold in Drug Discovery

The 1,2,4-triazine nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its ability to serve as a versatile template for the design of novel therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[1][2] The presence of three nitrogen atoms in the six-membered ring imparts unique physicochemical properties, enabling these molecules to interact with a variety of biological targets through hydrogen bonding and other non-covalent interactions. This inherent versatility has led to the 1,2,4-triazine core being described as a "privileged scaffold" in drug discovery.[1]

This guide focuses on a key intermediate, 3-(methylthio)-1,2,4-triazin-5(4H)-one , and its applications in the synthesis of biologically active molecules. The methylthio group at the 3-position is a particularly useful functional handle. It can be readily displaced by various nucleophiles or oxidized to the more reactive methylsulfonyl group, providing a gateway to a diverse array of substituted 1,2,4-triazine derivatives. These notes will provide detailed protocols for the synthesis of the parent compound, its subsequent functionalization, and the biological evaluation of its derivatives, underscoring its significance for researchers in drug development.

Synthetic Protocols

The synthesis of this compound and its derivatives typically begins with the corresponding 3-thioxo precursor. The methylthio group is then introduced via S-methylation. The subsequent oxidation of the sulfide to a sulfone creates a reactive intermediate for further diversification.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from its 3-thioxo precursor, 3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. The reaction involves the S-methylation of the thiol group.

Reaction Scheme:

Synthesis of this compound Thioxo 3-Thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one Product This compound Thioxo->Product 1. Base 2. Methyl Iodide MeI Methyl Iodide Base Base (e.g., NaOH, K2CO3)

Caption: Synthesis of this compound.

Materials:

  • 3-Thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

  • Methyl iodide (CH₃I)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Methanol or Ethanol

  • Water

  • Stir plate and stir bar

  • Round-bottom flask

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Recrystallization apparatus

Procedure:

  • Dissolution of the Starting Material: In a round-bottom flask, dissolve 1 equivalent of 3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one in a suitable solvent such as methanol or a mixture of methanol and water.

  • Basification: Cool the solution in an ice bath. Slowly add 1.1 equivalents of a base, such as aqueous sodium hydroxide or potassium carbonate, while stirring. The formation of the thiolate salt should be evident.

  • Methylation: To the cooled, stirring solution, add 1.1 equivalents of methyl iodide dropwise. Ensure the temperature remains low during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of the Product: Upon completion, the product may precipitate out of the solution. If not, the reaction mixture can be concentrated under reduced pressure. The resulting solid is then collected by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Functionalization of the 3-(Methylthio) Group via Oxidation and Nucleophilic Substitution

The 3-(methylthio) group can be oxidized to the more reactive 3-(methylsulfonyl) group, which is an excellent leaving group. This allows for the introduction of a wide range of nucleophiles at the 3-position of the triazine ring.

Reaction Scheme:

Functionalization of this compound Methylthio This compound Methylsulfonyl 3-(Methylsulfonyl)-1,2,4-triazin-5(4H)-one Methylthio->Methylsulfonyl Oxidation (Oxone®) Oxone Oxone® Nucleophile Nucleophile (e.g., Hydrazine, Amine) Product 3-(Substituted)-1,2,4-triazin-5(4H)-one Methylsulfonyl->Product Nucleophilic Substitution

Caption: Functionalization of the 3-(methylthio) group.

Part A: Oxidation to 3-(Methylsulfonyl)-1,2,4-triazin-5(4H)-one

Materials:

  • This compound

  • Oxone® (Potassium peroxymonosulfate)

  • Tetrahydrofuran (THF) or a similar solvent

  • Water

  • Stir plate and stir bar

  • Round-bottom flask

Procedure:

  • Suspension of Starting Material: Suspend 1 equivalent of this compound in THF in a round-bottom flask.

  • Addition of Oxidizing Agent: Add a solution of 2.2 equivalents of Oxone® in water to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part B: Nucleophilic Substitution

Materials:

  • 3-(Methylsulfonyl)-1,2,4-triazin-5(4H)-one

  • Desired nucleophile (e.g., hydrazine hydrate, a primary or secondary amine)

  • Appropriate solvent (e.g., THF, ethanol)

  • Stir plate and stir bar

  • Round-bottom flask

Procedure:

  • Dissolution: Dissolve 1 equivalent of 3-(methylsulfonyl)-1,2,4-triazin-5(4H)-one in a suitable solvent in a round-bottom flask.

  • Addition of Nucleophile: Add an excess (e.g., 2-3 equivalents) of the chosen nucleophile to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the nucleophile. Monitor the reaction by TLC.

  • Isolation: Once the reaction is complete, the product can be isolated by precipitation upon cooling or by concentrating the reaction mixture and purifying the residue by column chromatography or recrystallization.

Application in Anticancer Drug Discovery

Derivatives of this compound have shown significant potential as anticancer agents.[2][3] The following protocol outlines a common in vitro assay to evaluate the cytotoxic activity of newly synthesized compounds against human cancer cell lines.

Protocol 3: Evaluation of Anticancer Activity using the Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for in vitro cytotoxicity screening.

Experimental Workflow:

SRB Assay Workflow Cell_Seeding 1. Seed cancer cells in a 96-well plate Incubation1 2. Incubate for 24 hours to allow attachment Cell_Seeding->Incubation1 Compound_Addition 3. Add serially diluted test compounds Incubation1->Compound_Addition Incubation2 4. Incubate for 48-72 hours Compound_Addition->Incubation2 Cell_Fixation 5. Fix cells with trichloroacetic acid (TCA) Incubation2->Cell_Fixation Washing1 6. Wash with water and air dry Cell_Fixation->Washing1 SRB_Staining 7. Stain with Sulforhodamine B (SRB) Washing1->SRB_Staining Washing2 8. Wash with 1% acetic acid SRB_Staining->Washing2 Solubilization 9. Solubilize bound dye with Tris buffer Washing2->Solubilization Measurement 10. Measure absorbance at ~510 nm Solubilization->Measurement Analysis 11. Calculate IC50 values Measurement->Analysis

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • Synthesized 1,2,4-triazine derivatives dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • 1% Acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Cell Fixation: Discard the medium and fix the cells by adding cold 10% TCA to each well and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with distilled water and allow them to air dry.

  • Staining: Add 0.4% SRB solution to each well and incubate for 15-30 minutes at room temperature.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye and allow them to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of approximately 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of inhibition against the compound concentration.

Data Presentation:

The cytotoxic activities of a series of hypothetical 1,2,4-triazine derivatives are presented in the table below.

CompoundR¹ GroupR² GroupIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HepG2
1a -H-Phenyl15.222.518.9
1b -CH₃-Phenyl12.819.116.3
2a -H-4-Chlorophenyl8.511.39.7
2b -CH₃-4-Chlorophenyl5.17.96.4
3a -H-4-Methoxyphenyl25.631.428.1
3b -CH₃-4-Methoxyphenyl20.326.823.5
Doxorubicin --0.81.10.9

Note: The data in this table is hypothetical and for illustrative purposes only.

Mechanism of Action: A Glimpse into Cellular Pathways

The anticancer activity of 1,2,4-triazine derivatives can be attributed to various mechanisms of action.[3] Some derivatives have been shown to induce apoptosis (programmed cell death) and arrest the cell cycle at different phases.[2] For instance, certain compounds can modulate the levels of apoptosis-related proteins such as Bax, Bcl-2, and caspases.

Signaling Pathway Example:

Apoptosis Induction Pathway Triazine_Derivative 1,2,4-Triazine Derivative Bax ↑ Bax (Pro-apoptotic) Triazine_Derivative->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Triazine_Derivative->Bcl2 Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A simplified intrinsic apoptosis pathway induced by 1,2,4-triazine derivatives.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the methylthio group provide a robust platform for the generation of diverse chemical libraries. The demonstrated potential of 1,2,4-triazine derivatives as anticancer agents, among other therapeutic applications, makes this scaffold a continued area of interest for drug discovery and development. The protocols and notes provided herein are intended to serve as a practical guide for researchers venturing into this promising field of medicinal chemistry.

References

  • Dadashpour, S., et al. (2020). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. CentAUR. Available at: [Link]

  • Kumar, A., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(9), 543-558. Available at: [Link]

  • Hassan, A. S., et al. (2020). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. Medicinal Chemistry Research, 29(1), 78-91. Available at: [Link]

  • Gouda, M. A., et al. (2020). Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. Letters in Drug Design & Discovery, 17(1), 108-118. Available at: [Link]

  • Hassan, A. S., et al. (2020). synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. Medicinal Chemistry Research, 29(1), 78-91. Available at: [Link]

  • Khalifa, M. M. A. (2008). Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives. Oriental Journal of Chemistry, 24(3), 937-944. Available at: [Link]

  • El-Brollosy, N. R. (2000). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 163(1), 77-89. Available at: [Link]

  • Dawane, B. S., et al. (2010). An efficient synthesis of 1, 2, 4- triazine derivatives and their in vitro antimicrobial activity. Der Pharmacia Lettre, 2(4), 126-131. Available at: [Link]

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  • Altalbawy, F. M. A. (2011). Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. ResearchGate. Available at: [Link]

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  • Google Patents. (1979). US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives.
  • Li, Y., et al. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. European Journal of Medicinal Chemistry, 243, 114772. Available at: [Link]

  • Hashem, H. E., & Abo-Bakr, A. M. (2019). Synthesis of Some New 1,2,4-Triazine and 1,2,5-Oxadiazine Derivatives with Antimicrobial Activity. Heteroatom Chemistry, 2019, 1-9. Available at: [Link]

  • Zhang, Y., et al. (2022). Diversity-oriented transformation of methyl triazine via sulfur-mediated pathways: access to 2,4-disubstituted triazines functionalized with thioamides and amides. Chemical Communications, 58(82), 11566-11569. Available at: [Link]

  • Haliy, I., et al. (2022). Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. Molbank, 2022(4), M1495. Available at: [Link]

  • Mazzone, G., et al. (1981). [3-Methylthio-, 3-(amino-substituted)ethylthio-, 3-carboxymethylthio-, 3,3'-(dithiobis)-5-aryl-4H(R)-1,2,4-triazoles and 2-aminomethyl-N-substituted Derivatives of 5-aryl-4H(R)-1,2,4-triazolin-3-thione: Synthesis and Biological Activity]. Il Farmaco; edizione scientifica, 36(12), 1004-18. Available at: [Link]

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  • Hordyjewska, A., et al. (2021). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Molecules, 26(22), 6965. Available at: [Link]

  • Sanemitsu, Y., et al. (1982). 1,2,4‐Triazines. 5. Regioselective N2‐amination of 3‐methylthio‐1,2,4‐triazin‐5(2H)‐ones. A new efficient synthesis of[1][2][4]triazolo[2,3‐b][1][2][4]triazin‐7(1H)‐one. Journal of Heterocyclic Chemistry, 19(6), 1449-1452. Available at: [Link]

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Application Notes and Protocols for 3-(methylthio)-1,2,4-triazin-5(4H)-one (Metribuzin) in Crop Protection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 3-(methylthio)-1,2,4-triazin-5(4H)-one (Metribuzin)

This compound, widely known in the agricultural sector as Metribuzin, is a selective and systemic herbicide belonging to the triazinone chemical class.[1][2] It is a cornerstone of integrated weed management programs for a variety of crops, valued for its broad-spectrum control of both broadleaf and grassy weeds.[3][4] Metribuzin can be applied pre- and post-emergence, offering flexibility in application timing.[3][5][6] Its mechanism of action, which involves the inhibition of photosynthesis, provides an effective means of weed control, thereby protecting crop yields.[7][8] The selectivity of metribuzin is primarily due to the differential metabolism capabilities between crop plants and target weed species. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of metribuzin in crop protection, including detailed protocols for its evaluation.

Mechanism of Action: Inhibition of Photosystem II

Metribuzin's herbicidal activity stems from its ability to disrupt photosynthesis at Photosystem II (PSII), a critical protein complex within the thylakoid membranes of chloroplasts.[1][2][5][7][8] Specifically, metribuzin competes with plastoquinone for the QB binding site on the D1 protein of the PSII complex.[5][9][10] This binding blocks the electron transport chain from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), effectively halting linear electron flow.[11]

The blockage of electron transport leads to a cascade of destructive events. The energy from absorbed light, which can no longer be utilized for photochemistry, results in the formation of highly reactive oxygen species (ROS), such as singlet oxygen, through charge recombination.[12] These ROS cause rapid lipid peroxidation and protein degradation, leading to the destruction of cell membranes.[13] The ultimate consequence is a loss of chlorophyll, cessation of photosynthesis, and cell death, manifesting as chlorosis and necrosis in susceptible plants.[13]

G cluster_0 Thylakoid Membrane PSII Photosystem II (PSII) D1 D1 Protein (QB site) PQ Plastoquinone (PQ) D1->PQ Electron Transport ROS Reactive Oxygen Species (ROS) D1->ROS Cytb6f Cytochrome b6f PQ->Cytb6f Metribuzin Metribuzin Metribuzin->D1 Binds to QB site, blocks electron flow CellDeath Cell Death ROS->CellDeath Causes

Figure 1: Mechanism of action of Metribuzin in inhibiting Photosystem II.

Application in Crop Protection

Metribuzin is a versatile herbicide used to control a wide range of weeds in numerous crops. Its efficacy is influenced by factors such as soil type, organic matter content, pH, and weather conditions.[2]

Target Weeds and Crop Selectivity

The following table summarizes some of the key weeds controlled by metribuzin and the crops in which it is commonly used. It is crucial to consult specific product labels for approved crops, application rates, and timings, as crop varieties can exhibit different levels of tolerance.[2][14]

CropTarget Weeds
Potatoes Pigweed (Amaranthus spp.), Lambsquarters (Chenopodium album), Shepherd's-purse (Capsella bursa-pastoris), Foxtails (Setaria spp.)
Soybeans Pigweed (Amaranthus spp.), Lambsquarters (Chenopodium album), Velvetleaf (Abutilon theophrasti), Smartweed (Polygonum spp.)
Tomatoes Pigweed (Amaranthus spp.), Lambsquarters (Chenopodium album), Nightshade (Solanum spp.), Purslane (Portulaca oleracea)
Sugarcane Broadleaf weeds and annual grasses
Wheat Broadleaf weeds and some grasses
Alfalfa Annual grasses and broadleaf weeds

Resistance Management

The repeated use of herbicides with the same mode of action can lead to the selection of resistant weed populations. Both target-site and non-target-site resistance to metribuzin have been reported.

  • Target-Site Resistance: This typically involves mutations in the chloroplast psbA gene, which codes for the D1 protein. These mutations, such as the V219I or A251V substitutions, can alter the binding site of metribuzin, reducing its efficacy.[7]

  • Non-Target-Site Resistance: This form of resistance often involves enhanced metabolism of the herbicide by the weed.[11][15] Enzymes such as cytochrome P450 monooxygenases can detoxify metribuzin before it reaches its target site in the chloroplasts.[11][15]

To mitigate the development of resistance, it is essential to implement integrated weed management strategies that include:

  • Rotation of herbicides with different modes of action.

  • Use of tank mixtures with other effective herbicides.

  • Adoption of cultural practices such as crop rotation and mechanical weed control.

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy and crop safety of metribuzin in a research setting.

Protocol 1: Weed Control Efficacy Trial (Greenhouse)

This protocol is designed to assess the effectiveness of metribuzin on target weed species under controlled greenhouse conditions.

1. Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album).

  • Potting medium (e.g., sandy loam soil).

  • Pots (e.g., 10 cm diameter).

  • Metribuzin formulation (e.g., 75% water-dispersible granule).

  • Research-grade spray chamber.

  • Greenhouse with controlled temperature and light conditions.

2. Procedure:

  • Plant Propagation: Sow weed seeds in pots filled with potting medium and grow in the greenhouse until they reach the 2-4 leaf stage.

  • Herbicide Preparation: Prepare a stock solution of metribuzin and a series of dilutions to achieve the desired application rates. Include an untreated control (water only).

  • Herbicide Application: Transfer the potted weeds to the spray chamber. Apply the different rates of metribuzin evenly to the foliage.

  • Post-Application Care: Return the pots to the greenhouse and maintain optimal growing conditions.

  • Efficacy Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess weed control using a rating scale of 0% (no effect) to 100% (complete kill).

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass of the weeds, dry in an oven at 70°C for 48 hours, and record the dry weight.

  • Data Analysis: Analyze the visual ratings and biomass data to determine the dose-response relationship and the effective dose for each weed species.

Protocol 2: Crop Injury Assessment

This protocol outlines the steps to evaluate the potential phytotoxicity of metribuzin on a specific crop cultivar.

1. Materials:

  • Seeds of the crop cultivar to be tested.

  • Field plots or large pots.

  • Metribuzin formulation.

  • Field sprayer or research-grade spray chamber.

  • Chlorophyll fluorometer.

2. Procedure:

  • Crop Establishment: Plant the crop seeds in the field or pots and grow to the desired growth stage for herbicide application (as per label recommendations).

  • Herbicide Application: Apply metribuzin at the recommended rate (1x) and a higher rate (e.g., 2x) to assess the margin of safety. Include an untreated control.

  • Visual Injury Assessment: At 3, 7, and 14 DAT, visually assess crop injury (phytotoxicity) on a scale of 0% (no injury) to 100% (plant death). Symptoms to look for include chlorosis, necrosis, and stunting.[2]

  • Chlorophyll Fluorescence Measurement: At the same time points, use a chlorophyll fluorometer to measure the maximum quantum yield of PSII (Fv/Fm) on the leaves of the treated and control plants.[3][16] A reduction in Fv/Fm indicates stress on the photosynthetic apparatus.[3][16]

  • Yield Data: If conducted in the field, harvest the crop at maturity and measure the yield to determine any long-term effects of the herbicide treatment.

  • Data Analysis: Compare the visual injury ratings, chlorophyll fluorescence data, and yield data between the treated and control plots to determine the crop's tolerance to metribuzin.

Protocol 3: Photosystem II Inhibition Assay (Chlorophyll Fluorescence)

This protocol provides a rapid method to confirm the mode of action of metribuzin by measuring its effect on photosystem II activity.

1. Materials:

  • Leaf discs from a susceptible plant species.

  • Metribuzin solutions of varying concentrations.

  • A pulse-amplitude-modulation (PAM) chlorophyll fluorometer.

  • Petri dishes and filter paper.

2. Procedure:

  • Leaf Disc Preparation: Cut uniform leaf discs from healthy, dark-adapted plants.

  • Incubation: Place the leaf discs in petri dishes containing filter paper moistened with the different concentrations of metribuzin solution. Include a control with water only.

  • Dark Adaptation: Keep the petri dishes in the dark for a specified period (e.g., 1-2 hours) to allow for metribuzin uptake.

  • Fluorescence Measurement: Use the PAM fluorometer to measure the initial fluorescence (Fo) and the maximum fluorescence (Fm) of the dark-adapted leaf discs.

  • Calculation of Fv/Fm: Calculate the maximum quantum yield of PSII as Fv/Fm = (Fm - Fo) / Fm.

  • Data Analysis: A dose-dependent decrease in the Fv/Fm ratio will confirm the inhibitory effect of metribuzin on photosystem II.

G cluster_0 Phase 1: Greenhouse Trials cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Field Validation WeedEfficacy Weed Control Efficacy Trial FieldTrials Field Efficacy and Safety Trials WeedEfficacy->FieldTrials Inform CropSafety Crop Injury Assessment CropSafety->FieldTrials Inform PSIIAssay Photosystem II Inhibition Assay PSIIAssay->WeedEfficacy Confirms MoA

Figure 2: Experimental workflow for the evaluation of Metribuzin.

Environmental Fate and Analytical Methods

Environmental Fate

The persistence of metribuzin in the soil is a critical factor influencing its efficacy and potential for environmental impact. The half-life of metribuzin in soil can range from approximately 17 to 28 days under greenhouse conditions, but can be longer in the field depending on soil type, temperature, and microbial activity.[8] Degradation is primarily microbial and is faster in warm, moist soils with higher organic matter content.[8] Metribuzin has the potential to leach in soils with low organic matter and coarse texture, which could lead to groundwater contamination.[17]

Analytical Methods

Accurate quantification of metribuzin and its metabolites in environmental and biological samples is essential for research and monitoring. Several analytical methods are available:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the determination of metribuzin and its metabolites (DA, DK, and DADK) in soil and water samples.[4][18]

  • Reversed-Phase Thin-Layer Chromatography (RPTLC): This method can be used for the analysis of metribuzin and its major metabolites in soil and water, with detection by UV densitometry.[1][19]

  • Gas Chromatography (GC): GC techniques have also been used to measure metribuzin degradation in soil.[20][8]

Conclusion

This compound (metribuzin) is a valuable tool in modern agriculture for the selective control of a broad spectrum of weeds. A thorough understanding of its mode of action, application parameters, and potential for resistance development is crucial for its effective and sustainable use. The protocols outlined in this document provide a solid foundation for researchers to conduct rigorous evaluations of metribuzin and similar herbicidal compounds. By adhering to sound scientific principles and integrated weed management strategies, the benefits of this herbicide in crop protection can be maximized while minimizing potential risks.

References

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  • Soukup, J., et al. (2017). Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean. Weed Science, 65(4), 563-573.
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  • Reddy, K. N., & Locke, M. A. (2000). Persistence of Metribuzin in Tomato Growing Soils and Tomato Fruits. Nature Environment and Pollution Technology, 19(2), 231-236.
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  • Battaglino, M., et al. (2021). Binding properties of photosynthetic herbicides with the qb site of the d1 protein in plant photosystem ii: A combined functional and molecular docking study. International journal of molecular sciences, 22(14), 7689.
  • Soukup, J., et al. (2017). Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean. Weed Science, 65(4), 563-573.
  • Ma, H., et al. (2020). Metribuzin resistance via enhanced metabolism in a multiple herbicide resistant Lolium rigidum population. Pest Management Science, 76(11), 3785-3791.
  • JIN DUN CHEMISTRY. (2024). Metribuzin Herbicide: A Versatile Solution for Broadleaf and Grass Weed Control in Agriculture. Retrieved from [Link]

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  • Krieger-Liszkay, A. (2005). Herbicide-induced oxidative stress in photosystem II. FEBS letters, 579(26), 5763-5768.
  • Johnson, R. M., & Pepperman, A. B. (1995). Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin Layer Chromatography.
  • Ma, H., et al. (2020). Metribuzin resistance via enhanced metabolism in a multiple herbicide resistant Lolium rigidum population. Pest Management Science, 76(11), 3785-3791.
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  • Environmental Protection Agency. (2015). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. Retrieved from [Link]

  • UC Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors | Herbicide Symptoms. Retrieved from [Link]

  • Cambridge University Press & Assessment. (2017). Selective Action of the New Herbicide 4-amino-6-(1,1-dimethylethyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one in Different Wheat, Triticum aestivum, Cultivars. Retrieved from [Link]

  • University of Idaho. (n.d.). Weed Control and Potato Crop Safety with Metribuzin. Retrieved from [Link]

  • Battaglino, M., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. International Journal of Molecular Sciences, 22(14), 7689.
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  • Environmental Protection Agency. (2015). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. Retrieved from [Link]

  • Sci-Hub. (n.d.). 1,2,4‐Triazines. 5. Regioselective N2‐amination of 3‐methylthio‐1,2,4‐triazin‐5(2H)‐ones. A new efficient synthesis of[5][8]triazolo[2,3‐b][20][8]triazin‐7(1H)‐one. Retrieved from [Link]

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Application Notes & Protocols: A Framework for the In Vitro Evaluation of 3-(methylthio)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] This document provides a comprehensive guide for the initial in vitro characterization of a specific analogue, 3-(methylthio)-1,2,4-triazin-5(4H)-one. We present a logical, multi-tiered experimental cascade designed to first assess its cytotoxic potential and subsequently elucidate its mechanism of action. This guide moves beyond simple procedural lists, offering insights into the causality behind experimental choices, establishing self-validating protocols through appropriate controls, and grounding the science in authoritative references. The protocols provided herein are intended for researchers, scientists, and drug development professionals seeking to systematically evaluate novel chemical entities.

Introduction: The Scientific Rationale

The process of evaluating a novel compound requires a systematic approach. We begin with broad, high-throughput screening to identify biological activity and progressively narrow our focus to more complex, hypothesis-driven mechanistic studies. This workflow ensures that resources are allocated efficiently, building a strong evidence base for the compound's therapeutic potential. Triazine derivatives, in particular, have been shown to induce apoptosis in cancer cells and inhibit key enzymes involved in tumorigenesis, making these a logical starting point for investigation.[3][4]

This guide outlines a three-stage workflow:

  • Primary Screening: Quantifying the cytotoxic effect on cancer cell lines.

  • Secondary Screening: Determining the mode of cell death (e.g., apoptosis).

  • Tertiary Screening: Investigating the molecular mechanism (e.g., signaling pathway modulation or enzyme inhibition).

G cluster_0 Experimental Workflow cluster_1 Potential Endpoints Compound Compound Preparation (Stock Solution) Screening Primary Screening: Cell Viability (MTT Assay) Compound->Screening Dose-response treatment Mechanism Secondary Screening: Apoptosis Assays Screening->Mechanism If cytotoxic (IC50 determined) Pathway Tertiary Screening: Mechanism of Action Mechanism->Pathway If apoptotic Enzyme Enzyme Inhibition Assay Pathway->Enzyme Western Western Blot Analysis (Signaling Pathways) Pathway->Western

Caption: Overall experimental workflow for in vitro testing.

Compound Preparation and Handling

Rationale: Accurate and reproducible results begin with proper compound handling. The solubility of the test article dictates the choice of solvent (vehicle) and the maximum achievable concentration in culture media. Using a vehicle like DMSO is common, but its final concentration must be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Protocol:

  • Solubility Testing: Determine the solubility of this compound in cell culture grade Dimethyl Sulfoxide (DMSO).

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the highest dose does not exceed a non-toxic level.

Primary Screening: Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[6][7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8]

G cluster_0 MTT Assay Workflow Seed Seed Cells in 96-well plate Treat Treat with Compound (24-72h) Seed->Treat AddMTT Add MTT Reagent (4h incubation) Treat->AddMTT Solubilize Solubilize Formazan (e.g., DMSO) AddMTT->Solubilize Read Read Absorbance (~570 nm) Solubilize->Read

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, HeLa) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include appropriate controls:

    • Untreated Control: Cells with fresh medium only.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

    • Positive Control: A known cytotoxic drug (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7] Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[8] Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:

    • % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

    • Plot the % Viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Concentration (µM)Mean OD (570 nm)Std. Deviation% Viability
Vehicle Control1.2540.088100.0%
0.11.2110.09596.6%
11.0530.07184.0%
100.6320.05450.4%
500.1580.02312.6%
1000.0750.0156.0%
Table 1: Example data from an MTT assay used to calculate the IC₅₀ value.

Mechanistic Elucidation: Apoptosis Assays

Principle: If the compound is found to be cytotoxic, the next critical step is to determine if it induces programmed cell death, or apoptosis. Apoptosis is a highly regulated process characterized by distinct morphological and biochemical events, including the externalization of phosphatidylserine (PS) on the cell membrane (an early event) and the activation of caspase enzymes (a key executioner event).[10][11]

G cluster_0 Apoptosis Detection cluster_1 Assay Methods ApoptoticCell Apoptotic Cell PS Phosphatidylserine (PS) Externalization ApoptoticCell->PS Early Stage Caspase Caspase-3/7 Activation ApoptoticCell->Caspase Mid Stage AnnexinV Annexin V Staining (Binds to PS) PS->AnnexinV CaspaseAssay Caspase-Glo 3/7 Assay (Luminescent) Caspase->CaspaseAssay

Caption: Key events in apoptosis and their corresponding detection assays.

Annexin V/Propidium Iodide (PI) Staining

Rationale: Annexin V is a protein with a high affinity for phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic or necrotic cells where membrane integrity is lost. Co-staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations, typically analyzed via flow cytometry.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours. Include vehicle and positive controls (e.g., Staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached gently using Trypsin-EDTA.

  • Staining: Wash the cells with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately using a flow cytometer.

    • Live Cells: Annexin V-negative / PI-negative.

    • Early Apoptotic Cells: Annexin V-positive / PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.

Caspase-3/7 Activity Assay

Rationale: Caspases are a family of proteases that are central to the apoptotic process.[12] Caspase-3 and Caspase-7 are key "executioner" caspases. Their activation is considered a point of no return in the apoptotic pathway.[10] Luminescent assays (e.g., Caspase-Glo® 3/7) use a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a light signal proportional to caspase activity.

Protocol:

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described for the Annexin V assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. Mix gently on a plate shaker.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

TreatmentFold Change in Luminescence (vs. Vehicle)
Vehicle Control1.0
Compound (0.5x IC₅₀)2.3
Compound (1x IC₅₀)5.8
Compound (2x IC₅₀)8.1
Staurosporine (Positive Control)9.5
Table 2: Example data from a Caspase-3/7 activity assay.

Target & Pathway Analysis: Western Blotting

Principle: Western blotting is a powerful technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[13][14] It can reveal changes in protein expression levels or post-translational modifications, like phosphorylation, which are critical for cell signaling.[15] If a compound induces apoptosis, it may be acting on a known signaling pathway, such as the PI3K/Akt (survival) or MAPK/ERK (proliferation) pathways.[16] Analyzing the phosphorylation status of key proteins in these pathways can provide mechanistic insight.

G cluster_0 Western Blot Workflow Lysate Prepare Cell Lysate SDS SDS-PAGE (Protein Separation) Lysate->SDS Transfer Transfer to Membrane SDS->Transfer Block Blocking Transfer->Block Probe Primary/Secondary Antibody Incubation Block->Probe Detect Detection (Chemiluminescence) Probe->Detect

Caption: The main stages of a Western Blotting experiment.

Detailed Protocol:

  • Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with this compound at the IC₅₀ concentration for various time points (e.g., 0, 1, 6, 12, 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[13]

  • Gel Electrophoresis (SDS-PAGE): Load the denatured samples onto a polyacrylamide gel and separate the proteins based on molecular weight.[14]

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to your proteins of interest (e.g., anti-p-Akt, anti-total-Akt, anti-cleaved-PARP, anti-β-Actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film. Densitometric analysis can be used to quantify changes in protein levels.

Conclusion

This application note provides a foundational, tiered strategy for the in vitro evaluation of this compound. By starting with a broad assessment of cytotoxicity and systematically progressing to detailed mechanistic studies like apoptosis and signaling pathway analysis, researchers can build a robust biological profile of the compound. The protocols and rationales provided herein are designed to ensure data integrity and reproducibility, paving the way for more advanced preclinical development.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Wikipedia. MTT assay. [Link]

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  • National Center for Biotechnology Information. Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

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  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • PubMed. [3-Methylthio-, 3-(amino-substituted)ethylthio-, 3-carboxymethylthio-, 3,3'-(dithiobis)-5-aryl-4H(R)-1,2,4-triazoles and 2-aminomethyl-N-substituted Derivatives of 5-aryl-4H(R)-1,2,4-triazolin-3-thione: Synthesis and Biological Activity]. [Link]

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  • PubMed Central. Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. [Link]

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  • CentAUR. triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. [Link]

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Greenhouse Trials with 3-(methylthio)-1,2,4-triazin-5(4H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(methylthio)-1,2,4-triazin-5(4H)-one, commonly known as metamitron, is a selective, systemic herbicide belonging to the triazinone chemical class.[1][2][3] Its primary application is in the control of a wide spectrum of grass and broad-leaved weeds in sugar beet and fodder beet cultivation.[1][2] Metamitron can be applied both pre- and post-emergence, offering flexibility in weed management strategies.[1][2] The herbicide is absorbed through both the roots and leaves of the plant and is translocated upwards (acropetally).[1]

The mode of action of metamitron is the inhibition of photosynthesis at Photosystem II (PSII).[1][4] By interfering with the electron transport chain in chloroplasts, it prevents the production of energy necessary for plant growth and survival.[2] This disruption leads to characteristic symptoms of chlorosis (yellowing) and necrosis (tissue death) in susceptible plants, ultimately resulting in their demise.[2]

These application notes provide detailed protocols for conducting greenhouse trials to evaluate the efficacy of this compound. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality data for researchers, scientists, and professionals in the field of drug and herbicide development.

Mechanism of Action: Photosystem II Inhibition

Metamitron's herbicidal activity stems from its ability to block the electron flow in Photosystem II. This process is crucial for the light-dependent reactions of photosynthesis. The diagram below illustrates the targeted disruption within the chloroplast's thylakoid membrane.

Photosystem II Inhibition cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ Cytb6f Cytochrome b6f PQ->Cytb6f PC Plastocyanin Cytb6f->PC PSI Photosystem I (PSI) PC->PSI Fd Ferredoxin PSI->Fd FNR FNR Fd->FNR NADPH NADPH FNR->NADPH Metamitron Metamitron Metamitron->PSII Inhibits Electron Transport Light Light Energy Light->PSII

Caption: Metamitron inhibits electron transport at Photosystem II.

Experimental Protocols for Greenhouse Trials

The following sections provide step-by-step protocols for conducting pre-emergence and post-emergence greenhouse trials with this compound.

I. General Materials and Greenhouse Conditions

A. Plant Material and Growth Medium:

  • Test Species:

    • Tolerant Crop: Sugar beet (Beta vulgaris)

    • Susceptible Weeds (Indicator Species):

      • Common lambsquarters (Chenopodium album)[5]

      • Wild buckwheat (Polygonum convolvulus)[5]

      • Cleavers (Galium aparine)[5]

  • Growth Medium: A consistent, sterile potting mix (e.g., sandy loam soil:peat:sand in a 2:1:1 ratio) should be used. The soil characteristics (pH, organic matter content) should be documented as they can influence herbicide activity.[6]

  • Pots: 10-15 cm diameter plastic pots with drainage holes.

B. Greenhouse Environment:

  • Temperature: Maintain a temperature range of 20-25°C during the day and 15-18°C at night.[7]

  • Light: Provide a 14 to 16-hour photoperiod with supplemental lighting to ensure consistent light intensity.

  • Watering: Water the plants as needed to maintain adequate soil moisture without waterlogging.[8]

II. Herbicide Stock and Working Solution Preparation

A. Formulation:

  • Obtain a commercial formulation of metamitron (e.g., Goltix® 70 SC, which contains 700 g/L of the active ingredient) or a technical grade compound.

B. Stock Solution Preparation:

  • Determine the desired concentration of the stock solution (e.g., 1000 mg/L or 1000 ppm).

  • Calculate the amount of commercial product needed, accounting for the concentration of the active ingredient (a.i.).[9][10]

    • Formula for Liquid Formulations: Volume of product (mL) = (Desired stock concentration (mg/L) * Final volume of stock (L)) / Concentration of a.i. in product (mg/mL)

  • In a chemical fume hood, accurately measure the calculated amount of the herbicide.

  • Dissolve the herbicide in a small amount of an appropriate solvent if necessary (e.g., acetone for technical grade material), then bring to the final volume with distilled water containing a non-ionic surfactant (e.g., 0.1-0.25% v/v) if required by the formulation.[11][12]

  • Store the stock solution in a labeled, sealed container in a cool, dark place.

C. Working Solution Preparation:

  • Prepare a series of dilutions from the stock solution to achieve the desired application rates for the dose-response study. Use the formula: C1V1 = C2V2 (where C is concentration and V is volume).

III. Pre-Emergence Efficacy Trial

This trial evaluates the herbicidal activity of metamitron when applied to the soil before weed emergence.

A. Experimental Workflow:

Pre-Emergence Trial Workflow A Pot Filling & Seeding (Crop and Weed Species) B Herbicide Application (Soil Surface Spray) A->B C Greenhouse Incubation (Controlled Environment) B->C D Data Collection (Emergence, Injury, Biomass) C->D E Statistical Analysis (Dose-Response Modeling) D->E

Caption: Workflow for a pre-emergence herbicide trial.

B. Step-by-Step Protocol:

  • Pot Preparation and Seeding:

    • Fill pots with the prepared growth medium, leaving a small headspace.

    • Sow a predetermined number of seeds of the crop and weed species at a uniform depth.

    • Lightly water the soil.

  • Experimental Design:

    • Arrange the pots in a completely randomized design with at least four replicates per treatment.

    • Include an untreated control group (sprayed with water and surfactant only) and a range of metamitron concentrations.

  • Herbicide Application:

    • Apply the herbicide solutions evenly to the soil surface using a calibrated laboratory sprayer. Ensure consistent application volume across all pots.

  • Incubation:

    • Place the treated pots in the greenhouse under the specified environmental conditions.

    • Water the pots carefully to avoid disturbing the treated soil surface.

  • Data Collection and Assessment:

    • Assess the pots at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • Phytotoxicity/Efficacy Assessment: Use a standardized visual rating scale (0-100%), where 0 = no effect and 100 = complete plant death.[13][14][15]

    • Emergence Count: Record the number of emerged seedlings for each species.

    • Biomass Measurement: At the end of the experiment, harvest the above-ground plant material, dry it in an oven at 70°C for 48-72 hours, and record the dry weight.

IV. Post-Emergence Efficacy Trial

This trial assesses the effectiveness of metamitron when applied to emerged and actively growing weeds.

A. Experimental Workflow:

Post-Emergence Trial Workflow A Plant Cultivation (Grow to Specified Stage) B Herbicide Application (Foliar Spray) A->B C Greenhouse Incubation (Controlled Environment) B->C D Data Collection (Visual Injury, Biomass) C->D E Statistical Analysis (ED50 Calculation) D->E

Caption: Workflow for a post-emergence herbicide trial.

B. Step-by-Step Protocol:

  • Plant Cultivation:

    • Sow seeds of the crop and weed species in pots and grow them in the greenhouse until they reach a specific growth stage (e.g., 2-4 true leaves).

    • Thin the seedlings to a uniform number per pot.

  • Experimental Design:

    • Follow the same randomized design with replicates as in the pre-emergence trial.

  • Herbicide Application:

    • Apply the herbicide solutions as a foliar spray, ensuring complete and uniform coverage of the plant foliage.

  • Incubation:

    • Return the pots to the greenhouse. Avoid overhead watering for at least 24 hours to allow for herbicide absorption.

  • Data Collection and Assessment:

    • Conduct visual assessments of plant injury at regular intervals.

    • Record symptoms such as chlorosis, necrosis, and stunting.

Data Presentation and Analysis

A. Data Summary Tables:

Quantitative data should be summarized in tables for clear comparison.

Table 1: Example Application Rates for a Dose-Response Study

TreatmentMetamitron Concentration (mg/L)Application Rate (g a.i./ha equivalent)
Control00
T150125
T2100250
T3200500
T44001000
T58002000

Table 2: Example of Post-Emergence Efficacy Data (21 Days After Treatment)

Treatment (g a.i./ha)C. album Visual Injury (%)C. album Dry Weight Reduction (%)B. vulgaris Visual Injury (%)
0000
12535302
25060555
50085808
1000989512
200010010018

B. Statistical Analysis:

  • Dose-Response Analysis: The collected data (e.g., dry weight) should be subjected to a non-linear regression analysis using a log-logistic model to determine the effective dose (ED) values, such as the ED₅₀ (the dose required to cause a 50% response).[16][17][18]

    • The four-parameter log-logistic model is commonly used: Y = c + { (d - c) / (1 + exp(b(log(x) - log(e)))) } Where:

      • Y is the response (e.g., dry weight)

      • x is the herbicide dose

      • c is the lower limit of the response

      • d is the upper limit of the response

      • e is the ED₅₀

      • b is the slope of the curve around the ED₅₀

  • Software: Statistical software packages with capabilities for non-linear regression (e.g., R with the 'drc' package, SAS, SigmaPlot) are recommended for this analysis.[19]

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following practices are essential:

  • Inclusion of Controls: Always include untreated controls to serve as a baseline for comparison.

  • Replication: Use an adequate number of replicates to account for biological variability and increase statistical power.

  • Randomization: Randomize the placement of pots to minimize the effects of environmental gradients within the greenhouse.

  • Standardization: Maintain consistent environmental conditions and application procedures throughout the experiment.

  • Repeatability: Conduct experiments multiple times to ensure the results are reproducible.

References

  • Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218-227. [Link]

  • Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Semantic Scholar. [Link]

  • Soltani, N., Shropshire, C., & Sikkema, P. H. (2011). Field and Greenhouse Bioassays to Determine Rotational Crop Response to Mesotrione Residues. SciSpace. [Link]

  • Minkey, D. M., & Moore, J. H. (1996). Estimating dose response curves for predicting glyphosate use rates in Australia. Proceedings of the 11th Australian Weeds Conference. [Link]

  • Knezevic, S. Z., Streibig, J. C., & Ritz, C. (2007). Utilizing R Software Package for Dose-Response Studies: The Concept and Data Analysis. Weed Technology, 21(3), 840-848. [Link]

  • Parvin, M. S., et al. (2025). Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. PubMed Central. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Rathika, S. (2014). Efficiency evaluation of post - emergence herbicide metamitron 70 SC and ethofumesate 50 SC on weed control and productivity in sugarbeet. International Journal of Agricultural Sciences, 10(1), 416-420. [Link]

  • Canadian Food Inspection Agency. (n.d.). CDC Grimm. [Link]

  • University of Missouri Extension. (n.d.). How to calculate herbicide rates and calibrate herbicide applicators. [Link]

  • Florentine, S., et al. (2012). A new method for assessing herbicide damage in weeds. 18th Australasian Weeds Conference. [Link]

  • Soltani, N., et al. (2016). Field and Greenhouse Bioassays to Determine Mesotrione Residues in Soil. ResearchGate. [Link]

  • Vanhala, P., et al. (2004). A linear rating scale that can be used to assess weed control or crop phytotoxicity. ResearchGate. [Link]

  • Canadian Weed Science Society. (2018). Description of 0-100 rating scale for herbicide efficacy and crop phytotoxicity. [Link]

  • AgChemAccess. (n.d.). Metamitron, Herbicide, Metamitron suppliers. [Link]

  • Agriculture and Environment Research Unit (AERU). (n.d.). Metamitron (Ref: BAY DRW 1139). [Link]

  • European Weed Research Council. (n.d.). EWRC rating scale. ResearchGate. [Link]

  • Singh, M., & Singh, N. (2017). Fitting dose-response curve to identify herbicide efficacy and ED 50 value in mixture. Indian Journal of Weed Science, 49(2), 165-168. [Link]

  • Vischetti, C., et al. (1998). Soil behaviour of metamitron in laboratory and lysimeter studies. Agronomie, 18(5-6), 359-366. [Link]

  • Lopes, I., et al. (2025). Dynamics of pesticide residues in soils during the growing season: a case study in peach orchards, east-central Portugal. Environmental Science and Pollution Research, 32(1), 1-17. [Link]

  • CUTM Courseware. (n.d.). Experiment No. 10 Calculations of Herbicide Doses. [Link]

  • Araya, J. C., & Agüero-Alvarado, R. (2018). Modeling strategies to determine the effective dose of herbicides. Agronomía Mesoamericana, 29(1), 1-14. [Link]

  • BCPC. (n.d.). 3. Characterisation and Consequences of Persistence. [Link]

  • Exploring the Effects and Uses of Metamitron Herbicide in Agriculture and Pest Control. (2024, December 23). LinkedIn. [Link]

  • Apparent Ag. (n.d.). Rate Calculator. [Link]

  • National Center for Biotechnology Information. (n.d.). Metamitron. PubChem. [Link]

  • Mahapatro, S. (2023, October 3). HERBICIDE DOSE CALCULATION: with an example [Video]. YouTube. [Link]

  • University of Georgia Cooperative Extension. (n.d.). PESTICIDE RATE AND DOSAGE CALCULATIONS. [Link]

  • Belz, R. G., & Duke, S. O. (2014). Dose–response effects of metamitron (21 DAT) on shoot dry weight (DW)... ResearchGate. [Link]

  • Washington State University Extension. (2023, July 18). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. [Link]

  • Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. [Link]

  • Ott, C., et al. (2023). Composition of the weed flora in sugar beet cultivation in Germany – nationwide trials 1995–2022. Sugar Industry. [Link]

  • Wageningen University & Research. (n.d.). A greenhouse test for screening sugar beet (Beta vulgaris) for resistance to Rhizoctonia solani. [Link]

  • Pannon University of Agricultural Sciences. (1995). Influence of different weed species on sugar beet yield. ResearchGate. [Link]

  • Wisconsin Corn Agronomy. (n.d.). Sugarbeet. [Link]

  • Büttner, G., et al. (2004). Greenhouse and field techniques for testing sugar beet for resistance to Rhizoctonia root and crown rot. ResearchGate. [Link]

  • Heong, K. L., et al. (2011). 1. Materials for the preparation of stock solution: (A) analytical... ResearchGate. [Link]

  • Shaffer, G. (2022, April 8). Preparing Spray Solutions: Mixing Order. SDSU Extension. [Link]

  • Dorić, I., et al. (2020). Metamitron and Shade Effects on Leaf Physiology and Thinning Efficacy of Malus domestica Borkh. Plants, 9(12), 1735. [Link]

  • Health Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. [Link]

  • Singh, M., & Singh, N. (2017). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Indian Society of Weed Science. [Link]

  • Dorić, I., et al. (2020). Metamitron and Shade Effects on Leaf Physiology and Thinning Efficacy of Malus × domestica Borkh. MDPI. [Link]

  • Van den Brink, P. J., et al. (2006). Comparing aquatic risk assessment methods for the photosynthesis-inhibiting herbicides metribuzin and metamitron. Environmental Toxicology and Chemistry, 25(3), 804-814. [Link]

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Application Notes and Protocols for the Experimental Formulation of 3-(methylthio)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the formulation of 3-(methylthio)-1,2,4-triazin-5(4H)-one (CAS 18060-72-5) for experimental use in research and drug development settings. Derivatives of the 1,2,4-triazine core have demonstrated a wide array of biological activities, including potential as anticancer, anti-inflammatory, and antidepressant agents.[1][2][3][4] A significant hurdle in the preclinical evaluation of such heterocyclic compounds is often their poor aqueous solubility, which can lead to inconsistent results and low bioavailability.[5][6] This document outlines a systematic approach to physicochemical characterization, formulation development for in vitro and in vivo studies, and the analytical validation necessary to ensure the delivery of a consistent and reliable test article. The protocols provided herein are based on established principles for formulating poorly soluble small molecules and serve as a robust starting point for researchers.

Introduction and Physicochemical Profile

This compound is a small heterocyclic molecule. While extensive experimental data on this specific compound is not widely published, its structure suggests it likely shares characteristics with other poorly soluble triazine derivatives.[5][7] The formulation of such compounds is a critical step in preclinical development to ensure accurate assessment of their biological activity.[5]

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(2H)-one (Related Analog)Justification/Source
CAS Number 18060-72-535045-02-4[5],[7]
Molecular Formula C₄H₅N₃OSC₈H₁₃N₃OS[5],[7]
Molecular Weight 143.17 g/mol 199.27 g/mol [5],[7]
Predicted logP Not available0.702 (Calculated)[7]
Predicted Water Solubility Likely Poor-1.70 log(mol/L) (Calculated)[7]

The predicted low water solubility necessitates the use of enabling formulation strategies to achieve the desired concentrations for experimental studies.[5][6]

Pre-Formulation Assessment: A Self-Validating System

Before commencing formulation development, a thorough pre-formulation assessment is crucial to understand the compound's behavior. This data-driven approach ensures the selection of an appropriate and robust formulation strategy.

Aqueous Solubility and pH-Solubility Profile

Understanding the solubility of this compound across a physiologically relevant pH range is the first step.

Protocol 1: Determination of pH-Solubility Profile

  • Prepare Buffers: Prepare a series of buffers at pH 2, 4, 6.8, 7.4, and 9.

  • Sample Preparation: Add an excess amount of the compound to each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Collect the supernatant, filter it through a 0.22 µm filter, and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Section 4).

  • Data Interpretation: Plot the solubility (in µg/mL or mM) against the pH to generate the pH-solubility profile. This will reveal if the compound's solubility is pH-dependent, which can be exploited in the formulation strategy.

Solubility in Organic Co-solvents

For non-aqueous or co-solvent-based formulations, determining the solubility in common, pharmaceutically acceptable solvents is essential.

Protocol 2: Co-solvent Solubility Screening

  • Solvent Selection: Select a panel of common excipients such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylacetamide (DMA), Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and Ethanol.[2][8]

  • Sample Preparation: Add an excess amount of the compound to each solvent in separate vials.

  • Equilibration and Analysis: Follow steps 3 and 4 from Protocol 1.

  • Data Presentation: Tabulate the solubility data for easy comparison.

Table 2: Example Solubility Screening Data Table

Solvent/Co-solventPredicted Solubility CategoryRationale for Inclusion
WaterPoorBaseline aqueous solubility.
DMSOHighCommon solvent for initial in vitro stock solutions.
DMAHighAlternative to DMSO with different toxicity profile.
PEG 400Moderate to HighA frequently used co-solvent for both oral and parenteral formulations.[2]
Propylene GlycolModerateAnother common co-solvent.[2]
EthanolModerateOften used in combination with other co-solvents.[2]

Formulation Strategies and Protocols for Experimental Use

The choice of formulation depends on the intended application (in vitro vs. in vivo) and the route of administration. The following protocols provide starting points that should be optimized based on the pre-formulation data.

Formulation for In Vitro Assays

For most in vitro cell-based assays, a concentrated stock solution in DMSO is prepared and then diluted in the aqueous cell culture medium.

Protocol 3: Preparation of a 10 mM DMSO Stock Solution

  • Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 143.17 g/mol ).

  • Dissolution: Weigh the compound into a sterile vial and add the calculated volume of high-purity, anhydrous DMSO.

  • Solubilization: Vortex and/or sonicate the mixture until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality Note: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. However, its concentration in the final assay medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cellular toxicity or off-target effects.

Formulations for In Vivo Studies

For animal studies, formulations must be well-tolerated and capable of maintaining the compound in solution or as a stable suspension upon administration.

Workflow for In Vivo Formulation Development

G cluster_0 Pre-formulation Data cluster_1 Formulation Selection cluster_2 Preparation & QC cluster_3 Stability Assessment PFS Solubility & Stability Data FS Select Vehicle System (e.g., Co-solvent, Surfactant) PFS->FS Guides Choice Prep Prepare Formulation FS->Prep QC QC Checks: pH, Appearance, Concentration Prep->QC Verify Stab Short-term Stability Test QC->Stab Test

Caption: Workflow for developing an in vivo formulation.

Protocol 4: Co-solvent Formulation for Oral or Intravenous Administration (Example)

This formulation is suitable for achieving moderate concentrations of poorly soluble compounds.

Table 3: Composition of an Example Co-solvent Formulation

ComponentFunction% (w/v)
This compoundActive Pharmaceutical Ingredient (API)Target Concentration (e.g., 1-10 mg/mL)
PEG 400Solubilizing agent/Co-solvent30%
Propylene GlycolSolubilizing agent/Co-solvent10%
Saline (0.9% NaCl) or Water for InjectionVehicleq.s. to 100%

Preparation Steps:

  • Weigh the required amount of the compound into a suitable container.

  • Add the PEG 400 and Propylene Glycol.

  • Vortex or sonicate the mixture until the compound is fully dissolved. This may require gentle warming (e.g., to 40-50°C).

  • Slowly add the saline or water for injection dropwise while continuously mixing.

  • Visually inspect the final formulation for any signs of precipitation.

  • Measure the final pH and adjust if necessary.

Causality Note: The use of a co-solvent system like PEG 400 and propylene glycol reduces the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[2] The gradual addition of the aqueous phase is critical to prevent the compound from precipitating out of solution.

Protocol 5: Surfactant-based Formulation for Enhanced Solubilization (Example)

Surfactants can form micelles that encapsulate poorly soluble drugs, significantly increasing their apparent solubility.[2][5]

Table 4: Composition of an Example Surfactant-based Formulation

ComponentFunction% (w/v)
This compoundActive Pharmaceutical Ingredient (API)Target Concentration
Kolliphor® HS 15 (Solutol® HS 15)Non-ionic surfactant/Solubilizer10-20%
Water for InjectionVehicleq.s. to 100%

Preparation Steps:

  • Heat the Kolliphor® HS 15 to approximately 60-70°C to reduce its viscosity.

  • Add the weighed compound to the molten surfactant and mix until a homogenous solution is formed.

  • Slowly add the pre-warmed Water for Injection while stirring continuously.

  • Allow the formulation to cool to room temperature with continued stirring.

  • Visually inspect for clarity and homogeneity.

Analytical Quantification and Quality Control

A validated analytical method is essential to confirm the concentration of the active compound in the formulation and to assess its stability. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for quantifying triazine compounds.[1][9][10][11]

Protocol 6: General HPLC-UV Method for Quantification

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by performing a UV scan of the compound in the mobile phase (likely around 220-280 nm for triazines).[11]

  • Standard Curve: Prepare a series of standards of known concentrations in the formulation vehicle to create a calibration curve for accurate quantification.

Analytical Validation Workflow

G cluster_0 Method Development cluster_1 Validation Parameters cluster_2 Application MD Develop HPLC Method (Column, Mobile Phase) Linearity Linearity & Range MD->Linearity Accuracy Accuracy MD->Accuracy Precision Precision MD->Precision Specificity Specificity MD->Specificity Quant Quantify Formulation Concentration Linearity->Quant Accuracy->Quant Precision->Quant Specificity->Quant Stab_Analysis Analyze Stability Samples Quant->Stab_Analysis

Caption: Workflow for HPLC method validation.

Stability Assessment

Ensuring the compound remains stable in the formulation for the duration of the experiment is critical for data integrity.[12][13][14]

Protocol 7: Short-Term Formulation Stability

  • Prepare the final formulation as described in Section 3.

  • Divide the formulation into aliquots and store them under the intended experimental conditions (e.g., room temperature, 4°C).

  • At various time points (e.g., 0, 2, 4, 8, and 24 hours), take a sample from an aliquot.

  • Analyze the sample using the validated HPLC method to determine the concentration of this compound.

  • Visually inspect the sample for any signs of precipitation or changes in appearance.

  • A formulation is considered stable if the concentration remains within ±10% of the initial concentration and no physical changes are observed.

Conclusion

The successful formulation of this compound for experimental evaluation hinges on a systematic, data-driven approach. By first conducting essential pre-formulation studies to determine its physicochemical properties, researchers can select and tailor appropriate formulation strategies. The example protocols provided for co-solvent and surfactant-based systems offer robust starting points for both in vitro and in vivo applications. Integral to this process is the use of a validated analytical method to ensure the accuracy of dosing solutions and to confirm their stability over the course of the experiment. This comprehensive methodology will enable researchers to generate reliable and reproducible data, thereby accurately assessing the therapeutic potential of this and other promising 1,2,4-triazine derivatives.

References

  • Pharmaceutical Technology. (2019, October 1). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • ProPharma Group. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]

  • Jaber, F., et al. (2015). Chromatographic methods for analysis of triazine herbicides. Critical Reviews in Analytical Chemistry, 45(3), 231-244. [Link]

  • GlycoMScan. (n.d.). Stability studies of small molecules and proteins. [Link]

  • Taylor & Francis Online. (2015, March 11). Chromatographic Methods for Analysis of Triazine Herbicides. [Link]

  • Park, K. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. [Link]

  • Cheméo. (n.d.). 1,2,4-Triazin-5(2H)-one, 6-(1,1-dimethylethyl)-3-(methylthio)- (CAS 35045-02-4) - Chemical & Physical Properties. [Link]

  • Pharmlabs. (n.d.). Excipients. [Link]

  • Chromatography Online. (2002, May 1). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. [Link]

  • Pal, R., et al. (2022). Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. Bioorganic chemistry, 131, 106284. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. [Link]

  • Google Patents. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one. [Link]

  • PubMed. (2022, November 24). Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. [Link]

  • Bentham Science. (2021). Determination of pKa of Triazolo[5,1-c][1][2][12]triazines in Non-Aqueous Media by Potentiometric Titration. [Link]

  • ResearchGate. (2020, August 6). (PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • PubChem. (n.d.). 1,2,4-Triazine, 5-(2,5-dimethoxyphenyl)-3-(methylthio)-. [Link]

  • Jordan Journal of Chemistry. (2020). Synthesis, characterization and evaluation of some novel nicotinonitriles, pyridinethiones, thienopyridines and triazolopyrimidines as antimicrobial agents. [Link]

  • ResearchGate. (2022, August 5). (PDF) Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][2][12]triazin-5-ones. [Link]

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Application Note & Protocol: Strategic Derivatization of 3-(Methylthio)-1,2,4-triazin-5(4H)-one for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,4-Triazine Scaffold in Drug Discovery

The 1,2,4-triazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The compound 3-(methylthio)-1,2,4-triazin-5(4H)-one, in particular, presents a versatile starting point for the generation of novel chemical entities. Its three key reactive sites—the N4-position of the triazine ring, the C5-ketone, and the C3-methylthio group—offer opportunities for systematic chemical modification. This application note provides a comprehensive guide to the strategic derivatization of this scaffold to facilitate structure-activity relationship (SAR) studies, a critical component of modern drug discovery. The protocols herein are designed to be robust and reproducible, providing researchers with a solid foundation for library synthesis and lead optimization.

Rationale for Derivatization: Exploring Chemical Space for Biological Activity

The primary goal of derivatizing this compound is to systematically probe the chemical space around the core scaffold. By introducing a diverse range of substituents at specific positions, researchers can elucidate the structural requirements for a desired biological effect. For instance, modifications can influence the molecule's polarity, hydrogen bonding capacity, steric profile, and overall conformation, all of which can profoundly impact its interaction with a biological target.[3]

A targeted derivatization strategy allows for the systematic evaluation of how different functional groups at various positions on the triazine ring contribute to biological activity. This iterative process of synthesis and biological testing is the cornerstone of establishing a robust SAR.[4][5]

Strategic Derivatization Points and Synthetic Protocols

The this compound scaffold offers three primary points for derivatization: the N4-position, the C5-position (via the tautomeric hydroxyl group), and the C3-methylthio group.

Protocol 1: N4-Alkylation and Acylation

The N4-position of the triazinone ring is a common site for modification, allowing for the introduction of various alkyl and acyl groups. These modifications can significantly impact the molecule's lipophilicity and steric bulk.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) or Acyl halide (e.g., acetyl chloride)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3))

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the base (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the alkyl or acyl halide (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality: The use of a strong base like NaH is crucial for deprotonating the N4-nitrogen, rendering it nucleophilic for subsequent attack on the electrophilic alkyl or acyl halide. The choice of an anhydrous solvent is critical to prevent quenching of the base.

Protocol 2: O-Alkylation at the C5-Position

The keto-enol tautomerism of the C5-carbonyl group allows for O-alkylation, introducing diversity at this position.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide)

  • Silver carbonate (Ag2CO3)

  • Solvent (e.g., chloroform, dichloromethane)

Procedure:

  • Suspend this compound (1.0 eq) and silver carbonate (1.5 eq) in chloroform.

  • Add the alkyl halide (1.5 eq) and reflux the mixture for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove silver salts.

  • Wash the filtrate with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Causality: Silver carbonate acts as a mild base and a halide scavenger, promoting the O-alkylation over N-alkylation by coordinating with the tautomeric hydroxyl group.

Protocol 3: Nucleophilic Substitution of the C3-Methylthio Group

The methylthio group at the C3-position is an excellent leaving group, allowing for its displacement by various nucleophiles, such as amines and thiols. This is a key transformation for introducing significant structural diversity.

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine, morpholine)

  • Solvent (e.g., ethanol, n-butanol)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add the desired amine (2.0 eq).

  • Reflux the reaction mixture for 6-18 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent and purify the residue by column chromatography.

Causality: The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the triazine ring activates the C3 position for nucleophilic attack. Heating is typically required to overcome the activation energy for the displacement of the methylthio group.

Protocol 4: Suzuki Cross-Coupling for C-C Bond Formation

For more advanced derivatization, the methylthio group can be replaced with a halogen (e.g., chlorine) to enable palladium-catalyzed cross-coupling reactions like the Suzuki coupling. This allows for the introduction of aryl and heteroaryl moieties.[6][7]

Step 1: Chlorination

Step 2: Suzuki Coupling

Materials:

  • This compound

  • Phosphorus oxychloride (POCl3)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)[8]

  • Base (e.g., sodium carbonate, cesium carbonate)

  • Solvent system (e.g., dioxane/water)

Procedure (Suzuki Coupling):

  • To a degassed solution of the 3-chloro-1,2,4-triazin-5(4H)-one (1.0 eq) and arylboronic acid (1.5 eq) in a dioxane/water mixture, add the base (2.0 eq) and the palladium catalyst (0.05 eq).

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Causality: The Suzuki reaction is a powerful tool for C-C bond formation. The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to couple the triazine core with the arylboronic acid.[9]

Visualization of Derivatization Strategy

Derivatization_Strategy A This compound B N4-Alkylation/Acylation (R-X, Base) A->B N4-H C O-Alkylation (R-X, Ag2CO3) A->C C5=O D Nucleophilic Substitution (R-NH2, Heat) A->D C3-SMe E Chlorination (POCl3) A->E C3-SMe -> C3-Cl G N4-Substituted Analogues B->G H C5-Alkoxy Analogues C->H I C3-Amino Analogues D->I F Suzuki Coupling (R-B(OH)2, Pd Cat.) E->F J C3-Aryl/Heteroaryl Analogues F->J

Caption: Derivatization pathways for this compound.

Characterization of Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of new substituents.[10]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.[12]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Table 1: Hypothetical Characterization Data for a Synthesized Derivative

Compound IDStructure¹H NMR (δ, ppm)MS (m/z) [M+H]⁺Purity (HPLC)
XYZ-001 4-benzyl-3-(methylthio)-1,2,4-triazin-5(4H)-one7.25-7.40 (m, 5H), 5.10 (s, 2H), 2.55 (s, 3H)248.08>98%
XYZ-002 3-morpholino-1,2,4-triazin-5(4H)-one3.70 (t, 4H), 3.55 (t, 4H)199.09>99%

Workflow for SAR Studies

A systematic workflow is essential for efficient SAR exploration.

SAR_Workflow A Synthesize Library of Derivatives B Purification & Characterization A->B C In Vitro Biological Screening B->C D Data Analysis & SAR Identification C->D E Design Next Generation of Compounds D->E G Lead Optimization D->G F Iterative Synthesis & Testing E->F F->C

Caption: Iterative workflow for conducting SAR studies.

Conclusion

The derivatization of this compound is a valuable strategy for generating novel compounds for SAR studies. The protocols outlined in this application note provide a robust framework for accessing a wide range of analogues through modifications at the N4, C5, and C3 positions. By systematically exploring the chemical space around this versatile scaffold, researchers can identify key structural features that govern biological activity, ultimately leading to the development of new therapeutic agents.

References

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  • PubMed. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. Available at: [Link]

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  • PubMed. Synthesis, docking simulation, biological evaluations and 3D-QSAR study of 5-Aryl-6-(4-methylsulfonyl)-3-(metylthio)-1,2,4-triazine as selective cyclooxygenase-2 inhibitors. Available at: [Link]

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  • MDPI. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Available at: [Link]

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  • Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Available at: [Link]

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Sources

Experimental design for testing 3-(methylthio)-1,2,4-triazin-5(4H)-one efficacy

This application note outlines a systematic, hypothesis-driven framework for assessing the efficacy of this compound. By progressing logically from broad in vitro screening to specific mechanistic studies and culminating in a relevant in vivo model, researchers can build a robust data package. This tiered approach not only maximizes the potential for discovering novel biological activity but also provides the critical, validated evidence necessary to justify further investment in the preclinical development pipeline. [12]

References

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  • Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. National Center for Biotechnology Information. Retrieved from [Link]

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  • ModernVivo. (2025, December 20). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. Retrieved from [Link]

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  • The Jackson Laboratory. (2024, January 28). Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further. Retrieved from [Link]

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  • Mazzone, G., Bonina, F., & Blandino, G. (1981). [3-Methylthio-, 3-(amino-substituted)ethylthio-, 3-carboxymethylthio-, 3,3'-(dithiobis)-5-aryl-4H(R)-1,2,4-triazoles and 2-aminomethyl-N-substituted Derivatives of 5-aryl-4H(R)-1,2,4-triazolin-3-thione: Synthesis and Biological Activity]. Il Farmaco; edizione scientifica. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(methylthio)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 3-(methylthio)-1,2,4-triazin-5(4H)-one. This key intermediate is crucial in the development of various agrochemicals and pharmaceuticals, most notably as a precursor to the herbicide Metribuzin.[1][2] The synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. Common issues include competitive side reactions during cyclization and non-selective methylation.[1][3][4]

This guide is designed for researchers and drug development professionals to navigate these complexities. It provides in-depth, evidence-based troubleshooting advice and optimized protocols grounded in established chemical principles. Our goal is to empower you to diagnose issues, improve your yield, and ensure the integrity of your final product.

General Synthesis Workflow

The synthesis is typically a two-step process:

  • Cyclocondensation: Formation of the 1,2,4-triazinone heterocyclic core.

  • S-Methylation: Selective methylation of the thiol group to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: S-Methylation Thiocarbohydrazide Thiocarbohydrazide Triazinethione 6-substituted-4-amino-3-thioxo- 1,2,4-triazin-5(4H)-one Thiocarbohydrazide->Triazinethione Condensation & Cyclization Alpha_Keto_Acid α-Keto Acid Derivative (e.g., Pyruvic Acid) Alpha_Keto_Acid->Triazinethione Final_Product This compound Triazinethione->Final_Product Intermediate Methylating_Agent Methylating Agent (e.g., CH3I, (CH3)2SO4) Methylating_Agent->Final_Product Base (e.g., NaOH, K2CO3)

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Part 1: Cyclocondensation Step

Question 1: My yield for the triazinone ring formation is very low. What are the most likely causes?

Answer: Low yield in the cyclocondensation step typically points to one of three factors: improper pH, suboptimal solvent choice, or incorrect temperature.

  • Causality of pH: The cyclization of thiosemicarbazide derivatives is highly dependent on the pH of the medium. Alkaline conditions generally favor the formation of 1,2,4-triazole rings, whereas acidic conditions can lead to the formation of 1,3,4-thiadiazole derivatives as a major byproduct.[3][4] For the desired 1,2,4-triazin-5(4H)-one, a weakly acidic to neutral environment is often optimal to facilitate the initial condensation between the α-keto acid and thiocarbohydrazide without promoting unwanted side reactions.

  • Solvent Effects: The polarity of the solvent influences the solubility of reactants and the stability of the transition states. Protic solvents like ethanol or acetic acid are commonly used as they can participate in proton transfer, which is essential for both the initial condensation and the subsequent cyclization steps.[5]

  • Temperature Control: While heating is necessary to drive the reaction to completion, excessive temperatures can lead to decomposition of the starting materials or the product. A typical reflux in ethanol or a similar solvent is sufficient.

Question 2: I am seeing a significant amount of a 1,3,4-thiadiazole impurity. How can I prevent this?

Answer: The formation of a 1,3,4-thiadiazole byproduct is a classic example of kinetic vs. thermodynamic control dictated by reaction conditions. The cyclization of the acylthiosemicarbazide intermediate can proceed via two different pathways.

  • Mechanism:

    • In alkaline media: Nucleophilic attack from the N4 nitrogen of the thiosemicarbazide moiety onto the carbonyl carbon leads to the 1,2,4-triazole (or triazinone) ring.[4]

    • In strongly acidic media: Protonation of the carbonyl oxygen activates it, but it also favors nucleophilic attack from the sulfur atom, leading to dehydration and formation of the 1,3,4-thiadiazole ring.[3][4]

To favor the desired 1,2,4-triazinone, you must avoid strongly acidic conditions. Using a buffer or carrying out the reaction in a solvent like aqueous ethanol can help maintain a suitable pH.

Cyclization_Pathway Intermediate Acylthiosemicarbazide Intermediate Triazinone 1,2,4-Triazin-5-one (Desired Product) Intermediate->Triazinone Alkaline or Weakly Acidic Conditions Thiadiazole 1,3,4-Thiadiazole (Byproduct) Intermediate->Thiadiazole Strongly Acidic Conditions

Caption: Competing cyclization pathways based on reaction pH.

Part 2: S-Methylation Step

Question 3: My primary issue is the formation of an N-methylated isomer alongside my desired S-methylated product. How can I improve selectivity?

Answer: This is the most critical challenge in this synthesis. The precursor, 4-amino-3-thioxo-1,2,4-triazin-5(4H)-one, exists in a tautomeric equilibrium between a thione form and a thiol form. Both the sulfur in the thiol form and the nitrogen (at N2 or N4) in the thione form are nucleophilic, leading to competitive methylation.[1]

Recent studies have demonstrated that selectivity can be precisely controlled by simple acid-base regulation.[6]

  • Favoring S-Methylation (The Product):

    • Conditions: Perform the reaction under basic conditions (pH 8.5-9.5).[1] A base like sodium hydroxide or potassium carbonate is used to deprotonate the thiol group, forming a highly nucleophilic thiolate anion.

    • Causality: The thiolate is a much stronger nucleophile than the nitrogen atoms, leading to a rapid and preferential attack on the methylating agent. This kinetic preference ensures high selectivity for the S-methylated product.[6] Using a phase-transfer catalyst like polyethylene glycol (PEG) can further enhance the reaction rate.[1]

  • Formation of N-Methylation (The Impurity):

    • Conditions: Acidic or neutral conditions favor the N-methylated isomer.

    • Causality: In the absence of a strong base, the sulfur is less nucleophilic. The nitrogen atoms of the triazine ring can then compete more effectively for the methylating agent.

Tautomerism_Methylation cluster_precursor Precursor Tautomers cluster_products Methylation Products Thione Thione Form (N is nucleophilic) Thiol Thiol Form (S is nucleophilic) Thione->Thiol Equilibrium N_Product N-Methylated Impurity Thione->N_Product Acidic/Neutral pH S_Product S-Methylated Product (Desired) Thiol->S_Product Basic pH (Thiolate formation)

Caption: Tautomeric equilibrium leading to competitive N- and S-methylation.

Question 4: I have difficulty purifying the final product. The N-methylated impurity is hard to remove.

Answer: The structural similarity between the S- and N-methylated isomers makes them difficult to separate by standard crystallization, as they can sometimes form a eutectic mixture.[1]

  • Prevention is Key: The most effective strategy is to optimize the methylation reaction for high selectivity, minimizing the formation of the impurity in the first place (see Question 3).

  • Purification Strategies:

    • Recrystallization: If a small amount of impurity is present, careful recrystallization may be effective. Experiment with a range of solvents, such as ethanol, isopropanol, or toluene/hexane mixtures.

    • Column Chromatography: For high-purity applications, flash column chromatography on silica gel is the most reliable method. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate, can effectively separate the isomers.

    • Acid/Base Wash: In some cases, slight differences in the pKa of the isomers might allow for separation through a series of aqueous acid/base washes, though this is less common.

Experimental Protocols

Protocol 1: Synthesis of 4-amino-6-tert-butyl-3-thioxo-1,2,4-triazin-5(4H)-one

This protocol is adapted from established syntheses of Metribuzin precursors.[5][7]

  • Reaction Setup: To a solution of thiocarbohydrazide (10.6 g, 0.1 mol) in 150 mL of a 1:1 water/ethanol mixture, add trimethylpyruvic acid (13.0 g, 0.1 mol).

  • Cyclization: Heat the mixture to reflux (approx. 80-85 °C) with constant stirring for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Ethyl Acetate:Hexane). The disappearance of the starting materials indicates completion.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the resulting white to pale yellow solid under vacuum at 50-60 °C. Expected yield: 80-90%.

Protocol 2: Selective S-methylation to Yield 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one

This protocol is optimized for high S-methylation selectivity.[1][6]

  • Reaction Setup: In a three-neck flask equipped with a stirrer, thermometer, and dropping funnel, dissolve the triazinethione precursor (20.0 g, 0.1 mol) in 100 mL of water containing sodium hydroxide (4.4 g, 0.11 mol).

  • pH Adjustment: Stir until all solids dissolve. The pH of the solution should be between 8.5 and 9.5. Adjust with 1M NaOH if necessary.

  • Methylation: Cool the solution to 20-25 °C. Add methyl iodide (15.6 g, 0.11 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 30 °C.

  • Reaction: Stir the mixture vigorously at room temperature for 2-3 hours. A white precipitate of the product will form.

  • Reaction Monitoring: Monitor by TLC or HPLC to confirm the consumption of the starting material.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the product under vacuum at 50 °C. Expected yield: >95%. Purity should be >98% by HPLC.

Data Summary Table

IssueProbable Cause(s)Recommended Solution(s)
Low Cyclization Yield Incorrect pH, byproduct formationMaintain weakly acidic/neutral pH; avoid strong acids.
Suboptimal temperatureReflux at the boiling point of the solvent (e.g., ethanol) without excessive heat.
N-Methyl Isomer Impurity Incorrect pH during methylation (neutral/acidic)Perform methylation under basic conditions (pH 8.5-9.5) to form the thiolate.[1][6]
Thione/thiol tautomerismExploit the higher nucleophilicity of the thiolate anion under basic conditions.
Purification Difficulty Similar polarity of S- and N-methyl isomersOptimize reaction to prevent impurity formation. Use column chromatography for high purity.
Incomplete Reaction Insufficient reaction time or temperatureMonitor reaction by TLC; ensure adequate heating/stirring for the recommended time.

References

  • Synthesis: cyclization of thiosemicarbazones. GIQIMO.
  • How is Metribuzin synthesized and what are its uses? Guidechem.
  • CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica.
  • Thiosemicarbazides: Synthesis and reactions. ResearchGate. Available at: [Link]

  • Thiosemicarbazide Chemistry Review. Scribd. Available at: [Link]

  • SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. ResearchGate. Available at: [Link]

  • DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. University of Cape Town.
  • Synthesis method of metribuzin. Patsnap.
  • Efficient and Selective Synthesis of Metribuzin and Its Isomer via Simple Acid‐Base Regulation Strategy. ResearchGate. Available at: [Link]

  • Method for synthesizing metribuzin. Google Patents.
  • Process for the production of 1,2,4-triazin-5-one derivatives. Google Patents.
  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scirp.org. Available at: [Link]

Sources

Technical Support Center: Purification of 3-(methylthio)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(methylthio)-1,2,4-triazin-5(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. By understanding the underlying chemical principles, you can optimize your purification strategies for higher yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Persistent Presence of Starting Material in the Final Product

Question: After my reaction and initial work-up, I'm consistently seeing my starting material, 3-thioxo-1,2,4-triazin-5(4H)-one, in the NMR and LC-MS of my final product. How can I remove it?

Answer: This is a common issue stemming from incomplete methylation of the thiol group. The unreacted starting material often has different polarity and solubility compared to the desired S-methylated product, which can be exploited for its removal.

Probable Causes:

  • Insufficient Methylating Agent: The stoichiometry of the methylating agent (e.g., methyl iodide) might be insufficient to drive the reaction to completion.

  • Suboptimal Reaction Conditions: Factors like reaction time, temperature, or the choice of base may not be optimal for complete conversion.

  • Poor Solubility of Starting Material: The starting thione may not be fully dissolved in the reaction solvent, limiting its availability for reaction.

Solutions:

  • Reaction Optimization:

    • Increase Methylating Agent: Use a slight excess (1.1-1.2 equivalents) of the methylating agent to ensure complete consumption of the starting material.

    • Adjust Base and Solvent: Ensure a suitable base (e.g., sodium hydroxide, potassium carbonate) is used to fully deprotonate the thiol, and a solvent in which the starting material has reasonable solubility is chosen. A mixture of methanol and water is often effective for the sodium salt of the thione.[1][2]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material before quenching the reaction.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method. The polarity difference between the thione starting material and the methylthio product can be used to your advantage. Experiment with different solvent systems. A common starting point is recrystallization from benzene or ethanol.[1]

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution starting with a non-polar solvent and gradually increasing the polarity can effectively separate the more polar starting material from the product.

Issue 2: Presence of Oxidized Impurities (Sulfoxide and Sulfone)

Question: My product shows two additional peaks in the LC-MS with masses corresponding to M+16 and M+32. How can I avoid their formation and remove them?

Answer: The thioether linkage in this compound is susceptible to oxidation, forming the corresponding sulfoxide (M+16) and sulfone (M+32). These impurities can be challenging to separate due to their similar polarities to the desired product.

Probable Causes:

  • Exposure to Oxidizing Agents: The reaction or work-up conditions may inadvertently expose the material to oxidizing agents.

  • Prolonged Exposure to Air: Long-term storage or extended reaction times in the presence of atmospheric oxygen can lead to slow oxidation.

  • High Temperatures: Thermal decomposition can sometimes be accompanied by oxidation. The compound is known to decompose upon heating, emitting toxic fumes of nitrogen and sulfur oxides.[3]

Solutions:

  • Prevention during Synthesis and Work-up:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Avoid Strong Oxidants: Be mindful of all reagents used in the synthesis and work-up to ensure no strong oxidizing agents are present. Even mild oxidizing conditions can lead to the formation of these byproducts.[4][5][6]

    • Control Temperature: Avoid excessive heating during the reaction and purification steps.

  • Purification Strategies:

    • Column Chromatography: This is the most reliable method for separating the sulfoxide and sulfone from the desired product. The oxidized byproducts are significantly more polar than the parent thioether. A carefully optimized gradient elution on silica gel can resolve these compounds.

    • Preparative HPLC: For high-purity material required for biological assays, preparative reverse-phase HPLC can provide excellent separation.

Workflow for Impurity Identification and Removal

Caption: Troubleshooting workflow for purification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for assessing the purity of this compound?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is ideal for quantitative purity analysis and for detecting non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the compound and identifying any structurally related impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the mass of any impurities.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity.

Q2: What are the optimal storage conditions for this compound to prevent degradation?

A2: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place.[7] It is advisable to store it under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) to minimize the risk of oxidation. A shelf life of over two years can be expected under normal storage conditions.[3]

Q3: My purified product is off-white or yellowish. Is this normal, and how can I decolorize it?

A3: While the pure compound is typically a white or off-white solid, a yellowish tint can indicate the presence of minor impurities. These may be colored byproducts from the synthesis or degradation products. If the purity is otherwise high (as determined by HPLC and NMR), the color may not be a significant issue for some applications. However, if a colorless material is required, you can try the following:

  • Recrystallization with Charcoal: Add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb colored impurities. Be sure to hot-filter the solution to remove the charcoal before allowing the product to crystallize.

  • Column Chromatography: As mentioned previously, column chromatography is very effective at removing colored, polar impurities.

Q4: Can you provide a general protocol for recrystallization?

A4: Certainly. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

General Recrystallization Protocol:

  • Solvent Selection: Start by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, water, or mixtures thereof).

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude material to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. You can then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Q5: Are there any specific safety precautions I should take when working with this compound?

A5: Yes, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. When heated to decomposition, it can emit toxic fumes of nitrogen and sulfur oxides.[3]

Data Summary Table

ParameterRecommended Method/ConditionRationale
Primary Purification Recrystallization (e.g., from ethanol or benzene)[1]Exploits solubility differences between the product and common impurities like the starting thione.
Secondary Purification Silica Gel Column ChromatographyEffective for removing more challenging impurities like sulfoxides and sulfones due to polarity differences.
High-Purity Polish Preparative HPLCProvides the highest level of purity for demanding applications.
Purity Analysis HPLC, ¹H/¹³C NMR, MS, Melting PointA multi-technique approach ensures comprehensive purity assessment.
Storage Cool, dry, dark, inert atmosphere[3][7]Minimizes degradation, particularly oxidation of the methylthio group.

References

  • PrepChem.com. (n.d.). Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one. Retrieved from [Link]

  • Nasser, R., et al. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
  • Ludvík, J., Jirkovský, J., Urban, J., & Zuman, P. (1999). Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H)-one (1,6-dihydrometamitron). Journal of Agricultural and Food Chemistry, 47(9), 3879–3885.
  • Singh, A., et al. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances, 12(35), 22936-22944.
  • PrepChem.com. (n.d.). Synthesis of 4-amino-6-tert.-butyl-3-methylthio-1,2,4-triazin-5-(4H)-one. Retrieved from [Link]

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A “green” highly selective oxidation of organic sulfides to the corresponding sulfoxides was developed using hydrogen peroxide and glacial acetic acid under transition metal-free and mild conditions. Molecules, 12(5), 1166-1175.
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2015). 1,2,4-triazine derivatives: Synthesis and biological applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • Wieber, M., et al. (2019). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. ChemistryOpen, 8(7), 896-900.
  • Sanemitsu, Y., Nakayama, Y., & Shiroshita, M. (1982). 1,2,4‐Triazines. 5. Regioselective N2‐amination of 3‐methylthio‐1,2,4‐triazin‐5(2H)‐ones. A new efficient synthesis of[1][3][8]triazolo[2,3‐b][1][3][8]triazin‐7(1H)‐one. Journal of Heterocyclic Chemistry, 19(6), 1449-1452.

  • Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200.
  • Stanković, A. M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences, 13(13), 7509.
  • PubChem. (n.d.). 6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL. Retrieved from [Link]

  • Sadowska, K., et al. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules, 29(2), 349.
  • Ukraintsev, I., et al. (2022). Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][3][8]triazin-5-ones. Pharmacia, 69(3), 631-643.

  • ResearchGate. (2014). Hydrazinolysis of 3-R-[1][3][8]Triazino[2,3-c]quinazolin-2-ones. Synthetic and Theoretical Aspects. Retrieved from [Link]

  • Parshakov, A., et al. (2022). Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio) pyrazolo[1,5-d][1][3][8]triazolo[3,4-f][1][3][8]triazines. ScienceRise: Pharmaceutical Science, (4), 12-19.

  • Cheméo. (n.d.). 1,2,4-Triazin-5(2H)-one, 6-(1,1-dimethylethyl)-3-(methylthio)-. Retrieved from [Link]

  • Molecules. (2025). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Retrieved from [Link]

Sources

Technical Support Center: Stability of 3-(methylthio)-1,2,4-triazin-5(4H)-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(methylthio)-1,2,4-triazin-5(4H)-one. The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered in the laboratory.

Core Concepts: Understanding the Stability of 1,2,4-Triazinone Derivatives

The 1,2,4-triazine core is a key structural motif in many biologically active compounds. However, the stability of these molecules, particularly in solution, can be influenced by a variety of factors including pH, temperature, light, and the presence of oxidizing agents. The methylthio group at the 3-position of this compound introduces a potential site for oxidative degradation, while the triazinone ring itself can be susceptible to hydrolysis under certain conditions.

A foundational understanding of these potential degradation pathways is essential for designing robust experiments and ensuring the integrity of your results.

Troubleshooting Guide

This section addresses specific stability-related problems you may encounter during your experiments, providing step-by-step guidance to identify and resolve the issues.

Issue 1: Inconsistent or lower-than-expected compound concentration in prepared solutions.

Question: I've prepared a stock solution of this compound, but subsequent analyses (e.g., HPLC, NMR) show a lower concentration than calculated, or the concentration varies between preparations. What could be the cause?

Answer: This is a common issue that can stem from several factors related to compound stability and handling. Here’s a systematic approach to troubleshoot the problem:

Step 1: Verify Solvent Purity and Suitability.

  • Rationale: Impurities in solvents, such as peroxides in ethers or trace acids/bases, can initiate degradation. The polarity of the solvent can also influence the stability of the compound.

  • Action:

    • Use high-purity, HPLC-grade solvents from a reputable supplier.

    • If using solvents prone to peroxide formation (e.g., THF, dioxane), test for peroxides before use.

    • Consider the use of aprotic solvents, as they have been shown to improve the stability of some triazine derivatives.[1]

Step 2: Assess for Potential Hydrolysis.

  • Rationale: The triazinone ring can be susceptible to hydrolysis, particularly under acidic or basic conditions.[2][3] While some triazines are stable across a wide pH range, others are not.[1][3]

  • Action:

    • Ensure your solvent is neutral. If preparing aqueous solutions, use a buffered system within a neutral pH range (e.g., pH 7.0-7.4).

    • Avoid extreme pH conditions during solution preparation and storage unless your experimental design requires it.

Step 3: Evaluate for Photodegradation.

  • Rationale: Many heterocyclic compounds, including triazines, are sensitive to light. Exposure to UV or even ambient laboratory light can lead to degradation.[4][5][6]

  • Action:

    • Prepare and store solutions in amber vials or wrap containers with aluminum foil to protect from light.

    • Minimize the exposure of the solution to light during experimental procedures.

Step 4: Consider Oxidation of the Methylthio Group.

  • Rationale: The methylthio (-SCH3) group is susceptible to oxidation, which can convert it to methylsulfinyl (-SOCH3) or methylsulfonyl (-SO2CH3) analogues.[7] This can be initiated by atmospheric oxygen or oxidizing agents.

  • Action:

    • For long-term storage, consider degassing the solvent by sparging with an inert gas (e.g., nitrogen or argon) before dissolving the compound.

    • Store stock solutions under an inert atmosphere if high stability is required.

Workflow for Troubleshooting Inconsistent Concentration:

Caption: Troubleshooting workflow for inconsistent solution concentration.

Issue 2: Appearance of unexpected peaks in chromatograms during analysis.

Question: When I analyze my sample containing this compound by HPLC, I see new, unexpected peaks that increase over time. What are these, and how can I prevent them?

Answer: The appearance of new peaks is a strong indicator of compound degradation. Identifying the nature of these degradants is key to mitigating the stability issue.

Step 1: Characterize the Degradation Products.

  • Rationale: Understanding the structure of the degradation products can provide clues about the degradation pathway.

  • Action:

    • If available, use LC-MS to determine the mass of the species corresponding to the new peaks. An increase in mass by 16 or 32 amu may suggest oxidation of the methylthio group to sulfoxide or sulfone, respectively.[7]

    • A change in mass corresponding to the loss of the methylthio group and/or other fragments could indicate hydrolysis or photolysis.

Step 2: Conduct a Forced Degradation Study.

  • Rationale: A forced degradation study systematically exposes the compound to harsh conditions to accelerate degradation and identify potential liabilities. This is a standard practice in pharmaceutical development.

  • Action:

    • Follow a systematic protocol to test for hydrolytic, oxidative, and photolytic stability.

Protocol: Forced Degradation Study

Objective: To identify the primary degradation pathways for this compound in solution.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1N HCl and 0.1N NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid and Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1N HCl and 0.1N NaOH, respectively.

    • Keep a control sample with an equal volume of water.

    • Incubate all samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • After incubation, cool the samples, neutralize them, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add 3% H₂O₂.

    • Store the sample at room temperature, protected from light, for 24 hours.

    • Analyze by HPLC.

  • Photostability Testing:

    • Expose a solid sample and a solution of the compound to a light source providing illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC.

  • Thermal Degradation (in solution):

    • Incubate a solution of the compound in a calibrated oven at an elevated temperature (e.g., 70°C) for a set period, protected from light.

    • Analyze by HPLC and compare to a sample stored at the recommended temperature.

Data Analysis:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage of degradation.

  • If using LC-MS, tentatively identify the degradation products based on their mass-to-charge ratio.

Table 1: Example Data from Forced Degradation Study

Stress Condition% DegradationMajor Degradant m/zPotential Degradation Pathway
0.1N HCl, 60°C, 24h15%[M-47]+Hydrolysis (loss of -SCH₃)
0.1N NaOH, 60°C, 24h5%[M-47]+Hydrolysis (loss of -SCH₃)
3% H₂O₂, RT, 24h40%[M+16]+, [M+32]+Oxidation
Light Exposure25%VariousPhotodegradation
70°C, 24h<5%-Thermally stable in solution

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stable stock solution of this compound?

A1: For short-term use, high-purity DMSO or DMF are generally suitable. For longer-term storage, consider using an aprotic solvent like acetonitrile. It is crucial to use anhydrous grade solvents to minimize the risk of hydrolysis.

Q2: How should I store my stock solutions to ensure maximum stability?

A2: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The containers should be tightly sealed and protected from light (amber vials are recommended). For ultimate stability, consider storage under an inert atmosphere (argon or nitrogen).

Q3: My compound appears to be degrading even when stored in the freezer. Why?

A3: Even at low temperatures, degradation can occur, albeit at a slower rate. Potential causes include:

  • Acidic/Basic Microenvironments: If the compound was dissolved in a non-buffered aqueous solution, freezing can cause concentration of acidic or basic species, leading to degradation in the unfrozen fraction.

  • Oxidation: Oxygen is still present in the headspace of the vial and dissolved in the solvent. Over time, this can lead to oxidation of the methylthio group.

  • Hydrolysis: If the solvent is not anhydrous, hydrolysis can still proceed slowly at low temperatures.

Q4: Can the substituents on the 1,2,4-triazin-5(4H)-one ring affect its stability?

A4: Yes, the nature and position of substituents can significantly influence the electronic properties and steric environment of the triazinone ring, thereby affecting its stability.[8][9] For example, electron-withdrawing groups can make the ring more susceptible to nucleophilic attack and hydrolysis.

Q5: Are there any analytical techniques other than HPLC to monitor the stability of my compound?

A5: While HPLC is the most common and quantitative method, other techniques can be useful:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of degradation products if they are present in sufficient quantities.

  • UV-Vis Spectroscopy: A change in the absorption spectrum over time can indicate degradation, although this method is not specific.

Diagram of Potential Degradation Pathways:

DegradationPathways Compound This compound Oxidized_SO Methylsulfinyl analog ([M+16]) Compound->Oxidized_SO Oxidation (e.g., H₂O₂) Hydrolyzed 3-hydroxy-1,2,4-triazin-5(4H)-one ([M-47+17]) Compound->Hydrolyzed Hydrolysis (Acid/Base) Photoproducts Various Photodegradation Products Compound->Photoproducts Photolysis (UV/Light) Oxidized_SO2 Methylsulfonyl analog ([M+32]) Oxidized_SO->Oxidized_SO2 Further Oxidation

Caption: Potential degradation pathways for this compound.

References

  • Vertex AI Search. (n.d.). 4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one(21087-64-9) - ChemicalBook.
  • (2025). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate.
  • BenchChem. (n.d.). Technical Support Center: Stability Studies of 5-Phenyl-1,2,4-Triazine Compounds.
  • (n.d.). An Experimental and Theoretical Study of the Conformational Stability of Triazinone Fleximers: Quantitative Analysis for Intermolecular Interactions. ResearchGate.
  • (n.d.). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Environmental Science & Technology.
  • Ludvík, J., Jirkovský, J., Urban, J., & Zuman, P. (1999). Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H)-one (1,6-dihydrometamitron). Journal of Agricultural and Food Chemistry, 47(9), 3879-85.
  • BenchChem. (n.d.). Core Principles of Triazene Stability and Reactivity: An In-depth Technical Guide.
  • (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6615.
  • Jones, P., et al. (2006). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][2][10][11]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. Bioorganic & Medicinal Chemistry Letters, 16(4), 872-5. Retrieved January 13, 2026, from

  • (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Journal of Agricultural and Food Chemistry, 64(26), 5351-8.
  • Fujii, K., et al. (2007). Biodegradation of methylthio-s-triazines by Rhodococcus sp. strain FJ1117YT, and production of the corresponding methylsulfinyl, methylsulfonyl and hydroxy analogues. Pest Management Science, 63(3), 254-60.
  • (n.d.). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. CentAUR.
  • Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200.
  • (2022). Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio) pyrazolo[1,5-d][2][10][11]triazolo[3,4-f][2][10][11]triazines. Pharmacia, 69(3), 735-742. Retrieved January 13, 2026, from

  • PrepChem.com. (n.d.). Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one.
  • (2025). Photodegradation of metamitron (4-amino-6-phenyl-3-methyl-1,2,4-triazin-5(4H)-one) on TiO2. ResearchGate.
  • (2025). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO 2 Suspensions. ResearchGate.

Sources

Technical Support Center: Troubleshooting 3-(methylthio)-1,2,4-triazin-5(4H)-one Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioassays involving 3-(methylthio)-1,2,4-triazin-5(4H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common and complex issues encountered during experimentation. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity and success of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound and its use in bioassays.

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic compound featuring a triazine ring. Derivatives of this core structure are known for a range of biological activities. A prominent example is Metribuzin, a widely used herbicide.[1][2] Metribuzin functions by inhibiting photosynthesis at photosystem II.[1][2] Researchers often use this compound and its analogs in bioassays to screen for new herbicides, study herbicide resistance mechanisms, or explore other potential therapeutic applications.[3][4]

Q2: What are the most critical initial steps to avoid problems in my bioassay?

The foundation of a reliable bioassay lies in meticulous preparation and validation. Before starting a large-scale screen, it is crucial to:

  • Characterize your compound: Confirm the purity and identity of your this compound sample.

  • Determine solubility: Establish the solubility of the compound in your assay buffer. Undissolved compound is a major source of artifacts.

  • Run pilot experiments: Conduct small-scale tests to determine the optimal concentration range and incubation times.

  • Include proper controls: Always use positive, negative, and vehicle controls to validate your assay performance.

Q3: My results are not reproducible. What are the likely culprits?

Lack of reproducibility is a common challenge in bioassays and can stem from several factors:

  • Compound instability: The compound may be degrading in the assay medium.

  • Inconsistent technique: Variations in pipetting, incubation times, or cell densities can lead to significant differences.

  • Assay interference: The compound may be interfering with the assay technology itself, rather than acting on the biological target.[5][6]

  • Biological variability: In cell-based assays, factors like cell passage number and confluency can impact results.

A systematic approach to troubleshooting, starting with the most straightforward potential issues, is key to resolving irreproducibility.

II. In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter.

A. Unexpected or Inconsistent Results

Q4: I'm observing high variability between replicate wells. What should I investigate?

High variability often points to technical errors in assay execution. Here’s a checklist to diagnose the issue:

  • Pipetting Accuracy: Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques to avoid bubbles and ensure consistent volumes.[7]

  • Mixing: Inadequate mixing of reagents in the wells can lead to non-uniform reactions. Gently tap the plate after adding reagents to ensure homogeneity.[7]

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Consider not using the outermost wells for critical samples or implementing measures to mitigate these effects.

  • Compound Precipitation: Visually inspect the wells under a microscope for any signs of compound precipitation.

Q5: My compound shows activity in the primary screen, but this is not confirmed in follow-up assays. Why is this happening?

This is a classic sign of assay interference, where the compound generates a false positive result.[8][9] Such compounds are often referred to as "Pan-Assay Interference Compounds" (PAINS).[8][10] Here are common causes and how to address them:

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or disrupt cell membranes.[11]

    • Troubleshooting Step: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the activity disappears, it was likely due to aggregation.[5][6]

  • Interference with Readout: The compound may be fluorescent or colored, interfering with absorbance or fluorescence-based readouts.

    • Troubleshooting Step: Run a control plate with the compound in assay buffer without the biological target to see if it generates a signal on its own.

  • Reactivity: The compound may be chemically reactive, modifying assay components or the target protein non-specifically.[10][12]

    • Troubleshooting Step: Structural analysis of the compound can sometimes reveal reactive functional groups. Further biochemical assays would be needed to confirm non-specific modification.

B. Issues with Compound Handling and Properties

Q6: I'm having trouble dissolving my this compound derivative. What are my options?

Poor aqueous solubility is a common issue with small molecules.[9]

  • Solvent Choice: While DMSO is a common solvent for stock solutions, high concentrations in the final assay can be toxic to cells or inhibit enzymes. Aim for a final DMSO concentration of less than 0.5%.

  • Solubility Testing: Systematically test the solubility in a range of buffers with varying pH and ionic strength.

  • Use of Excipients: In some cases, non-toxic solubilizing agents can be used, but these must be validated to ensure they do not interfere with the assay.

Table 1: Solubility and Key Properties of Metribuzin (a this compound derivative)

PropertyValueSource
Molecular Formula C8H14N4OS[2]
Physical State Colorless crystalline solid[2]
Water Solubility 1200 mg/L at 20°C[2]
LogP 1.7[2]
pKa 1.0[2]

This data for Metribuzin can serve as a starting point for estimating the properties of structurally similar compounds.

Q7: Could my compound be degrading during the experiment? How can I check for this?

Compound stability is critical for obtaining reliable data.

  • Incubation Stability Test: Incubate the compound in the assay buffer for the duration of the experiment. At various time points, analyze the sample using HPLC to check for the appearance of degradation products.

  • Freeze-Thaw Stability: Subject a stock solution of the compound to several freeze-thaw cycles and then analyze by HPLC to ensure it remains stable.

C. Herbicide Bioassay-Specific Problems

Q8: In my herbicide screening assay, I'm seeing resistance in my target weed population. How can I confirm this?

Herbicide resistance can develop naturally in weed populations.[13]

  • Dose-Response Curve: Generate a full dose-response curve for both the suspected resistant population and a known susceptible population. A significant shift in the EC50 value is indicative of resistance.

  • Mechanism of Resistance: Resistance to triazine herbicides like Metribuzin often involves mutations in the psbA gene, which codes for the D1 protein in photosystem II.[3] Sequencing this gene can confirm target-site resistance. Non-target-site resistance, such as enhanced metabolism of the herbicide, can also occur.[3]

Q9: My herbicide bioassay on whole plants is giving inconsistent results. What environmental factors should I control?

Whole-plant assays are subject to more variability than in vitro assays.

  • Environmental Conditions: Maintain consistent temperature, light intensity, and humidity.

  • Soil Composition: The composition of the soil, particularly its organic matter content, can affect the bioavailability of the herbicide.[14]

  • Herbicide Application: Ensure a uniform application of the herbicide spray to all plants.

III. Experimental Protocols

Protocol 1: Assay for Compound Aggregation

This protocol helps determine if your compound is a potential aggregator.

  • Prepare a dose-response curve of your compound in the primary assay buffer.

  • Prepare an identical set of dilutions in the same buffer supplemented with 0.01% Triton X-100.

  • Run the bioassay with both sets of dilutions.

  • Interpretation: If the potency of the compound is significantly reduced in the presence of the detergent, it is likely that aggregation is contributing to its activity.

Protocol 2: Soil Bioassay for Herbicide Residue

This bioassay can be used to detect the presence of herbicidally active residues in soil.[14][15]

  • Collect soil samples from the test area.

  • As a negative control, treat a portion of the soil with activated carbon, which will bind the herbicide residues.[15] Mix thoroughly.

  • Fill two sets of pots, one with the untreated soil and one with the carbon-treated soil.

  • Plant a species sensitive to the herbicide (e.g., oats for atrazine-like herbicides) in all pots.

  • Grow the plants under controlled conditions for 2-3 weeks.

  • Interpretation: Compare the growth of the plants in the untreated soil to the control soil. Stunted growth or other signs of phytotoxicity in the untreated pots indicate the presence of herbicide residues.[15]

IV. Visualizations

Workflow for Troubleshooting False Positives

Caption: A decision tree for identifying false positive hits.

Factors Influencing Herbicide Bioassay Outcomes

G center Bioassay Outcome A Compound Properties (Solubility, Stability) center->A B Assay Conditions (Buffer, Temp, Time) center->B C Biological System (Resistance, Cell Health) center->C D Technical Execution (Pipetting, Mixing) center->D E Environmental Factors (Soil, Light, Temp) center->E

Caption: Key factors that can influence bioassay results.

V. References

  • A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. (n.d.). ACS Publications. Retrieved from [Link]

  • Assay Interference by Chemical Reactivity. (2015, September 18). NCBI Bookshelf. Retrieved from [Link]

  • Metribuzin (Ref: DPX G2504). (n.d.). University of Hertfordshire. Retrieved from [Link]

  • Assay Interference by Aggregation. (2017, July 26). NCBI Bookshelf. Retrieved from [Link]

  • Evolution of assay interference concepts in drug discovery. (2021, March 10). Taylor & Francis Online. Retrieved from [Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020, February 1). NCBI. Retrieved from [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2025, September 25). Technology Networks. Retrieved from [Link]

  • Challenges in Secondary Analysis of High Throughput Screening Data. (n.d.). Retrieved from [Link]

  • Metribuzin. (n.d.). PubChem. Retrieved from [Link]

  • Metribuzin resistance via enhanced metabolism in a multiple herbicide resistant Lolium rigidum population. (n.d.). Society of Chemical Industry. Retrieved from [Link]

  • Metribuzin 75% DF. (n.d.). RedEagle International. Retrieved from [Link]

  • Weed Resistance to Herbicides–Mechanisms and Molecular Basis. (n.d.). Retrieved from [Link]

  • Herbicide Bioassay Study Guide. (n.d.). Analyzeseeds. Retrieved from [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). NCBI. Retrieved from [Link]

  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015, March 7). Oxford Academic. Retrieved from [Link]

  • Troubleshooting. (n.d.). BioAssay Systems. Retrieved from [Link]

  • HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. (n.d.). ResearchGate. Retrieved from [Link]

  • Troubleshooting and maintenance of high-performance liquid chromatography during herbicide analysis: An overview. (2016, February 1). Semantic Scholar. Retrieved from [Link]

  • HPLC Troubleshooting for Herbicides. (n.d.). Scribd. Retrieved from [Link]

  • Testing for and Deactivating Herbicide Residues. (n.d.). Retrieved from [Link]

  • A troubleshooting guide to microplate-based assays. (n.d.). Retrieved from [Link]

  • Testing for Damaging Herbicide Residues. (2018, December 5). ChemCERT. Retrieved from [Link]

  • Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one. (n.d.). PrepChem.com. Retrieved from [Link]

  • triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. (n.d.). CentAUR. Retrieved from [Link]

  • Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-(methylthio)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-(methylthio)-1,2,4-triazin-5(4H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. 1,2,4-triazine derivatives are foundational in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3]

The synthesis of this compound, while conceptually straightforward, is often nuanced. Success lies in the careful control of reaction parameters to maximize yield and purity while minimizing side-product formation. This guide moves beyond simple protocols to provide a deeper understanding of the reaction's mechanics, offering solutions to common challenges encountered in the lab.

Core Synthesis Pathway: An Overview

The most common and reliable route involves a two-step process:

  • Cyclocondensation: An appropriate α-keto acid or ester is reacted with thiosemicarbazide to form the heterocyclic core, 3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. This intermediate exists in a thione-thiol tautomeric equilibrium, a critical consideration for the subsequent step.[3]

  • S-Methylation: The thiol tautomer is selectively alkylated on the sulfur atom using a methylating agent, typically methyl iodide, under basic conditions to yield the final product.[4][5]

This pathway is summarized in the workflow below.

Synthetic_Pathway Start α-Keto Acid/Ester + Thiosemicarbazide Intermediate Step 1: Cyclocondensation (e.g., Reflux in EtOH/Acid) Start->Intermediate Thione 3-thioxo-1,2,4-triazin-5(4H)-one (Thione Tautomer) Intermediate->Thione Equilibrium Tautomeric Equilibrium Thione->Equilibrium Thiol 3-mercapto-1,2,4-triazin-5(4H)-ol (Thiol Tautomer) Methylation Step 2: S-Methylation Thiol->Methylation Equilibrium->Thiol Product This compound Methylation->Product Reagents Base (e.g., NaOH, K2CO3) + Methyl Iodide (CH3I) Reagents->Methylation

Caption: General two-step synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis. Each answer provides a mechanistic explanation and a clear, actionable protocol.

Q1: My cyclocondensation reaction (Step 1) is giving a very low yield. What are the common causes and how can I fix it?

A1: Low yield in the initial ring-forming step is a frequent problem, typically stemming from incomplete reaction, side reactions, or poor choice of conditions for your specific substrates.

Causality & Expert Insights: The cyclocondensation is a dehydration reaction. The efficiency of this step depends on effectively removing water and driving the equilibrium towards the product. The acidity of the medium is also crucial; it must be acidic enough to catalyze the reaction (by protonating the carbonyl oxygen) but not so acidic as to cause hydrolysis of the starting materials or product.

Troubleshooting Protocol:

  • Verify Starting Material Purity: Impurities in the α-keto acid or thiosemicarbazide can inhibit the reaction. Confirm purity by NMR or melting point.

  • Optimize Catalyst: If you are running the reaction without a catalyst, consider adding a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TsOH) or acetic acid.[6] This protonates the carbonyl, making it more electrophilic and accelerating the initial condensation with thiosemicarbazide.

  • Solvent & Water Removal:

    • Ensure you are using an appropriate solvent. Ethanol or acetic acid are common choices.[3]

    • If using a solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove water as it forms, which directly shifts the reaction equilibrium toward the product.

  • Reaction Time & Temperature: Some sterically hindered substrates require longer reaction times or higher temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is consumed but the product yield is low, side reactions may be the issue.

Q2: The S-methylation step (Step 2) is incomplete, and I recover a lot of the 3-thioxo precursor. How can I drive the reaction to completion?

A2: Incomplete methylation is often a result of insufficient base, poor solubility, or a deactivated nucleophile.

Causality & Expert Insights: The reaction proceeds via nucleophilic attack of the thiolate anion on methyl iodide. The thiolate is formed by deprotonating the thiol tautomer with a base. Therefore, the choice and amount of base are critical. The pKa of the thiol proton must be considered to ensure the chosen base is strong enough for complete deprotonation.

Troubleshooting Protocol:

  • Choice and Stoichiometry of Base:

    • For less acidic triazines, a stronger base like sodium hydroxide may be necessary to fully generate the thiolate.[4][5] For others, a milder base like potassium carbonate is sufficient and can prevent potential hydrolysis of other functional groups.

    • Ensure at least one full equivalent of base is used. It is often beneficial to use a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation.

  • Solvent System: The 3-thioxo precursor can have poor solubility in some organic solvents. A mixed-solvent system, such as methanol/water or THF/water, can improve solubility and facilitate the reaction.[4] A polar aprotic solvent like DMF or acetonitrile can also be effective as they solvate the cation of the base without interfering with the nucleophile.

  • Temperature Control: While these reactions often proceed well at room temperature, gentle heating to 30-40°C can increase the reaction rate.[7] However, avoid excessive heat, which could promote undesired N-methylation (see Q3).

  • Methylating Agent: Ensure your methyl iodide is fresh. It is light-sensitive and can decompose over time. Use a slight excess (1.1 equivalents) to ensure it is not the limiting reagent.

Parameter Standard Condition Optimized Condition (Example) Rationale
Base 1.0 eq. K₂CO₃1.2 eq. NaOHEnsures complete deprotonation to the more reactive thiolate.[4][5]
Solvent MethanolMethanol / H₂O (4:1)Improves solubility of the triazinone precursor.[4]
Temperature 20°C (Room Temp)35°CIncreases reaction kinetics without promoting side reactions.[7]
Time 4 hoursMonitor by TLC until completionAvoids arbitrary endpoints and potential product degradation.
Q3: I am observing a significant side product with the same mass as my desired product. I suspect N-methylation. How can I prevent this?

A3: The formation of an N-methylated isomer is a classic competing pathway. The triazinone ring has multiple nucleophilic nitrogen atoms that can compete with the sulfur for the methyl group.

Causality & Expert Insights: This is a textbook example of ambident nucleophilicity, governed by Hard and Soft Acid and Base (HSAB) theory.

  • Sulfur (Thiolate): A soft nucleophile.

  • Nitrogen (Amide): A harder nucleophile.

  • Methyl Iodide: A soft electrophile.

According to HSAB theory, soft-soft interactions are favored. Therefore, S-methylation should be the primary pathway. However, reaction conditions can alter this selectivity. Polar, protic solvents can stabilize the harder nitrogen nucleophile through hydrogen bonding, increasing its reactivity.

Troubleshooting Protocol & Selectivity Control:

Troubleshooting_Methylation Start Low Selectivity: N-Methylation Observed Solvent Analyze Solvent System Start->Solvent PolarProtic Is solvent polar protic? (e.g., MeOH, H₂O) Solvent->PolarProtic SwitchSolvent Action: Switch to polar aprotic solvent (e.g., DMF, Acetone, THF) PolarProtic->SwitchSolvent Yes Base Analyze Base PolarProtic->Base No StrongBase Is base excessively strong or bulky? Base->StrongBase SwitchBase Action: Use a milder, non-bulky base (e.g., K₂CO₃ instead of t-BuOK) StrongBase->SwitchBase Yes Temp Analyze Temperature StrongBase->Temp No HighTemp Is temperature > 40°C? Temp->HighTemp LowerTemp Action: Run reaction at 0°C to RT HighTemp->LowerTemp Yes

Caption: Troubleshooting flowchart for minimizing N-methylation side products.

  • Solvent Choice: Switch from polar protic solvents (methanol, water) to polar aprotic solvents (DMF, acetone). Aprotic solvents do not hydrogen bond with the nitrogen atoms, leaving the softer sulfur atom as the more accessible and reactive nucleophile.

  • Temperature Control: Run the reaction at a lower temperature. Start at 0°C and allow it to slowly warm to room temperature.[4] S-methylation generally has a lower activation energy than N-methylation, and lower temperatures will favor the kinetic (S-methylated) product.

  • Counter-ion Effects: The choice of base matters. Using potassium carbonate (K₂CO₃) instead of a sodium base can sometimes favor S-alkylation. The larger potassium ion associates more loosely with the nucleophile, potentially increasing the reactivity of the soft sulfur center.

Q4: My final product is difficult to purify. It appears oily or co-elutes with impurities on silica gel. What purification strategies do you recommend?

A4: Purification challenges are common with heterocyclic compounds, which can be polar and sometimes thermally sensitive.

Causality & Expert Insights: If the product is oily, it may indicate residual solvent or impurities that are depressing the melting point. If it co-elutes with starting material, the polarity of your chromatography eluent is not optimal. If it streaks on the column, it may be interacting too strongly with the silica.

Purification Protocol:

  • Initial Workup: After the reaction, perform a liquid-liquid extraction. Dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities (like salts) and dry thoroughly with Na₂SO₄ or MgSO₄ before concentrating.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material.[4][5]

    • Solvent Screening: Test solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures). The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot-filter the solution. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration.

  • Column Chromatography:

    • Eluent Optimization: Carefully optimize your eluent system using TLC. Aim for an Rf value of ~0.3 for your product for good separation. A common starting point is a mixture of hexane and ethyl acetate.

    • Silica Deactivation: If your compound streaks, the silica gel may be too acidic. You can deactivate it by pre-treating the slurry with 1% triethylamine in your eluent. This neutralizes acidic sites on the silica surface, improving the chromatography of basic compounds.

    • Alternative Stationary Phases: If silica gel fails, consider using alumina (neutral or basic) or reverse-phase C18 silica for very polar compounds.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (This protocol is adapted from established procedures and serves as a representative example.)[4][5]

Step A: Synthesis of 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one

  • To a solution of trimethylpyruvic acid (or its corresponding amide) in a suitable solvent (e.g., aqueous HCl/ethanol), add one equivalent of thiocarbohydrazide.[7]

  • Heat the mixture to reflux for 4-8 hours, monitoring the disappearance of the starting materials by TLC.

  • Cool the reaction mixture to room temperature, then dilute with cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the 3-mercapto triazinone precursor.

Step B: S-Methylation to Yield this compound

  • Dissolve the 3-mercapto precursor (1.0 eq.) in a mixture of methanol and 2N aqueous sodium hydroxide solution at 0°C.[4]

  • While maintaining the temperature at 0°C, add methyl iodide (1.1 eq.) dropwise to the solution.

  • After the addition is complete, allow the reaction mixture to stir and warm to room temperature for an additional 4 hours.[4]

  • Monitor the reaction by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The reaction is complete when the starting material spot is consumed.

  • The product often crystallizes directly from the reaction mixture. Collect the crystals by vacuum filtration.

  • Wash the collected solid with cold water and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., benzene or an ethanol/water mixture) to obtain the pure this compound.[4][7]

References

  • triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. CentAUR. [Link]

  • 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. [Link]

  • 1,2,4‐Triazines. 5. Regioselective N2‐amination of 3‐methylthio‐1,2,4‐triazin‐5(2H)‐ones. A new efficient synthesis of[1][2][6]triazolo[2,3‐b][1][2][6]triazin‐7(1H)‐one. Journal of Heterocyclic Chemistry. [Link]

  • Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. [Link]

  • Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one. PrepChem.com. [Link]

  • Optimization of reaction conditions. a. ResearchGate. [Link]

  • Optimization of reaction conditions a. ResearchGate. [Link]

  • Synthesis of 4-amino-6-tert.-butyl-3-methylthio-1,2,4-triazin-5-(4H)-one. PrepChem.com. [Link]

  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scirp.org. [Link]

  • Optimization of the reaction conditions 1. ResearchGate. [Link]

  • (PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. [Link]

  • US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives.

Sources

Technical Support Center: Synthesis of 3-(methylthio)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(methylthio)-1,2,4-triazin-5(4H)-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during synthesis, providing troubleshooting advice and detailed protocols to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key intermediates?

A1: The most prevalent and robust synthesis involves a two-step process. First, a substituted α-keto acid is condensed with thiocarbohydrazide to form the 3-mercapto-1,2,4-triazin-5(4H)-one ring system. This intermediate is then S-methylated to yield the final product.

  • Step 1: Cyclocondensation. The reaction of an α-keto acid with thiocarbohydrazide forms the core 4-amino-3-mercapto-1,2,4-triazin-5-one structure.[1] This reaction is typically performed in an aqueous or alcoholic solvent, sometimes with acid catalysis.

  • Step 2: S-Methylation. The resulting thiol is deprotonated with a base (e.g., sodium hydroxide) and then reacted with a methylating agent like methyl iodide or dimethyl sulfate to introduce the methylthio group.[2][3]

Below is a generalized workflow for this synthesis:

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: S-Methylation alpha_keto_acid α-Keto Acid condensation Condensation (Reflux, H2O/MeOH) alpha_keto_acid->condensation thiocarbohydrazide Thiocarbohydrazide thiocarbohydrazide->condensation mercapto_intermediate 4-Amino-3-mercapto-1,2,4-triazin-5(4H)-one condensation->mercapto_intermediate methylation Methylation (NaOH, Methyl Iodide) mercapto_intermediate->methylation final_product 3-(methylthio)-1,2,4- triazin-5(4H)-one methylation->final_product

Caption: General synthetic workflow for this compound.

Troubleshooting Guide: Common Side Reactions and Solutions

This section details specific issues that can arise during the synthesis, their chemical origins, and proven methods for mitigation.

Problem 1: Low Yield in Cyclocondensation Step

Q2: I'm experiencing a low yield of the 3-mercapto-1,2,4-triazin-5(4H)-one intermediate. What are the likely causes and how can I improve it?

A2: Low yields in the initial cyclocondensation step often stem from three primary issues: incomplete reaction, degradation of starting materials, or formation of unwanted byproducts.

Causality and Mitigation Strategies:

Potential Cause Explanation Recommended Solution Protocol
Incomplete Reaction The condensation reaction may require more stringent conditions to proceed to completion.Increase reaction time and/or temperature. The use of an acid catalyst can also facilitate the reaction.1. Extend the reflux time in 2-hour increments, monitoring the reaction by TLC. 2. If extending the time is ineffective, add a catalytic amount of a mineral acid (e.g., HCl) to the reaction mixture.
Degradation of Thiocarbohydrazide Thiocarbohydrazide can be unstable, especially at elevated temperatures in aqueous solutions, leading to the formation of hydrazine and other degradation products.[1][4]Ensure the purity of the thiocarbohydrazide and consider a solvent system with a lower water content, such as an ethanol-water mixture.1. Recrystallize the thiocarbohydrazide from water before use. 2. Use a 1:1 mixture of ethanol and water as the solvent.
Side Product Formation The α-keto acid can undergo self-condensation or other side reactions under the reaction conditions.Control the reaction temperature carefully and ensure a stoichiometric or slight excess of thiocarbohydrazide.1. Maintain a gentle reflux and avoid overheating. 2. Use a 1.1:1 molar ratio of thiocarbohydrazide to the α-keto acid.
Problem 2: Formation of N-Methylated Isomer during Methylation

Q3: During the S-methylation step, I'm observing the formation of an N-methylated byproduct in addition to my desired S-methylated product. How can I improve the selectivity?

A3: The formation of an N-methylated isomer is a common issue arising from the ambident nucleophilic character of the triazinone ring. The nitrogen atoms in the ring can also be methylated, leading to a mixture of products.[5] Selectivity is highly dependent on the reaction conditions, particularly the pH.[5]

Expertise & Experience: In our experience, controlling the pH is the most critical factor for achieving high S-methylation selectivity. The thiol group is more acidic than the ring nitrogens. By using a carefully controlled amount of base, we can selectively deprotonate the sulfur, making it a much more potent nucleophile than the neutral nitrogen atoms.

Methylation_Selectivity cluster_S S-Methylation Pathway (Favored at controlled pH) cluster_N N-Methylation Pathway (Side Reaction) Intermediate 4-Amino-3-mercapto-1,2,4-triazin-5(4H)-one S-H N-H Base_S Controlled Base (e.g., 1 eq. NaOH) Intermediate:S->Base_S Base_N Excess Base Intermediate:N->Base_N Thiolate Thiolate Anion (S⁻) Base_S->Thiolate MeI_S Methyl Iodide Thiolate->MeI_S Nucleophilic Attack S_Product 3-(methylthio)-1,2,4- triazin-5(4H)-one MeI_S->S_Product Amide_N Ring Nitrogen Anion (N⁻) Base_N->Amide_N MeI_N Methyl Iodide Amide_N->MeI_N Nucleophilic Attack N_Product N-Methylated Isomer MeI_N->N_Product

Caption: Competing S- and N-methylation pathways.

Troubleshooting Protocol for Selective S-Methylation:

  • Dissolution: Dissolve the 3-mercapto-1,2,4-triazin-5(4H)-one intermediate in a mixture of methanol and a stoichiometric amount of 2N sodium hydroxide solution at 0°C.[2]

  • Methylating Agent Addition: Slowly add methyl iodide (1.0-1.1 equivalents) dropwise while maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours, monitoring its progress by TLC.[2]

  • Isolation: The S-methylated product often crystallizes out of the solution. It can then be isolated by filtration, washed, and dried.[2] Recrystallization from a suitable solvent like benzene or ethanol may be necessary for higher purity.[2]

An efficient and highly selective method for the synthesis of metribuzin and its isomer can be achieved by adjusting the pH conditions.[5]

Problem 3: Product Purification Challenges

Q4: My final product is difficult to purify, and I suspect the presence of closely related impurities. What are the best purification strategies?

A4: Purification can be challenging due to the presence of starting material, the N-methylated isomer, and potentially some disulfide byproducts from oxidative coupling of the thiol intermediate.

Recommended Purification Techniques:

Technique Application Protocol
Recrystallization For removing less soluble or more soluble impurities.1. Dissolve the crude product in a minimal amount of a hot solvent (e.g., benzene, ethanol, or an ethanol/water mixture). 2. Allow the solution to cool slowly to induce crystallization of the desired product. 3. Filter the crystals and wash with a small amount of cold solvent.
Column Chromatography To separate isomers and other closely related impurities.1. Use silica gel as the stationary phase.[6] 2. A solvent system of chloroform or a mixture of ethyl acetate and hexanes is often effective. 3. Monitor the fractions by TLC to isolate the pure product.
Acid-Base Extraction To remove unreacted thiol starting material.1. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). 2. Wash the organic layer with a dilute aqueous base (e.g., 5% NaHCO₃ solution). The acidic thiol will move to the aqueous layer. 3. Separate the layers and wash the organic layer with brine, then dry over Na₂SO₄ and concentrate.

References

  • Scientific & Academic Publishing. (n.d.). Thiocarbohydrazides: Synthesis and Reactions.
  • CentAUR. (n.d.). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors.
  • ResearchGate. (n.d.). Efficient and Selective Synthesis of Metribuzin and Its Isomer via Simple Acid‐Base Regulation Strategy.
  • PrepChem.com. (n.d.). Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one.
  • ResearchGate. (n.d.). Thiocarbohydrazides: Synthesis and Reactions.
  • PrepChem.com. (n.d.). Synthesis of 4-amino-6-tert.-butyl-3-methylthio-1,2,4-triazin-5-(4H)-one.

Sources

Technical Support Center: Degradation Pathways of 3-(Methylthio)-1,2,4-triazin-5(4H)-one (Metribuzin)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-(methylthio)-1,2,4-triazin-5(4H)-one, commonly known as metribuzin. This guide is designed to provide expert insights and practical solutions to common challenges encountered during experimental work.

Metribuzin is a selective triazine herbicide that inhibits photosynthesis in susceptible plant species.[1] Its environmental fate is of significant interest, and understanding its degradation is crucial for assessing its persistence and potential impact. The primary degradation pathways include microbial breakdown, photodegradation, and to a lesser extent, hydrolysis. These processes yield three main metabolites: desamino-metribuzin (DA), diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK).[2]

This guide is structured in a question-and-answer format to directly address specific issues you may face in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental aspects of metribuzin degradation.

Q1: What are the primary degradation pathways of metribuzin?

A1: Metribuzin primarily degrades through two main pathways:

  • Microbial Degradation: This is the major mechanism for the loss of metribuzin from soil.[1][3] Soil microorganisms utilize metribuzin as a source of carbon and nitrogen, leading to the formation of its metabolites.[4]

  • Photodegradation: This process is significant on soil surfaces and in clear surface waters exposed to sunlight.[5] It primarily leads to the formation of desamino-metribuzin (DA).[5][6]

Hydrolysis of metribuzin is generally a slow process and not considered a major degradation pathway under typical environmental pH conditions.[5]

Q2: What are the major degradation products of metribuzin?

A2: The three main metabolites of metribuzin commonly found in the environment are:

  • Desamino-metribuzin (DA)

  • Diketo-metribuzin (DK)

  • Desamino-diketo-metribuzin (DADK) [2]

The formation of these metabolites is a result of deamination and desulfuration processes.[7] DADK can be formed from the deamination of DK or the desulfuration of DA.[7]

Q3: What factors influence the rate of metribuzin degradation?

A3: The degradation rate of metribuzin is influenced by several environmental factors:

  • Soil Properties: Soil type, organic matter content, and clay content affect metribuzin's mobility and availability for degradation.[1][8] Higher organic matter and clay content can lead to increased adsorption, potentially slowing degradation.[8]

  • pH: Soil and water pH can influence both microbial activity and the chemical stability of metribuzin. Optimal degradation by some bacterial strains has been observed around neutral pH (pH 7).[9]

  • Temperature: Microbial degradation rates are generally temperature-dependent, with optimal temperatures for many degrading microbes around 30-35°C.[9]

  • Moisture: Adequate soil moisture is crucial for microbial activity and, consequently, for the biodegradation of metribuzin.[3]

  • Light Intensity: For photodegradation, the intensity of light is a key factor.[6]

Q4: Where can I obtain analytical standards for metribuzin and its metabolites?

A4: Analytical standards for metribuzin are commercially available from various chemical suppliers. However, standards for its degradation products (DA, DK, and DADK) can be more challenging to source. If not commercially available, they may need to be synthesized. While detailed synthesis procedures for the metabolites are not readily found in publicly available literature, the synthesis of the parent compound, metribuzin, has been described.[10][11][12] For the metabolites, you may need to consult specialized chemical synthesis services or literature on triazine chemistry.

Part 2: Troubleshooting Guides for Experimental Work

This section provides practical solutions to specific problems you might encounter during your experiments.

Analytical Methodology: Chromatography (HPLC & GC-MS/MS)

Issue 1: Poor peak shape (tailing or fronting) for metribuzin or its metabolites.

  • Possible Cause A (Peak Tailing): Active sites on the column stationary phase interacting with the analytes. This is common for polar compounds like the metribuzin metabolites.

    • Solution:

      • Use a column with end-capping: Ensure your C18 or other reversed-phase column is well end-capped to minimize silanol interactions.

      • Adjust mobile phase pH: For LC-MS/MS, adding a small amount of a modifier like formic acid or acetic acid to the mobile phase can help to protonate free silanols and improve peak shape.

      • Use a different stationary phase: Consider a column with a different chemistry, such as a polar-embedded phase, which can provide better peak shape for polar analytes.

  • Possible Cause B (Peak Fronting): Column overload.

    • Solution:

      • Dilute the sample: Reduce the concentration of your sample extract before injection.

      • Decrease injection volume: Inject a smaller volume onto the column.

Issue 2: Low recovery of metribuzin or its metabolites during sample extraction.

  • Possible Cause A: Inefficient extraction from the sample matrix (e.g., soil, water, plant tissue). The high water solubility of the metabolites can make their extraction with less polar solvents challenging.[2]

    • Solution:

      • Optimize extraction solvent: For soil, a mixture of a polar organic solvent and water, such as methanol/water or acetonitrile/water, is often effective.[7][13] For plant matrices, acetonitrile-based extraction is common.[14]

      • Utilize advanced extraction techniques: Methods like Pressurized Liquid Extraction (PLE) or Ultrasound-Assisted Extraction (UAE) can improve extraction efficiency compared to simple shaking.[2][13]

      • Adjust pH of the extraction solvent: The charge state of the analytes can affect their solubility. Experimenting with the pH of the extraction solvent may improve recovery.

  • Possible Cause B: Analyte loss during solvent evaporation/concentration steps.

    • Solution:

      • Use a gentle evaporation method: Employ a nitrogen evaporator at a controlled temperature to avoid loss of volatile analytes.

      • Add a keeper solvent: Before the final evaporation step, add a small amount of a high-boiling, non-volatile solvent to protect the analytes from being lost to dryness.

Issue 3: Significant matrix effects in LC-MS/MS analysis.

  • Background: Matrix effects, where co-extracted compounds from the sample interfere with the ionization of the target analytes, are a common problem in LC-MS/MS, leading to either ion suppression or enhancement.[15][16] This can result in inaccurate quantification.

  • Solution:

    • Improve sample cleanup: Incorporate a solid-phase extraction (SPE) step after the initial extraction to remove interfering matrix components. For complex matrices like plants, dispersive SPE (dSPE) with sorbents like C18 and primary secondary amine (PSA) can be effective.[14]

    • Use matrix-matched calibration: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to compensate for consistent matrix effects.[2][15]

    • Employ isotopically labeled internal standards: This is the most effective way to correct for matrix effects. An internal standard that is chemically identical to the analyte but contains stable isotopes will co-elute and experience the same matrix effects, allowing for accurate correction.

Degradation Studies: Microbial and Photodegradation

Issue 4: Low or no microbial degradation of metribuzin observed.

  • Possible Cause A: The microbial culture is not viable or adapted to degrade metribuzin.

    • Solution:

      • Use an appropriate inoculum: Isolate microorganisms from a site with a history of metribuzin application to increase the chances of finding adapted degraders.[4]

      • Acclimatize the culture: Gradually expose the microbial culture to increasing concentrations of metribuzin to allow for adaptation.

      • Ensure optimal growth conditions: Verify that the pH, temperature, and nutrient medium are suitable for the growth of the microorganisms being used.[4][9]

  • Possible Cause B: Metribuzin concentration is too high, leading to toxicity.

    • Solution:

      • Start with a lower concentration of metribuzin: High concentrations of pesticides can be inhibitory to microbial growth.[9]

      • Monitor microbial growth: Track parameters like optical density or cell counts to ensure the culture is healthy.

Issue 5: Inconsistent or slow photodegradation rates.

  • Possible Cause A: Inconsistent light source intensity or spectrum.

    • Solution:

      • Use a calibrated light source: Employ a lamp with a known and stable spectral output that mimics natural sunlight.

      • Monitor light intensity: Use a radiometer to ensure consistent light intensity across all experiments.

      • Control the distance from the light source: Maintain a fixed distance between the light source and the samples.

  • Possible Cause B: Presence of substances that absorb light or scavenge reactive oxygen species.

    • Solution:

      • Use purified water: Dissolved organic matter in water can absorb UV light and inhibit photodegradation.[6]

      • Consider the reaction matrix: Be aware that components in your experimental setup could interfere with the photodegradation process.

Part 3: Experimental Protocols and Data

Analytical Method Summary

The following table summarizes typical conditions for the analysis of metribuzin and its metabolites.

ParameterHPLC-MS/MSGC-MS/MS
Column C8 or C18 (e.g., 100 x 3.0 mm, 2.6 µm)[17][18]Fused silica capillary column (e.g., HP-5MS)
Mobile Phase Gradient of water and acetonitrile with an acidic modifier (e.g., 0.2% acetic acid)[17][18]N/A
Ionization Electrospray Ionization (ESI), positive mode[17][18]Electron Impact (EI)
Detection Multiple Reaction Monitoring (MRM)[17][18]Selected Ion Monitoring (SIM) or full scan

Table 1: Typical Chromatographic Conditions

Sample Extraction Protocol: QuEChERS for Plant Material

This is a generalized protocol for the extraction of metribuzin and its metabolites from plant tissue, based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

  • Homogenization: Weigh 10 g of a representative homogenized plant sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at >3000 x g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing dSPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at >3000 x g for 5 minutes.

  • Analysis: Take an aliquot of the final extract for LC-MS/MS or GC-MS/MS analysis. It may be necessary to dilute the extract or exchange the solvent depending on the analytical method.

Part 4: Visualizations

Degradation Pathway of Metribuzin

Metribuzin_Degradation Metribuzin Metribuzin (this compound) DA DA (Desamino-metribuzin) Metribuzin->DA Deamination (Microbial/Photochemical) DK DK (Diketo-metribuzin) Metribuzin->DK Oxidative Desulfuration (Microbial) DADK DADK (Desamino-diketo-metribuzin) DA->DADK Oxidative Desulfuration DK->DADK Deamination

Caption: Major degradation pathways of metribuzin.

Experimental Workflow for Degradation Studies

experiment_workflow setup Spike Matrix (Soil/Water) incubation Incubation (Microbial/Photodegradation) setup->incubation sampling Time-point Sampling incubation->sampling extraction Extraction (e.g., UAE, PLE) sampling->extraction cleanup Cleanup (e.g., SPE) extraction->cleanup analysis Instrumental Analysis (LC-MS/MS or GC-MS/MS) cleanup->analysis data Data Processing & Interpretation analysis->data

Caption: General workflow for studying metribuzin degradation.

References

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. EPA.
  • Benimeli, C. S., et al. (2023). Soil Actinobacteria Exhibit Metabolic Capabilities for Degrading the Toxic and Persistent Herbicide Metribuzin. PMC - NIH.
  • Scientific.Net. (n.d.).
  • Patel, S., et al. (n.d.). Biodegradation and Kinetic Study of Hazardous Metribuzin Herbicide Using a Novel Soil Bacterial Isolate Olivibacter oleidegradans.
  • MDPI. (2022, November 23).
  • Canada.ca. (n.d.). Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Metribuzin.
  • Swarna, C., et al. (2012). Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. Asian Journal of Chemistry, 24(6), 2657-2660.
  • Henriksen, T., et al. (2002). Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry.
  • EXTOXNET. (n.d.). METRIBUZIN.
  • U.S. Environmental Protection Agency. (n.d.). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. EPA.
  • U.S. Environmental Protection Agency. (n.d.). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. EPA.
  • U.S. Environmental Protection Agency. (n.d.). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. EPA.
  • CCME. (n.d.).
  • ResearchGate. (n.d.). Biodegradation of metribuzin (MB)
  • ResearchGate. (2016, September 9). Photocatalytic Degradation of Herbicide (Metribuzin) using Degussa in Presence of UV.
  • PubChem. (n.d.). Metribuzin.
  • U.S. Environmental Protection Agency. (n.d.). Health Effects Support Document for Metribuzin.
  • mag.go.cr. (2017, May 17).
  • Academic Journals. (2017, June 28).
  • Ludvík, J., et al. (1999). Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H)-one (1,6-dihydrometamitron). Journal of Agricultural and Food Chemistry, 47(9), 3879-85.
  • Niessen, W. M. A., et al. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-99.
  • EnPress Journals. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one.
  • SciELO. (n.d.). Use of Solid Phase Extraction with Hydrophilic-Lipophilic Balance (HLB)
  • TSI Journals. (2011, June 4).
  • CAWS – Council of Australasian Weed Societies. (n.d.). Effects of environmental factors on the activity of metribuzin in plants.
  • PubMed. (n.d.).
  • PubMed. (n.d.).
  • myadlm.org. (2017, August 1).
  • Google Patents. (n.d.). WO2020239105A1 - Method for synthesizing metribuzin.
  • WIPO Patentscope. (n.d.). WO/2020/239105 METHOD FOR SYNTHESIZING METRIBUZIN.
  • ResearchGate. (n.d.).
  • PMC - NIH. (n.d.). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review.
  • SIELC Technologies. (n.d.). HPLC Separation of Metribuzin on Mixed-Mode HPLC Columns.
  • ResearchGate. (n.d.).
  • Thermo Fisher Scientific - US. (n.d.). HPLC Troubleshooting.
  • (n.d.). HPLC Troubleshooting Guide.
  • Environmental Science: Water Research & Technology (RSC Publishing). (n.d.).
  • ResearchGate. (n.d.). Degradation pathways of metribuzin (Huertas-P erez et al. 2006).

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Technical Support Center: Enhancing Selectivity of 3-(Methylthio)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(methylthio)-1,2,4-triazin-5(4H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, we will delve into the nuances of controlling reaction selectivity, providing troubleshooting guides, and answering frequently asked questions to help you achieve your desired synthetic outcomes. Our approach is grounded in mechanistic principles and supported by established experimental evidence.

Understanding the Reactivity Landscape

This compound is a multifaceted molecule with several potential sites for chemical modification. The selectivity of its reactions is paramount for the successful synthesis of target derivatives. The primary challenge in working with this compound is controlling the regioselectivity of reactions, particularly alkylation, and the chemoselectivity of transformations involving the methylthio group.

The key nucleophilic centers on the this compound scaffold are the nitrogen atoms at positions 2 and 4 (N2 and N4) of the triazine ring. The exocyclic sulfur atom of the methylthio group can also be targeted, primarily through oxidation.

Troubleshooting Guide: Common Selectivity Issues

This section addresses specific challenges you may encounter during your experiments, providing explanations and actionable solutions.

FAQ 1: My alkylation reaction is yielding a mixture of N-alkylated and S-alkylated products. How can I favor N-alkylation?

This is a classic issue of competing nucleophiles. While the sulfur atom in a 3-thioxo-1,2,4-triazin-5-one is a soft nucleophile that readily undergoes S-alkylation, the resulting 3-methylthio group is significantly less nucleophilic. However, under certain conditions, side reactions at the sulfur are still possible, or you may be starting from the 3-thioxo precursor. To favor N-alkylation of the triazine ring:

  • Starting Material: Ensure your starting material is indeed this compound and not the 3-thioxo analogue. If you are performing a one-pot synthesis from the 3-thioxo precursor, complete S-alkylation first before proceeding to N-alkylation.

  • Hard vs. Soft Electrophiles: The nitrogen atoms of the triazine ring are harder nucleophiles compared to the sulfur of the corresponding thione. According to the Hard and Soft Acids and Bases (HSAB) principle, harder electrophiles will preferentially react with the harder nitrogen nucleophiles.[1][2][3] Consider using alkylating agents with harder leaving groups (e.g., sulfates, tosylates) over those with softer leaving groups (e.g., iodides).

  • Kinetic vs. Thermodynamic Control: S-alkylation of the 3-thioxo precursor is typically kinetically favored, meaning it is the faster reaction at lower temperatures. N-alkylation can be the thermodynamically more stable outcome.[4] If you are working with the thione, forming the S-alkylated product first under mild conditions and then proceeding to N-alkylation under more forcing conditions can improve selectivity.

FAQ 2: I am getting a mixture of N2- and N4-alkylated isomers. How do I control the regioselectivity of N-alkylation?

Controlling the site of N-alkylation between the N2 and N4 positions is a significant challenge and is influenced by a combination of steric and electronic factors.

  • Steric Hindrance: The N4 position is generally more sterically hindered than the N2 position, especially if there is a bulky substituent at the C5 position of the triazine ring. Using a bulkier alkylating agent can favor substitution at the less hindered N2 position.

  • Electronic Effects: The relative nucleophilicity of N2 and N4 can be modulated by substituents on the triazine ring and the phenyl group (if present). Electron-donating groups can enhance the nucleophilicity of the ring nitrogens. Computational studies on related heterocyclic systems can often predict the most nucleophilic nitrogen atom.

  • Reaction Conditions:

    • Base: The choice of base can influence the regioselectivity. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF is often used for N-alkylation of heterocyclic compounds. The counterion of the base can also play a role.

    • Solvent: The polarity of the solvent can affect the charge distribution in the deprotonated triazine and influence the site of alkylation.[5] Aprotic polar solvents like DMF or DMSO are commonly used. Experimenting with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene, dioxane) may be necessary to optimize selectivity.

    • Temperature: Temperature can influence the kinetic versus thermodynamic product distribution. Running the reaction at a lower temperature may favor the kinetically preferred isomer, while higher temperatures may allow for equilibration to the thermodynamically more stable isomer.

Decision Workflow for N-Alkylation Selectivity

Caption: Troubleshooting workflow for N-alkylation regioselectivity.

FAQ 3: I want to selectively oxidize the methylthio group to a sulfoxide or sulfone. What conditions should I use?

Chemoselective oxidation of the methylthio group without affecting the electron-rich triazine ring is achievable with the right choice of oxidant and reaction conditions.

  • For Selective Oxidation to Sulfoxide:

    • Mild Oxidants: Use a controlled amount (typically 1.0-1.2 equivalents) of a mild oxidizing agent. Common choices include:

      • m-Chloroperoxybenzoic acid (m-CPBA): A widely used reagent for this transformation. The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) in a chlorinated solvent like dichloromethane (DCM).

      • Oxone® (potassium peroxymonosulfate): Often used in a biphasic system or in polar solvents like methanol/water. It can be highly selective for sulfoxide formation with careful control of stoichiometry.[6][7][8]

      • Sodium periodate (NaIO₄): Another effective reagent for selective oxidation to the sulfoxide.

  • For Oxidation to Sulfone:

    • Stronger Conditions: To achieve full oxidation to the sulfone, more forcing conditions are generally required.

      • Excess Oxidant: Using an excess (2.2 equivalents or more) of m-CPBA or Oxone® will typically drive the reaction to the sulfone.[9]

      • Higher Temperatures: Increasing the reaction temperature can also promote the formation of the sulfone.

      • Catalytic Systems: Systems like hydrogen peroxide with a tungsten-based catalyst can be effective for the oxidation of sulfides to sulfones.

Oxidation Pathway of the Methylthio Group

Oxidation_Pathway start This compound sulfoxide 3-(Methylsulfinyl)-1,2,4-triazin-5(4H)-one start->sulfoxide Mild Oxidation (e.g., 1 eq. m-CPBA, 0°C) sulfone 3-(Methylsulfonyl)-1,2,4-triazin-5(4H)-one start->sulfone Direct Strong Oxidation sulfoxide->sulfone Stronger Oxidation (e.g., >2 eq. m-CPBA, RT)

Caption: Selective oxidation pathways of the methylthio group.

The methylsulfonyl group is an excellent leaving group, making the 3-(methylsulfonyl) derivative a valuable intermediate for subsequent nucleophilic substitution reactions at the C3 position.[10]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific substrate and desired outcome.

Protocol 1: General Procedure for N-Alkylation

This protocol aims for N-alkylation and may yield a mixture of N2 and N4 isomers. Further optimization based on the troubleshooting guide may be necessary.

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M), add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, added portion-wise at 0 °C).

  • Stir the mixture at room temperature (or 0 °C for NaH) for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise.

  • Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the regioisomers.

Protocol 2: Selective Oxidation to the Sulfoxide
  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of m-CPBA (1.1 eq) in DCM dropwise over 15-30 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate, followed by a saturated aqueous solution of sodium thiosulfate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary

The following table summarizes the expected outcomes based on the principles discussed. Note that actual results may vary depending on the specific substituents on the triazine ring and the alkylating agent used.

Reaction TypeKey ConditionsPrimary ProductRationale
N-Alkylation Strong base (e.g., NaH), polar aprotic solvent (e.g., DMF), alkyl halideMixture of N2 and N4 isomersDeprotonation allows for nucleophilic attack from either nitrogen.
N-Alkylation Bulky alkylating agentPotentially favors N2 isomerSteric hindrance at the N4 position.
S-Oxidation 1.1 eq. m-CPBA, DCM, 0 °C3-(Methylsulfinyl) derivativeMild conditions favor partial oxidation.
S-Oxidation >2.2 eq. m-CPBA, DCM, RT3-(Methylsulfonyl) derivativeExcess oxidant and higher temperature drive the reaction to completion.

References

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  • Shtaitz, Y. K., et al. (2024). Synthesis of N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine Derivatives and Their 1,2,4-Triazine Precursors. Russian Journal of Organic Chemistry, 60(4), 684-689.
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  • Toșa, M., et al. (2025). Selective oxidaton methods for preparation of N-alkylphenothiazine sulfoxides and sulfones. Revue Roumaine de Chimie, 47(12), 1249-1254.
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  • Murillo, F., et al. (2023). An MEDT Study of the Reaction Mechanism and Selectivity of the Hetero-Diels–Alder Reaction Between 3-Methylene-2,4-Chromandione and Methyl Vinyl Ether. Molecules, 28(11), 4381.

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Validation & Comparative

A Comparative Analysis of 3-(Methylthio)-1,2,4-triazin-5(4H)-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry and agrochemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 3-(methylthio)-1,2,4-triazin-5(4H)-one and its analogues have garnered significant attention due to their potent herbicidal, anticancer, and antimicrobial properties. This guide provides a comparative analysis of these derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and synthetic methodologies to aid researchers in the development of novel therapeutic and agrochemical agents.

The 1,2,4-Triazine Core: A Privileged Scaffold

The 1,2,4-triazine ring system, an asymmetrical arrangement of three nitrogen atoms in a six-membered heterocycle, possesses a unique electronic distribution that allows for diverse interactions with biological targets.[1] The presence of the methylthio group at the 3-position and the oxo group at the 5-position are critical for the biological activity of the parent compound, providing sites for metabolic modification and target binding. The versatility of this scaffold allows for substitutions at various positions, leading to a vast library of derivatives with fine-tuned biological profiles.

Comparative Analysis of Biological Activities

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the triazine ring. This section provides a comparative overview of their herbicidal, anticancer, and antimicrobial activities, supported by experimental data from the literature.

Herbicidal Activity

Derivatives of this compound are renowned for their potent herbicidal activity, most notably as inhibitors of Photosystem II (PSII) in plants.[2] By binding to the D1 protein of the PSII complex, these compounds block the electron transport chain, leading to the accumulation of reactive oxygen species and subsequent lipid peroxidation, ultimately causing plant death.[2]

A prime example of a commercially successful herbicide from this class is Metribuzin (4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one). The structure-activity relationship studies reveal that the nature of the substituent at the 6-position plays a crucial role in determining the herbicidal potency.

Derivative/Substituent at C6Target WeedsActivity/DosageReference
Metribuzin (tert-butyl)Broadleaf and grassy weedsEffective at low application rates[2]
-CH(CH₃)₂ (isopropyl)Various weedsModerate activity[3]
-C(CH₃)₂CH₂CH₃ (tert-pentyl)Various weedsHigh activity[3]
-Cyclohexyl Various weedsModerate to high activity[3]

This table presents a qualitative comparison based on available literature. Quantitative data like IC50 or GR50 values are often proprietary or reported in patents under specific experimental conditions.

Anticancer Activity

The 1,3,5-triazine scaffold, a close structural isomer of the 1,2,4-triazine core, has been extensively studied for its anticancer properties, with several derivatives entering clinical trials.[4][5] These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway, or by inducing apoptosis.[5][6] While less explored, 1,2,4-triazine derivatives also show significant promise as anticancer agents.

The anticancer activity of these derivatives is often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify their potency.

DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
2,4-diamino-1,3,5-triazine derivativeMCF-7 (Breast)~5-10EGFR Inhibition[5]
Trisubstituted 1,3,5-triazineHCT-116 (Colon)3.64 - 5.60Apoptosis Induction[4]
Phenylamino-s-triazine derivativeC26 (Colon)0.38Not Specified[7]
Bis-triazole derivativeOVCAR-4 (Ovarian)0.515Not Specified[1]
Antimicrobial Activity

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Triazole derivatives, including those based on the 1,2,4-triazine scaffold, have demonstrated significant antibacterial and antifungal activities.[8][9] Their mechanism of action can vary, from inhibiting essential enzymes in microbial cell wall synthesis to disrupting membrane integrity.

The antimicrobial efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Derivative ClassMicroorganismMIC (µg/mL)Reference
Nalidixic acid-based 1,2,4-triazole-3-thioneP. aeruginosa16[8]
4-amino-substituted-1,2,4-triazole-3-thiolS. aureus16[10]
Theophylline-containing 1,2,4-triazoleE. faecalis1500[11]
Indole-rhodanine derivativesGram-positive/negative bacteria0.004 - 0.045[12]

This table showcases the antimicrobial potential of various 1,2,4-triazole derivatives. Direct comparative MIC data for a series of this compound derivatives is limited.

Experimental Protocols

To facilitate further research, this section provides a detailed, step-by-step methodology for the synthesis of a key this compound derivative and a general protocol for the evaluation of its biological activity.

Synthesis of 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (Metribuzin)

This protocol is adapted from established synthetic routes.[13][14][15][16]

Step 1: Synthesis of 4-amino-6-tert-butyl-3-thioxo-1,2,4-triazin-5(4H)-one

  • To a solution of pivaloyl cyanide in a suitable solvent (e.g., acetic anhydride), add a strong acid catalyst (e.g., concentrated sulfuric acid) at a controlled temperature (0-10°C).

  • After stirring for a specified time, add a solution of thiocarbohydrazide in dilute mineral acid (e.g., 1N HCl) to the reaction mixture.

  • Heat the mixture (e.g., 50-60°C) for several hours to facilitate cyclization.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with water and dry to obtain 4-amino-6-tert-butyl-3-thioxo-1,2,4-triazin-5(4H)-one.

Step 2: S-methylation to yield the final product

  • Dissolve the product from Step 1 in an aqueous solution of sodium hydroxide.

  • Cool the solution (e.g., to 0-5°C) and add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise, maintaining the temperature below 30°C.[13][14]

  • Stir the reaction mixture at room temperature for a few hours to ensure complete reaction.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the product with water and dry to obtain 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one.

Synthesis_Workflow cluster_step1 Step 1: Thioxo-triazinone Formation cluster_step2 Step 2: S-Methylation Pivaloyl_Cyanide Pivaloyl Cyanide Reaction1 Condensation & Cyclization Pivaloyl_Cyanide->Reaction1 Thiocarbohydrazide Thiocarbohydrazide Thiocarbohydrazide->Reaction1 Thioxo_Intermediate 4-amino-6-tert-butyl-3-thioxo- 1,2,4-triazin-5(4H)-one Reaction1->Thioxo_Intermediate Reaction2 S-Methylation Thioxo_Intermediate->Reaction2 Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->Reaction2 Final_Product 4-amino-6-tert-butyl-3-(methylthio)- 1,2,4-triazin-5(4H)-one Reaction2->Final_Product

Caption: Synthetic workflow for 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one.

Mechanism of Action: A Visual Representation

The diverse biological activities of this compound derivatives stem from their ability to interact with specific molecular targets.

Herbicidal Mechanism of Action

As previously mentioned, the primary herbicidal mechanism of action is the inhibition of Photosystem II.

Herbicidal_Mechanism cluster_photosynthesis Photosystem II (PSII) in Chloroplast D1_Protein D1 Protein (QB-binding site) Block Blocks Electron Flow D1_Protein->Block Electron_Transport Electron Transport Chain ATP_Synthesis ATP Synthesis Electron_Transport->ATP_Synthesis Drives Triazinone_Herbicide This compound Derivative Triazinone_Herbicide->D1_Protein Binds to Block->Electron_Transport ROS_Production Reactive Oxygen Species (ROS) Production Block->ROS_Production Leads to Lipid_Peroxidation Lipid Peroxidation ROS_Production->Lipid_Peroxidation Cell_Death Plant Cell Death Lipid_Peroxidation->Cell_Death

Caption: Inhibition of Photosystem II by this compound herbicides.

Anticancer Mechanism of Action (Illustrative)

The anticancer mechanisms of triazine derivatives are multifaceted and target-dependent. A common mechanism involves the inhibition of protein kinases in crucial signaling pathways.

Anticancer_Mechanism Triazine_Derivative Triazine Derivative Kinase Protein Kinase (e.g., PI3K, EGFR) Triazine_Derivative->Kinase Inhibits Inhibition Inhibition Induction Induction Signaling_Pathway Signaling Pathway (e.g., PI3K/AKT/mTOR) Kinase->Signaling_Pathway Activates Cell_Proliferation Cancer Cell Proliferation Signaling_Pathway->Cell_Proliferation Promotes Apoptosis Apoptosis (Programmed Cell Death) Inhibition->Cell_Proliferation Blocks Induction->Apoptosis Triggers

Caption: Illustrative anticancer mechanism of action for triazine derivatives.

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and potent class of bioactive molecules. Their efficacy as herbicides is well-established, and their potential as anticancer and antimicrobial agents is an active area of research. Structure-activity relationship studies have provided valuable insights for the rational design of new analogues with improved potency and selectivity. Future research should focus on elucidating the precise molecular targets of the anticancer and antimicrobial derivatives and on developing synthetic methodologies that are both efficient and environmentally benign. The continued exploration of this privileged scaffold holds great promise for addressing critical challenges in agriculture and medicine.

References

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  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. PMC. [Link]

  • CN103319424A - Synthesis method of 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazine-5(4H).
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A Senior Application Scientist's Guide to Validating the Herbicidal Activity of 3-(methylthio)-1,2,4-triazin-5(4H)-one (Metamitron)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and scientists to validate the herbicidal efficacy of 3-(methylthio)-1,2,4-triazin-5(4H)-one, a compound widely known by its common name, Metamitron. Our approach is rooted in rigorous experimental design, objective comparison with established alternatives, and a clear-eyed view of the underlying biochemical mechanisms. We will move beyond simple protocol recitation to explain the scientific rationale behind each step, ensuring that the described validation system is both robust and self-evident.

Introduction: Understanding Metamitron and the Rationale for Validation

This compound, or Metamitron, is a selective, systemic herbicide belonging to the triazinone chemical class.[1][2] It has been a cornerstone of weed management programs, particularly for broadleaf and grass weed control in sugar beet (Beta vulgaris) cultivation, since the 1970s.[3][4] Its primary utility lies in its ability to control competitive weeds with minimal phytotoxicity to the crop, a selectivity that is crucial for yield protection.

The validation of its herbicidal activity is a critical exercise for several reasons:

  • Confirmation of Potency: To quantitatively determine the concentration-dependent efficacy against key target weed species.

  • Selectivity Assessment: To verify its safety margin for the intended crop (e.g., sugar beet) in comparison to its effect on weeds.

  • Comparative Benchmarking: To understand its performance relative to other herbicides with both similar and different modes of action, providing context for its optimal use.

  • Resistance Monitoring: To establish baseline sensitivity data for weed populations, which is essential for future resistance management strategies.

This guide will detail the necessary experimental frameworks to achieve these validation objectives.

The Biochemical Basis of Activity: A Photosystem II Inhibitor

Metamitron's herbicidal action stems from its function as a potent inhibitor of photosynthesis at Photosystem II (PSII).[1][5] This mode of action places it in the Herbicide Resistance Action Committee (HRAC) Group 5.[6][7]

The Mechanism:

  • Uptake and Translocation: Metamitron is primarily absorbed by the roots of the plant and translocated upwards through the xylem to the leaves and stems.[2][8]

  • Binding to the D1 Protein: Within the chloroplasts, Metamitron binds to the D1 quinone-binding protein of the PSII complex located in the thylakoid membranes.[3][5] Specifically, it interacts with the serine 264 residue, the same binding site as other triazine herbicides like atrazine.[3][9]

  • Inhibition of Electron Transport: This binding event physically blocks the plastoquinone (PQ) binding site, which halts the flow of electrons from QA to QB in the photosynthetic electron transport chain.[4][10]

  • Consequential Damage: The blockage of electron flow leads to a cascade of destructive events. It not only stops the production of ATP and NADPH necessary for CO₂ fixation but also results in the formation of highly reactive oxygen species (ROS), such as singlet oxygen.[5][10] These ROS cause rapid lipid peroxidation, destroying cell membranes and chlorophyll, leading to chlorosis (yellowing), necrosis (tissue death), and ultimately, plant death.[8][10]

G cluster_0 Thylakoid Membrane PSII Photosystem II (PSII) O2 O₂ PSII->O2 Oxidation Electrons e- PSII->Electrons D1 D1 Protein PQ Plastoquinone (PQ) D1->PQ Normal Flow ROS Reactive Oxygen Species (ROS) D1->ROS Leads to ETC Electron Transport Chain PQ->ETC Normal Flow Light Light Energy Light->PSII H2O H₂O H2O->PSII Oxidation Electrons->D1 Normal Flow Metamitron Metamitron Metamitron->D1 Binds & Blocks CellDeath Lipid Peroxidation & Cell Death ROS->CellDeath

Caption: Mechanism of Metamitron as a PSII inhibitor.

Comparative Framework: Selecting Alternative Herbicides

To validate Metamitron's activity, it must be benchmarked against other relevant herbicides. The choice of comparators is a critical aspect of experimental design, providing a multi-faceted view of performance.

HerbicideChemical ClassMode of Action (HRAC Group)Primary ActivitySelectivity
Metamitron Triazinone PSII Inhibition (Group 5) Systemic, Root-uptake Selective (Beets)
AtrazineTriazinePSII Inhibition (Group 5)Systemic, Root-uptakeSelective (Corn, Sorghum)
DiuronPhenylureaPSII Inhibition (Group 7)Systemic, Root-uptakeNon-selective (Broad use)
GlyphosateGlycineEPSPS Inhibition (Group 9)Systemic, Foliar-uptakeNon-selective
GlufosinatePhosphinic AcidGlutamine Synthase Inhibition (Group 10)Contact, Foliar-uptakeNon-selective

Rationale for Selection:

  • Same Mode of Action:

    • Atrazine: A classic triazine PSII inhibitor, allowing for comparison of efficacy and crop safety within the same mechanistic subgroup.[11]

    • Diuron: A Group 7 PSII inhibitor that binds to a different site on the D1 protein, providing a comparison for spectrum of control among PSII inhibitors.[9]

  • Different Modes of Action:

    • Glyphosate: A widely used systemic, non-selective herbicide that provides a benchmark for broad-spectrum efficacy. Its different symptomology (slow chlorosis of new growth) serves as a useful control.[12]

    • Glufosinate: A non-selective, contact herbicide that induces rapid necrosis, offering a comparison for the speed of action.[13]

Experimental Design for Herbicidal Activity Validation

A robust validation study requires meticulous attention to experimental parameters to ensure reproducibility and reliability.

4.1. Plant Species Selection The choice of plant species is fundamental to assessing both efficacy and selectivity.

  • Target Crop: Sugar Beet (Beta vulgaris) to establish the margin of crop safety.

  • Target Weeds:

    • Broadleaf: Common Lambsquarters (Chenopodium album) - a notoriously competitive weed in beet fields and known to have biotypes with resistance to PSII inhibitors.[3]

    • Broadleaf: Redroot Pigweed (Amaranthus retroflexus) - another common and problematic weed.

    • Grass: Barnyardgrass (Echinochloa crus-galli) - to evaluate the spectrum of activity on grass weeds.

  • Non-Target Indicator: Oat (Avena sativa) - a sensitive monocot species used to assess potential non-target phytotoxicity.

4.2. Greenhouse Growth Conditions Standardized conditions are non-negotiable for data integrity.

  • Medium: A consistent sandy loam soil mix or a standardized commercial potting medium.

  • Pots: 10-cm diameter pots are suitable for single-plant studies.

  • Temperature: 24°C/18°C (day/night) cycle.

  • Light: 16-hour photoperiod with supplemental lighting to ensure a minimum of 400 µmol/m²/s.

  • Watering: Sub-irrigation or careful overhead watering to maintain consistent soil moisture without washing the herbicide off leaves post-application.

Core Experimental Protocol: Post-Emergence Whole-Plant Dose-Response Assay

This protocol is the cornerstone for quantifying herbicidal activity. It aims to determine the dose of herbicide required to produce a specific level of effect, typically a 50% reduction in growth (GR₅₀).

G cluster_workflow Experimental Workflow A 1. Plant Propagation Grow selected species to 2-4 true leaf stage. B 2. Herbicide Preparation Create serial dilutions for each herbicide (e.g., 0 to 1000 g a.i./ha). A->B C 3. Randomized Application Arrange pots in a completely randomized design. Apply treatments using a calibrated track sprayer. B->C D 4. Incubation Return plants to greenhouse for 14-21 days. C->D E 5. Data Collection - Visual Injury Rating (7 & 14 DAT) - Chlorophyll Fluorescence (3 DAT) - Harvest & Weigh Biomass (21 DAT) D->E F 6. Data Analysis Fit dose-response curves (log-logistic model) to calculate GR₅₀ values. E->F

Caption: Workflow for a post-emergence dose-response assay.

Step-by-Step Methodology:

  • Plant Cultivation: Sow seeds of the selected species in pots. Thin seedlings to one uniform plant per pot after emergence. Grow plants until they reach the 2-4 true leaf stage, which is an optimal stage for post-emergence herbicide application.

  • Herbicide Stock and Dilution Series Preparation:

    • Prepare a stock solution of Metamitron and each comparator herbicide in a suitable solvent/adjuvant system (e.g., water with 0.25% v/v non-ionic surfactant).

    • Perform serial dilutions to create a range of at least 6-8 concentrations, plus an untreated control. The dose range should be selected to bracket the expected GR₅₀ value, causing effects from 0% to nearly 100% inhibition.[14][15] For Metamitron on susceptible weeds, a range from 50 to 3200 g a.i./ha might be appropriate.

  • Experimental Setup and Application:

    • Arrange the pots in a completely randomized design within a spray cabinet. Include 4-6 replicates per treatment dose.

    • Use a calibrated laboratory track sprayer equipped with a flat-fan nozzle to ensure uniform application. A typical spray volume is 200 L/ha.

  • Post-Application Incubation: After application, allow the foliage to dry before returning the plants to the greenhouse. Maintain the standardized growth conditions for 14 to 21 days after treatment (DAT).

  • Data Collection and Evaluation:

    • Visual Phytotoxicity Assessment: Rate plants at 7 and 14 DAT on a scale of 0% (no effect) to 100% (complete plant death).[16]

    • Chlorophyll Fluorescence: For PSII inhibitors, this is a highly informative, non-destructive measurement. At 1-3 DAT, measure the maximum quantum yield of PSII (Fv/Fm) using a portable fluorometer. A reduction in Fv/Fm indicates PSII damage.[17][18]

    • Biomass Measurement: At 21 DAT, harvest the above-ground biomass for each plant. Record the fresh weight, then dry the tissue at 60°C for 72 hours and record the dry weight. Plant dry weight is the most objective and reliable endpoint for herbicidal efficacy.

  • Statistical Analysis:

    • Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants.

    • Analyze the dose-response data using a non-linear regression model, with the four-parameter log-logistic model being the standard in weed science.[19]

    • The equation is: Y = C + (D - C) / (1 + exp(B(log(X) - log(GR₅₀))))

    • From this model, calculate the GR₅₀ (or ED₅₀) value, which is the herbicide dose required to inhibit plant growth by 50%. This value is the primary metric for herbicidal potency.

Data Interpretation: Validating Activity and Selectivity

The GR₅₀ values derived from the dose-response experiments provide the quantitative basis for validation. The results should be compiled into a clear, comparative table.

Table 2: Comparative Herbicidal Efficacy (GR₅₀ Values in g a.i./ha)

HerbicideSugar Beet (B. vulgaris)Lambsquarters (C. album)Redroot Pigweed (A. retroflexus)Barnyardgrass (E. crus-galli)Oat (A. sativa)
Metamitron >320025031015001800
Atrazine>3200200280450550
Diuron400150180300350
Glyphosate550480450350380
Glufosinate600510490420450
Note: Data are representative and for illustrative purposes.

Interpreting the Results:

  • Herbicidal Activity Validation: The low GR₅₀ values for Metamitron against C. album (250 g/ha) and A. retroflexus (310 g/ha) validate its high potency against key broadleaf weeds. The higher GR₅₀ against E. crus-galli confirms it has weaker activity on grasses compared to a dedicated graminicide but still provides some control.

  • Selectivity Validation: The GR₅₀ for Metamitron on sugar beet is >3200 g/ha, while it is 250 g/ha for a key weed. This demonstrates a selectivity index (GR₅₀ crop / GR₅₀ weed) of over 12.8, a robust margin of crop safety. This contrasts sharply with the non-selective herbicides Glyphosate and Glufosinate, which have similar GR₅₀ values for both the crop and weeds.

  • Comparative Performance:

    • Compared to Atrazine , Metamitron shows similar potency on the tested broadleaf weeds but is significantly safer on sugar beet and less potent on grasses.

    • Compared to Diuron , Metamitron is less potent overall but vastly more selective for sugar beet, highlighting its specialized utility.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to validating the herbicidal activity of this compound (Metamitron). Through a combination of mechanistic understanding, carefully controlled dose-response bioassays, and objective comparison with relevant alternatives, we can quantitatively confirm its profile as a potent and selective herbicide. The described protocols, from plant selection to non-linear regression analysis, provide a self-validating framework for generating reliable and defensible data. This process not only confirms the efficacy of an established active ingredient but also provides the foundational data necessary for developing effective, sustainable, and resistance-aware weed management strategies in modern agriculture.

References

  • AERU. (n.d.). Metamitron (Ref: BAY DRW 1139). University of Hertfordshire. Retrieved from [Link][1]

  • Alarcón-Reverte, R., et al. (2015). Post-Emergence Herbicide Options for the Control of Awnless Barnyardgrass (Echinochloa colona) in Rice in California. Weed Technology, 29(1), 69–78. Retrieved from [Link]

  • PubChem. (n.d.). Metamitron. National Center for Biotechnology Information. Retrieved from [Link][20]

  • Wikipedia. (2023). Metamitron. Retrieved from [Link][3]

  • Li, H., & Shi, D. (2012). Synthesis and Herbicidal Activity of 5‐Alkyl(aryl)‐3‐[(3‐trifluoromethyl)anilino]‐4,5‐dihydro‐1H‐pyrazolo[4,3‐d]pyrimidin‐4‐imines. Journal of Heterocyclic Chemistry, 50(5), 1057-1061. Retrieved from [Link]

  • AgChemAccess. (n.d.). Metamitron. Retrieved from [Link][2]

  • Trebst, A. (2008). The Mode of Action of Triazine Herbicides in Plants. ResearchGate. Retrieved from [Link][10]

  • Han, X., et al. (2023). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 28(21), 7351. Retrieved from [Link]

  • University of California Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors. UC IPM. Retrieved from [Link][5]

  • Owen, M. J., et al. (2023). Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. Scientific Reports, 13(1), 13674. Retrieved from [Link][14]

  • BBRO. (n.d.). Weed control in sugar beet – 'must know'. Retrieved from [Link]

  • O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Cork Institute of Technology. Retrieved from [Link]

  • Kim, J., et al. (2023). Rapid diagnosis of herbicidal activity and mode of action using spectral image analysis and machine learning. Plant Phenomics. Retrieved from [Link]

  • Richardson, B., et al. (2012). Generic dose response curves for predicting effects of herbicides on weeds or sensitive plant species. New Zealand Journal of Forestry Science, 42(1), 45-52. Retrieved from [Link]

  • Shobha, S. (2018). Any safe alternative herbicide instead of glyphosate?? ResearchGate. Retrieved from [Link]

  • de Carvalho, S. J. P., et al. (2009). Dose-response curve to soil applied herbicides and susceptibility evaluation of different amaranthus species using model identity. Planta Daninha, 27(3). Retrieved from [Link][15]

  • ADAMA. (n.d.). GOLTIX® 70 SC. Retrieved from [Link][6]

  • Kim, J., et al. (2023). Rapid diagnosis of herbicidal activity and mode of action using spectral image analysis and machine learning. Plant Phenomics. Retrieved from [Link][18]

  • Cornell Cooperative Extension Westchester County. (2018). Are there alternatives to glyphosate for weed control in landscapes?. Retrieved from [Link][13]

  • Seefeldt, S. S., et al. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218-227. Retrieved from [Link][19]

  • Exploring the Effects and Uses of Metamitron Herbicide in Agriculture and Pest Control. (2023). LinkedIn. Retrieved from [Link][4]

  • NC State Extension Publications. (2015). Photosystem II inhibitors – Triazine Herbicides. Retrieved from [Link][11]

  • Iowa State University. (n.d.). Herbicide Resistance to Photosystem II Inhibitors. Principles of Weed Control. Retrieved from [Link][9]

  • Gharde, Y., et al. (2017). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Indian Journal of Weed Science, 49(2), 165-168. Retrieved from [Link]

  • CropLife Australia. (2023). Herbicide Mode of Action Table. Retrieved from [Link][7]

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Confirming the structure of 3-(methylthio)-1,2,4-triazin-5(4H)-one by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for the Definitive Structural Elucidation of 3-(methylthio)-1,2,4-triazin-5(4H)-one: An X-ray Crystallography-Centric Approach

Introduction: The Imperative for Unambiguous Structural Confirmation

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The specific compound, this compound, represents a key synthetic intermediate whose precise molecular architecture is fundamental to understanding its reactivity, designing analogues, and interpreting structure-activity relationships (SAR). While spectroscopic methods like NMR and mass spectrometry provide essential clues, they can harbor ambiguities regarding tautomeric forms, isomeric connectivity, and three-dimensional conformation.

This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, experimentally-grounded comparison of analytical techniques, establishing why single-crystal X-ray crystallography remains the unequivocal gold standard for determining the absolute structure of small molecules like this compound.[2] We will detail the entire workflow from synthesis to final structural validation, compare its definitive data against other common analytical methods, and explain the causality behind our experimental choices.

Part 1: The Crystallographic Workflow: From Powder to Precision

The journey to an atomic-resolution structure begins with the synthesis of the target compound and culminates in the growth of a high-quality single crystal. This process is both an art and a science, requiring careful control over reaction conditions and crystallization parameters.

Experimental Protocol 1: Synthesis of this compound

The synthesis of the title compound can be efficiently achieved via the methylation of its mercapto-precursor. This common synthetic route is reliable and provides a high yield of the desired product.[3][4]

Materials:

  • 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Methyl iodide (CH₃I)

  • Deionized water

Procedure:

  • Dissolution: Dissolve 0.1 moles of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one in a solution of 45% aqueous sodium hydroxide and methanol with stirring until a clear solution is obtained. The basic conditions deprotonate the thiol group, forming a highly nucleophilic thiolate.

  • Methylation: Cool the solution to 0-5 °C in an ice bath. Slowly add 0.11 moles of methyl iodide dropwise, ensuring the internal temperature does not exceed 30 °C. This is a classic Sₙ2 reaction where the thiolate displaces the iodide.

  • Reaction & Precipitation: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. The desired product, being less soluble in the aqueous methanol, will precipitate out of the solution.

  • Isolation & Purification: Filter the precipitated solid, wash thoroughly with cold deionized water to remove any remaining salts, and dry under vacuum. The crude product can be recrystallized from a suitable solvent like benzene or ethanol to yield diffraction-quality crystals.[4]

Experimental Protocol 2: Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is the most critical and often most challenging step.[5] The goal is to create a perfectly ordered, three-dimensional lattice with minimal defects.

Method: Slow Evaporation

  • Solvent Selection: Prepare a saturated solution of the purified this compound in a solvent in which it has moderate solubility (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • Preparation: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.

  • Incubation: Cover the vial with a cap, pierced with a few small holes using a needle. This allows the solvent to evaporate very slowly over several days to weeks.

  • Harvesting: Once well-formed, prismatic crystals appear, carefully harvest them using a nylon loop for immediate analysis.

The entire experimental workflow, from synthesis to data analysis, is a linear and self-validating process.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis S1 Precursor: 3-Mercapto-1,2,4-triazin-5(4H)-one S2 Methylation Reaction (NaOH, CH3I) S1->S2 S3 Crude Product Precipitation S2->S3 S4 Recrystallization S3->S4 C1 Slow Evaporation of Saturated Solution S4->C1 C2 Crystal Nucleation & Growth C1->C2 C3 Harvest Single Crystal C2->C3 X1 Mount Crystal on Diffractometer C3->X1 X2 X-ray Data Collection X1->X2 X3 Structure Solution (Direct Methods) X2->X3 X4 Structure Refinement X3->X4 X5 Final Validated Structure X4->X5

Figure 1: Experimental workflow for crystallographic analysis.

Part 2: The Unambiguous Result: Atomic-Resolution Structure

X-ray diffraction analysis provides a three-dimensional electron density map of the molecule, from which the precise position of each atom can be determined. This allows for the unequivocal confirmation of the compound's constitution and conformation in the solid state.

Sources

Comparative Analysis of the Cross-Reactivity Profile of 3-(methylthio)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development and Chemical Biology

Introduction: The Imperative of Selectivity in Molecular Probes and Drug Candidates

In the quest for novel therapeutics and chemical tools, the specificity of a small molecule for its intended biological target is a critical determinant of its utility and safety. Off-target interactions, or cross-reactivity, can lead to unforeseen physiological effects, confounding experimental results and potentially causing toxicity. This guide provides a comprehensive comparative analysis of the cross-reactivity of 3-(methylthio)-1,2,4-triazin-5(4H)-one, a molecule of significant interest in agrochemicals, and explores its potential interactions with non-primary targets within a mammalian biological context. For researchers in drug discovery and chemical biology, understanding the promiscuity of a chemical scaffold is paramount for anticipating potential liabilities and for the rational design of more selective analogues.

Primary Target and Mechanism of Action of this compound (Metribuzin)

This compound is the chemical identity of the widely used herbicide, Metribuzin.[1][2][3] Its primary mode of action in plants is the inhibition of photosynthesis.[2][3] Specifically, Metribuzin targets the D1 protein of the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. By binding to the QB-binding niche on the D1 protein, it disrupts the electron transport chain, blocking the transfer of electrons from QA to QB. This interruption halts CO2 fixation and the production of ATP and NADPH2, which are essential for plant growth, ultimately leading to plant death.

Potential Cross-Reactivity with Human Dihydroorotate Dehydrogenase (DHODH)

A primary concern for the cross-reactivity of this compound in mammalian systems arises from its structural similarity to known inhibitors of human dihydroorotate dehydrogenase (DHODH). DHODH is a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.

Structural Analogy to a Known DHODH Inhibitor

A compelling case for potential DHODH interaction is the structural resemblance of Metribuzin to the selective DHODH inhibitor, BAY 2402234 (Orludodstat). Both molecules share the 1,2,4-triazin-5(4H)-one core structure. While BAY 2402234 possesses a more complex substitution pattern engineered for potent and selective inhibition of human DHODH, the shared scaffold raises a significant possibility of Metribuzin binding to the same target, albeit likely with a different affinity.

FeatureThis compound (Metribuzin)BAY 2402234 (Orludodstat)
Core Scaffold 1,2,4-triazin-5(4H)-one1,2,4-triazol-5(4H)-one
Primary Target Photosystem II (D1 protein) in plantsDihydroorotate Dehydrogenase (DHODH) in humans
Known Activity HerbicideInvestigational anti-cancer agent
Implications of DHODH Inhibition

Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis. This mechanism is the basis for the therapeutic use of DHODH inhibitors in autoimmune diseases and cancer.[4] Unintended inhibition of DHODH by a compound like Metribuzin could have significant biological consequences, particularly in rapidly proliferating tissues.

Investigating Other Potential Off-Target Interactions

Beyond DHODH, the toxicological profile of Metribuzin in mammals suggests other potential off-target interactions that warrant investigation.

Hepatotoxicity and Renal Effects

Studies in animal models have indicated that high doses of Metribuzin can lead to liver and kidney damage.[5][6] The proposed mechanism for hepatotoxicity involves the formation of reactive metabolites through cytochrome P450-mediated metabolism, leading to the depletion of glutathione and subsequent covalent binding to cellular macromolecules.[7] This suggests that proteins involved in drug metabolism and cellular redox homeostasis could be indirect targets or affected by the downstream consequences of Metribuzin exposure.

Thyroid Disruption

Metribuzin has been observed to cause changes in thyroid hormone levels in rats. However, this is considered a rodent-specific effect resulting from the induction of hepatic uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes.[8][9] These enzymes are involved in the clearance of thyroid hormones. While this effect may not be directly relevant to humans, it highlights the compound's ability to modulate the activity of drug-metabolizing enzymes.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a tiered approach employing a series of in vitro assays is recommended.

Human DHODH Inhibition Assay

This biochemical assay directly measures the inhibitory activity of the compound against recombinant human DHODH.

Principle: The enzymatic activity of DHODH is monitored by the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), in the presence of the substrate dihydroorotate. A decrease in the rate of DCIP reduction in the presence of the test compound indicates inhibition.[10][11][12]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

    • Recombinant human DHODH.

    • Substrate Solution: Dihydroorotate.

    • Electron Acceptor: 2,6-dichloroindophenol (DCIP) and Coenzyme Q10.

    • Test Compound: Serial dilutions of this compound in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, recombinant DHODH, and varying concentrations of the test compound.

    • Incubate at room temperature for 15-30 minutes to allow for compound binding.

    • Initiate the reaction by adding the substrate solution and electron acceptor.

    • Monitor the decrease in absorbance of DCIP at 600 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

DHODH_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, DHODH, Substrates, & Test Compound Dilutions Plate Add Reagents & Test Compound to 96-well Plate Reagents->Plate Incubate Incubate for Compound Binding Plate->Incubate React Initiate Reaction with Substrate & Electron Acceptor Incubate->React Read Monitor Absorbance Change (600 nm) React->Read Calculate Calculate Initial Reaction Rates Read->Calculate Plot Plot % Inhibition vs. [Compound] Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the in vitro DHODH inhibition assay.

Broad Kinase Profiling

Given the prevalence of kinases as off-targets for many small molecules, a broad kinase screen is a prudent step.

Principle: The test compound is screened against a large panel of recombinant kinases to assess its inhibitory activity. This is typically done using radiometric or fluorescence-based assays that measure the phosphorylation of a substrate.[13][14]

Step-by-Step Protocol:

  • Compound Submission: Provide the test compound to a specialized contract research organization (CRO) offering kinase profiling services.

  • Assay Format: Typically, the compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases.

  • Data Analysis: The results are reported as the percentage of inhibition for each kinase. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50%).

  • Follow-up: For any significant hits, dose-response curves are generated to determine the IC50 values.

Kinase_Profiling_Workflow cluster_screening Primary Screen cluster_validation Dose-Response Compound Test Compound at Fixed Concentration KinasePanel Screen Against Large Kinase Panel Compound->KinasePanel PrimaryData Identify 'Hits' (% Inhibition > Threshold) KinasePanel->PrimaryData DoseResponse Generate Dose-Response Curves for Hits PrimaryData->DoseResponse IC50 Determine IC50 Values for Off-Target Kinases DoseResponse->IC50

Caption: A typical workflow for kinase inhibitor profiling.

Chemoproteomics-Based Off-Target Screening

For a more unbiased and comprehensive assessment of off-target interactions, chemoproteomics approaches are invaluable.

Principle: These methods aim to identify the direct binding partners of a small molecule in a complex biological sample, such as a cell lysate. Techniques like affinity chromatography coupled with mass spectrometry can be employed.[15][16][17]

Step-by-Step Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) or a photoreactive group.

  • Affinity Pulldown: Incubate the probe with a cell lysate to allow for binding to target proteins.

  • Enrichment: Capture the probe-protein complexes using streptavidin beads (for biotin tags) or through UV crosslinking followed by enrichment.

  • Mass Spectrometry: Elute the bound proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the presence of the probe compared to a control.

Chemoproteomics_Workflow Probe Synthesize Affinity-Tagged Test Compound Lysate Incubate Probe with Cell Lysate Probe->Lysate Enrich Enrich Probe-Protein Complexes Lysate->Enrich MS Identify Bound Proteins by LC-MS/MS Enrich->MS Analysis Identify Specific Binding Partners MS->Analysis

Caption: A simplified workflow for chemoproteomics-based off-target identification.

Comparative Data Summary

The following table summarizes the known and potential interactions of this compound. The data for potential off-targets are hypothetical and would need to be confirmed by the experimental protocols outlined above.

TargetOrganismKnown/Potential InteractionMethod of AssessmentExpected Outcome
Photosystem II (D1 protein) PlantsPrimary Target Herbicide efficacy studiesHigh affinity binding and inhibition
Dihydroorotate Dehydrogenase (DHODH) HumanPotential Off-Target In vitro enzymatic assayModerate to low affinity inhibition
Kinase Panel (e.g., 400+ kinases) HumanPotential Off-Target Kinase profiling screenIdentification of any inhibited kinases
Various Cellular Proteins HumanPotential Off-Targets ChemoproteomicsIdentification of novel binding partners
UGT Enzymes RodentsIndirect InteractionIn vivo toxicology studiesInduction of enzyme expression

Discussion and Conclusion

The analysis of this compound (Metribuzin) highlights the critical importance of evaluating the cross-reactivity of small molecules, even those developed for non-human applications. The structural similarity to the potent human DHODH inhibitor BAY 2402234 provides a strong rationale for investigating DHODH as a potential off-target. Such an interaction could have implications for human health, particularly in the context of occupational or environmental exposure.

Furthermore, the observed hepatotoxicity in animal models suggests that other off-target interactions or metabolic activation pathways are at play. A comprehensive assessment using the described experimental workflows is essential to build a complete cross-reactivity profile. The data generated from these studies would be invaluable for:

  • Risk Assessment: Providing a more mechanistic understanding of the observed toxicities.

  • Drug Development: Informing the design of more selective analogues if the 1,2,4-triazin-5(4H)-one scaffold is to be explored for therapeutic purposes.

  • Chemical Biology: Characterizing a widely used chemical probe and understanding its potential polypharmacology.

References

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A Comparative Guide to the Structure-Activity Relationship of 3-(Methylthio)-1,2,4-triazin-5(4H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-(methylthio)-1,2,4-triazin-5(4H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal and agricultural chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including herbicidal, anticancer, and antimicrobial effects. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these analogs, offering insights into the rational design of novel and potent agents. We will explore how subtle molecular modifications influence their biological profiles, supported by experimental data and detailed protocols.

The Versatile 1,2,4-Triazinone Core: A Foundation for Diverse Bioactivities

The 1,2,4-triazine ring system is a key pharmacophore in a variety of biologically active compounds.[1][2] The presence of three nitrogen atoms in the six-membered ring imparts unique electronic and hydrogen bonding properties, allowing for high-affinity interactions with various biological targets.[3] The this compound core, in particular, offers multiple sites for chemical modification, enabling the fine-tuning of its pharmacological and pharmacokinetic properties. These modifications can dramatically alter the compound's potency, selectivity, and spectrum of activity.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the triazine ring. This section dissects the SAR for herbicidal, anticancer, and antimicrobial activities, drawing comparisons to elucidate key structural determinants for each.

Herbicidal Activity: Targeting Photosynthesis

Derivatives of 1,2,4-triazinone are known to be effective herbicides, primarily acting as inhibitors of Photosystem II (PSII) in plants.[4] The SAR for this class of compounds reveals several key features:

  • Substitutions at the C-6 Position: The nature of the substituent at the C-6 position of the triazine ring plays a crucial role in determining herbicidal potency. Generally, bulky and lipophilic groups tend to enhance activity. For instance, aryl or substituted aryl groups at this position have been shown to be beneficial.

  • The N-4 Amino Group: The presence of a free amino group at the N-4 position is often critical for high herbicidal activity. Acylation or substitution of this group can lead to a significant decrease or loss of potency.

  • The 3-(Methylthio) Group: While less explored for modulation, the 3-(methylthio) group is considered important for binding to the target site. Oxidation of the sulfur atom can influence the electronic properties and, consequently, the activity of the molecule.

A study on 1,2,4-triazolo[4,3-a]pyridine derivatives, which share structural similarities, found that a chloro substitution on the pyridine ring and a propylphenyl group at the 3-position resulted in high herbicidal activity against a broad spectrum of weeds.[5] This suggests that lipophilicity and electronic effects are key drivers of herbicidal efficacy.

Anticancer Activity: A Multifaceted Approach

The 1,2,4-triazine scaffold has been extensively investigated for its potential as an anticancer agent, with derivatives exhibiting cytotoxic effects against various cancer cell lines.[6][7] The SAR for anticancer activity is more complex and target-dependent, but several trends can be identified:

  • Aryl Substituents at C-5 and C-6: The presence of aryl groups at the C-5 and C-6 positions is a common feature in many anticancer 1,2,4-triazine derivatives. The nature and substitution pattern of these aryl rings significantly impact cytotoxicity. For example, in a series of 5,6-diphenyl-1,2,4-triazine analogs, a 4-fluorobenzyl-1,2,3-triazole moiety at the 3-thio position demonstrated potent inhibitory effects against multiple cancer cell lines.[6]

  • Modifications at the 3-Thio Position: The 3-(methylthio) group serves as a versatile handle for introducing diverse functionalities. Replacement of the methyl group with larger, more complex moieties, including glycosides and other heterocyclic rings, has led to compounds with significant anticancer activity.[7][8] For instance, S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one have shown promising cytotoxic profiles.[7][8]

  • The N-4 Position: Unlike in herbicides, modifications at the N-4 position can be well-tolerated and even beneficial for anticancer activity. For example, substitution with various aromatic and heterocyclic moieties has yielded potent anticancer agents.

A quantitative structure-activity relationship (QSAR) study on 1,2,4-triazin-3(2H)-one derivatives as tubulin inhibitors highlighted the importance of specific electronic and steric descriptors for their anticancer activity.[9] This underscores the need for a nuanced approach to designing anticancer triazinones, considering the specific molecular target.

Antimicrobial Activity: Combating Drug Resistance

With the rise of antimicrobial resistance, there is an urgent need for novel antibiotics. The 1,2,4-triazine framework has emerged as a promising scaffold for the development of new antimicrobial agents.[1] The SAR for this activity reveals the following:

  • The 3-Thiol Group as a Key Anchor: The 3-thiol or 3-thioether functionality is a critical feature for the antimicrobial activity of these compounds. Modifications at this position have a profound impact on their potency and spectrum. S-substituted derivatives of 1,2,4-triazol-3-thiol have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10]

  • Substituents on the N-4 Position: The nature of the substituent at the N-4 position influences the antimicrobial profile. For instance, 4-amino derivatives have shown good activity, and further substitution on this amino group can modulate the potency and spectrum.

  • The C-5 and C-6 Positions: Introduction of heterocyclic moieties, such as thiophene, at the C-5 or C-6 position has been shown to enhance antimicrobial activity.[11] For example, 4-amino-5-(5-bromthiophen-2-yl)-1,2,4-triazole-3-thiol exhibited potent activity against Staphylococcus aureus.[11]

The SAR of triazine derivatives as antimicrobial agents suggests that a combination of a reactive thiol group and appropriate heterocyclic substituents is a promising strategy for developing new antibiotics.[1]

Comparative Data Summary

The following table summarizes the key SAR findings for this compound analogs across different biological activities.

Structural Feature Herbicidal Activity Anticancer Activity Antimicrobial Activity
3-(Methylthio) Group Generally conserved; oxidation can modulate activity.Amenable to diverse substitutions (e.g., glycosides, heterocycles) to enhance potency.[7][8]Critical for activity; serves as an anchor for various S-substitutions.[10]
N-4 Position A free amino group is often essential for high activity.Tolerates a wide range of substitutions, which can improve potency and selectivity.Can be substituted to modulate the antimicrobial spectrum and potency.
C-6 Position Bulky, lipophilic groups (e.g., aryl) are preferred.Often substituted with aryl or heterocyclic groups to enhance cytotoxicity.[6]Introduction of heterocyclic moieties (e.g., thiophene) can increase activity.[11]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. This section provides step-by-step methodologies for assessing the biological activities of this compound analogs.

Herbicidal Activity Assay (Pre-emergence)

This protocol is adapted from established methods for testing herbicide efficacy.[12][13]

Objective: To evaluate the pre-emergence herbicidal activity of test compounds against common weed species.

Materials:

  • Test compounds

  • Acetone or DMSO (for stock solution preparation)

  • Pots or trays

  • Standardized soil mix

  • Weed seeds (e.g., Amaranthus retroflexus, Echinochloa crusgalli)

  • Positive control (e.g., a commercial triazinone herbicide)

  • Negative control (solvent only)

Procedure:

  • Preparation of Test Solutions: Dissolve the test compounds in a minimal amount of acetone or DMSO to prepare stock solutions. Prepare serial dilutions to achieve the desired test concentrations.

  • Seed Planting: Fill pots or trays with the standardized soil mix. Sow the seeds of the target weed species at a uniform depth.

  • Herbicide Application: Evenly apply the test solutions to the soil surface using a sprayer. Ensure uniform coverage.

  • Incubation: Place the treated pots or trays in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Assessment: After a specified period (e.g., 14-21 days), visually assess the herbicidal effect. This can be done by counting the number of surviving plants, measuring the fresh or dry weight of the shoots, or using a rating scale (e.g., 0-100%, where 0% is no effect and 100% is complete kill).

  • Data Analysis: Compare the results of the test compounds with the positive and negative controls. Calculate the inhibition rate for each compound.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Objective: To determine the cytotoxic effect of test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10]

Objective: To determine the MIC of test compounds against various microbial strains.

Materials:

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (a known antibiotic or antifungal agent)

  • Negative control (broth and solvent only)

  • Microbial inoculum standardized to a specific concentration

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microbial strain to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density.

  • MBC/MFC Determination (Optional): To determine the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC), an aliquot from the wells showing no growth is plated on agar plates. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.

Visualizing the Structure-Activity Landscape

The following diagrams, generated using Graphviz, illustrate the key structural features of this compound analogs and their influence on biological activity.

SAR_Herbicidal cluster_0 Herbicidal Activity SAR Core This compound Core 3-SMe N4-NH2 C6-R Favorable Favorable Substitutions Core:f3->Favorable Bulky, Lipophilic (e.g., Aryl) Core:f2->Favorable Free Amino Group Unfavorable Unfavorable Substitutions Core:f2->Unfavorable Substituted Amino

Caption: Key SAR for Herbicidal Activity.

SAR_Anticancer cluster_1 Anticancer Activity SAR Core This compound Core 3-S-R' N4-R'' C6-R Favorable Favorable Substitutions Core:f1->Favorable Diverse groups (Glycosides, Heterocycles) Core:f2->Favorable Various Substitutions Core:f3->Favorable Aryl/Heterocyclic Groups

Caption: Key SAR for Anticancer Activity.

SAR_Antimicrobial cluster_2 Antimicrobial Activity SAR Core This compound Core 3-S-R' N4-R'' C6-R Favorable Favorable Substitutions Core:f1->Favorable S-Substitutions Core:f3->Favorable Heterocyclic Groups (e.g., Thiophene)

Caption: Key SAR for Antimicrobial Activity.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the development of novel herbicides, anticancer agents, and antimicrobial drugs. This guide has provided a comparative overview of the structure-activity relationships that govern these diverse biological activities. A clear understanding of how subtle structural modifications influence potency and selectivity is paramount for the rational design of next-generation compounds.

Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the anticancer and antimicrobial analogs will enable more targeted drug design.

  • Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling: The application of computational tools can provide deeper insights into the SAR and help in predicting the activity of novel analogs.[9][14]

  • Combinatorial Chemistry and High-Throughput Screening: The synthesis and screening of large libraries of 1,2,4-triazinone derivatives can accelerate the discovery of new lead compounds.

  • Pharmacokinetic and Toxicological Profiling: Early assessment of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of promising analogs is crucial for their successful development as therapeutic agents or agrochemicals.

By leveraging the knowledge of SAR and employing modern drug discovery tools, the full potential of the this compound scaffold can be realized, leading to the development of innovative solutions for healthcare and agriculture.

References

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A Comparative Efficacy Analysis: Understanding Metribuzin, a Key 3-(methylthio)-1,2,4-triazin-5(4H)-one Herbicide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern agriculture, the precise control of unwanted vegetation is paramount to ensuring crop yield and quality. Among the chemical tools available to researchers and growers, the triazinone family of herbicides has long been a cornerstone of weed management strategies. This guide provides an in-depth examination of Metribuzin, a prominent member of the 1,2,4-triazine class, chemically identified as 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one. While the topic suggests a comparison, it is crucial to clarify that "3-(methylthio)-1,2,4-triazin-5(4H)-one" describes the core chemical structure, and Metribuzin is a specific, widely utilized active ingredient belonging to this class.[1][2] This document will, therefore, serve as a comprehensive guide to the efficacy and application of Metribuzin, supported by experimental data and protocols for its scientific evaluation.

Chemical and Physical Properties

Metribuzin is a selective and systemic herbicide valued for its effectiveness against a broad spectrum of annual broadleaf weeds and some grasses.[3] It can be applied both pre- and post-emergence in a variety of crops, including soybeans, potatoes, tomatoes, and sugarcane.[1][3] Its physical and chemical properties are summarized in the table below.

PropertyValue
IUPAC Name 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
Molecular Formula C₈H₁₄N₄OS
Molecular Weight 214.29 g/mol
Appearance Colorless crystalline solid
Melting Point 125-127 °C
Water Solubility 1050 mg/L
Vapor Pressure 4 x 10⁻⁷ mmHg

Source: National Center for Biotechnology Information, 2024; ECHEMI, 2025[1][4]

Mechanism of Action: Inhibition of Photosystem II

Metribuzin's herbicidal activity stems from its ability to disrupt photosynthesis at the molecular level.[5][6] Specifically, it acts as a Photosystem II (PSII) inhibitor.[1][2][3] The herbicide binds to the D1 quinone-binding protein within the PSII complex located in the thylakoid membranes of chloroplasts. This binding action blocks the electron transport chain, halting the flow of electrons from plastoquinone QA to QB. The interruption of electron flow prevents the fixation of CO₂ and the production of ATP and NADPH, which are essential for plant growth.[7]

The blockage of the electron transport chain leads to a buildup of highly reactive molecules, such as triplet chlorophyll and singlet oxygen. These reactive oxygen species cause lipid peroxidation, leading to the destruction of cell membranes and ultimately, cell death.[7][8] This process manifests visually as chlorosis (yellowing) and necrosis (tissue death), typically appearing on the older leaves first as the herbicide is translocated through the xylem.[9][10]

G cluster_0 Thylakoid Membrane cluster_1 Downstream Effects PSII Photosystem II (PSII) D1 D1 Protein PSII->D1 contains QA QA D1->QA binds Block BLOCKS QB QB QA->QB transfers e- to ETC Electron Transport Chain QB->ETC passes e- to Photosynthesis Photosynthesis Halted Metribuzin Metribuzin Metribuzin->D1 Block->QB e- transfer ROS Reactive Oxygen Species (ROS) Formation MembraneDamage Membrane Damage (Lipid Peroxidation) ROS->MembraneDamage CellDeath Cell Death MembraneDamage->CellDeath Photosynthesis->ROS

Caption: Mechanism of Metribuzin as a Photosystem II inhibitor.

Herbicidal Efficacy: A Summary of Experimental Findings

The efficacy of Metribuzin has been documented in numerous field and laboratory studies. Its performance is influenced by factors such as application rate, weed species, crop type, soil composition, and environmental conditions.

CropTarget WeedsApplication Rate (g a.i./ha)Weed Control Efficacy (%)Reference
Soybean Palmer amaranth, Waterhemp578 - 841>80% at 42 DAAMeyer et al., 2025[11]
Soybean Mixed weed flora350 - 525Significant reduction in weed dry weightKumar et al., 2018[12]
Wheat Phalaris minor, Chenopodium album, Melilotus spp.175 (+ adjuvant)Maximum inhibition of tested weedsNadeem et al., 2021[13]
Potatoes Chenopodium album, Trianthema monogyna, Parthenium hysterophorus300Effective controlDhanuka Agritech Limited[6]

DAA: Days After Application

Studies have shown that increasing the dose of Metribuzin generally leads to higher weed control.[11] For instance, in soybeans, a dose of 630 g ai/ha provided 90% control of herbicide-resistant Amaranthus species at 28 days after application.[11] Furthermore, the addition of adjuvants can enhance the efficacy of Metribuzin, as observed in wheat studies where a combination with Bio-power improved weed inhibition.[13]

Experimental Protocol for Efficacy Evaluation: Whole-Plant Bioassay

To rigorously assess the efficacy of Metribuzin, a standardized whole-plant bioassay is essential. This protocol ensures reproducible and reliable data for researchers.

Objective: To determine the dose-response of target weed species to Metribuzin under controlled greenhouse conditions.

Materials:

  • Certified seeds of the target weed species and a susceptible control species.

  • Pots or trays filled with a standardized soil mix.

  • Greenhouse or growth chamber with controlled temperature, light, and humidity.

  • Metribuzin formulation of known concentration.

  • Precision bench sprayer calibrated to deliver a specific volume.

  • Deionized water.

  • Personal Protective Equipment (PPE).

Methodology:

  • Seed Germination and Plant Growth:

    • Sow seeds of the target and control species in pots or trays.

    • Grow the plants in the greenhouse to a specific growth stage (e.g., 2-4 leaf stage). Ensure uniform growth conditions for all plants.

  • Herbicide Preparation and Application:

    • Prepare a stock solution of Metribuzin.

    • Create a series of dilutions to achieve the desired range of application rates (e.g., 0.5x, 1x, 2x the recommended field rate). Include an untreated control (water only).

    • Calibrate the bench sprayer to deliver a known volume per unit area.

    • Spray the plants uniformly with the different herbicide concentrations.

  • Post-Treatment Observation and Data Collection:

    • Return the treated plants to the greenhouse.

    • Assess plant injury at set intervals (e.g., 7, 14, 21, and 28 days after treatment).

    • Visual injury ratings can be based on a scale of 0% (no effect) to 100% (plant death).

    • At the final assessment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

  • Data Analysis:

    • Calculate the percent reduction in biomass for each treatment relative to the untreated control.

    • Use statistical software to perform a dose-response analysis and determine the GR₅₀ (the herbicide rate that causes a 50% reduction in plant growth).

Caption: Workflow for a whole-plant herbicide efficacy bioassay.

Conclusion

Metribuzin, a key herbicide within the this compound chemical class, remains a vital tool in weed management due to its broad-spectrum activity and flexible application timing. Its mechanism as a Photosystem II inhibitor is well-understood, providing a clear basis for its herbicidal effects. As demonstrated by extensive research, its efficacy is dose-dependent and can be enhanced with adjuvants, offering effective control of many problematic weeds in a range of important crops. The provided experimental protocol offers a robust framework for further research into its efficacy and for the development of sustainable weed management strategies.

References

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  • Dhanuka Agritech Limited. (n.d.). Barrier - Metribuzin Herbicide, Selective & Systemic Herbicide. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Metribuzin. Retrieved from [Link]

  • What Is Metribuzin and How Is It Used in Agriculture? (2025, August 27). Retrieved from [Link]

  • Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocolos.
  • Nadeem, M. A., et al. (2021). Efficacy of Metribuzin Doses on Physiological, Growth, and Yield Characteristics of Wheat and Its Associated Weeds.
  • Meyer, C. J., et al. (2025). Optimizing metribuzin rates for herbicide-resistant Amaranthus weed control in soybean. Weed Technology.
  • Kumar, S., et al. (2018). Bio-Efficacy studies of metribuzin 70 Wg in soybean (Glycine max L.). Journal of Pharmacognosy and Phytochemistry, 7(2), 2668-2670.
  • Singh, S., & Singh, R. (2020). Bio-efficacy of metribuzin based herbicide mixtures on weeds and productivity of wheat. Indian Journal of Weed Science, 52(1), 29-33.
  • Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments.
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A Senior Application Scientist's Guide to In Vivo Validation of 3-(methylthio)-1,2,4-triazin-5(4H)-one Herbicidal Effects

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern agriculture, the empirical, whole-plant validation of a herbicide's efficacy remains the gold standard. This guide provides a comprehensive framework for the in vivo assessment of 3-(methylthio)-1,2,4-triazin-5(4H)-one, a triazinone herbicide commonly known as metribuzin. We will delve into its mechanism of action, present a robust experimental protocol for its validation, and compare its performance against other herbicidal classes, supported by clear, data-driven insights for researchers in weed science and crop protection.

Understanding the Core Mechanism: A Photosystem II Inhibitor

This compound is a selective, systemic herbicide absorbed through both the roots and foliage of plants.[1] Its primary mode of action is the inhibition of photosynthesis.[2] As classified by the Weed Science Society of America (WSSA), it belongs to Group 5.[3]

Metribuzin functions by disrupting the photosynthetic electron transport chain within Photosystem II (PSII).[4][5] Specifically, it binds to the Q-binding niche on the D1 protein of the PSII complex.[6] This action blocks the transfer of electrons from the primary electron acceptor (Q) to plastoquinone, effectively halting CO2 fixation and the production of ATP and NADPH, which are essential for plant growth.[1][5][6] The blockage leads to a cascade of destructive events, including the formation of reactive oxygen species that cause lipid peroxidation, leading to the loss of chlorophyll, leaky cell membranes, and ultimately, rapid cell death.[6][7]

This mechanism is visually represented in the following diagram:

cluster_PSII Photosystem II (Thylakoid Membrane) cluster_herbicide P680 P680 Pheo Pheophytin P680->Pheo Light (Photon) Qa QA Pheo->Qa Electron Transfer Qb D1 Protein (QB site) Qa->Qb PQ_pool Plastoquinone Pool Metribuzin Metribuzin (3-methylthio-1,2,4-triazin-5(4H)-one) Metribuzin->Qb Blocks Electron Flow

Caption: Mechanism of Metribuzin as a Photosystem II inhibitor.

Designing the In Vivo Validation Study: Rationale and Protocol

A robust in vivo study requires careful planning to ensure results are reproducible and accurately reflect the herbicide's biological activity. This protocol is designed as a self-validating system, incorporating necessary controls and quantitative endpoints.

Experimental Rationale
  • Selection of Plant Species: To assess both efficacy and selectivity, it is crucial to include at least one known susceptible broadleaf weed (e.g., Amaranthus tuberculatus, waterhemp) and one grass weed (e.g., Phalaris minor). Including a crop species for which the herbicide is labeled (e.g., soybean, Glycine max) is also essential to evaluate crop safety.[2][8]

  • Growth Conditions: Standardized greenhouse conditions (e.g., 25-30°C, 16-hour photoperiod) are critical for consistent plant growth and response to treatment.[9] Plants should be grown to a specific developmental stage (e.g., 2-4 leaf stage) to ensure uniformity, as herbicide sensitivity can vary with plant age.[10]

  • Dose-Response Determination: Testing a range of doses is fundamental. This allows for the calculation of the effective dose required to achieve 50% (ED50) or 95% (ED95) control, providing a quantitative measure of efficacy that is more informative than a single-rate trial.[11][12]

  • Controls and Replication: Every experiment must include an untreated control group to serve as a baseline for normal growth.[13] Each treatment (dose level) should be replicated at least three to four times to ensure statistical validity.

Detailed Experimental Protocol

This protocol outlines a whole-plant bioassay conducted under controlled greenhouse conditions.[14]

  • Plant Propagation:

    • Fill 10 cm pots with a standardized greenhouse potting mix.

    • Sow seeds of the selected weed and crop species to achieve a density of 5-10 plants per pot.

    • Water as needed and allow plants to grow until they reach the 2-4 true leaf stage.[9]

  • Herbicide Preparation and Application:

    • Prepare a stock solution of this compound.

    • Create a series of dilutions to achieve a range of application rates (e.g., 0, 105, 210, 420, 841 g a.i./ha).[8][15] Include a surfactant if recommended by the formulation label.

    • Apply the herbicide solutions using a calibrated laboratory spray chamber to ensure uniform coverage.

  • Post-Application Maintenance and Data Collection:

    • Return the treated plants to the greenhouse and arrange them in a randomized complete block design.

    • Water plants as needed, avoiding overhead irrigation for the first 24 hours to prevent washing the herbicide off the foliage.

    • Assessments should be conducted at set intervals, typically 7, 14, and 21 days after application (DAA).[16]

The following diagram illustrates the experimental workflow:

cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_eval Phase 3: Evaluation A 1. Potting & Seeding (Weed and Crop Species) B 2. Plant Growth (Greenhouse, 2-4 Leaf Stage) A->B D 4. Calibrated Spray Application B->D C 3. Herbicide Dilution (Dose-Response Range) C->D E 5. Post-Treatment Incubation (Randomized Design) D->E F 6. Data Collection (7, 14, 21 DAA) E->F G 7. Endpoint Analysis (Biomass, Chlorophyll, Visual) F->G H 8. Statistical Analysis (ED50 Calculation) G->H

Caption: Experimental workflow for in vivo herbicide validation.

Endpoint Analysis: Quantifying Herbicidal Effects

Objective, quantitative data is paramount. The following endpoints provide a comprehensive picture of herbicidal efficacy.

  • Visual Injury Assessment: A rating scale (e.g., 0% = no effect, 100% = complete plant death) is used to score injury symptoms like chlorosis (yellowing) and necrosis (tissue death), which are characteristic of PSII inhibitors.[4][10]

  • Biomass Reduction: At the final time point (e.g., 21 DAA), the above-ground portion of the plants in each pot should be harvested, and the fresh weight recorded.[17] Subsequently, the plant material is dried in an oven until a constant weight is achieved to determine the dry biomass. Efficacy is expressed as the percent reduction in biomass compared to the untreated control.

  • Chlorophyll Fluorescence: This is a rapid, non-destructive technique that directly measures the health of the photosynthetic apparatus.[18] Herbicides that inhibit PSII cause a rapid change in fluorescence parameters, such as the maximum quantum yield of PSII (Fv/Fm).[19][20] Measurements can be taken with a portable fluorometer at various time points post-application to detect stress often before visual symptoms appear.[11][21]

  • Chlorophyll Content: A reduction in chlorophyll content is a key symptom. This can be quantified by extracting pigments from leaf tissue with a solvent (e.g., 80% acetone) and measuring the absorbance with a spectrophotometer.[22][23]

Comparative Analysis: Performance Against Alternatives

To contextualize the performance of this compound, it is essential to compare it against herbicides with different modes of action. This highlights its unique strengths, such as its soil residual activity and spectrum of control.

The table below presents a hypothetical comparison based on typical field observations for controlling a problematic broadleaf weed like Amaranthus tuberculatus.

Herbicide (WSSA Group)Chemical NameMode of ActionApplication TimingEfficacy at 28 DAA (% Control)Key Characteristics
This compound (Group 5) Metribuzin PSII Inhibition [6]Pre-emergence 80-90% [15]Good residual control of small-seeded broadleaf weeds. [1]
Glyphosate (Group 9)GlyphosateEPSP Synthase Inhibition[6]Post-emergence95-100% (Susceptible) <30% (Resistant)Non-selective, systemic, no soil activity. Widespread resistance.
Fomesafen (Group 14)FomesafenPPO InhibitionPost-emergence85-95%Contact herbicide with some residual activity, effective on resistant broadleaf weeds.
S-metolachlor (Group 15)S-metolachlorVLCFA Inhibition[24]Pre-emergence70-80% (Grasses) 50-60% (Broadleaves)[15]Primarily controls grasses and small-seeded broadleaf weeds.

Analysis: This comparison demonstrates that while post-emergence options like glyphosate and fomesafen can be highly effective, their utility is challenged by resistance or application timing constraints. This compound provides effective pre-emergence, residual control, making it a valuable tool in an integrated weed management program, particularly for managing herbicide-resistant weed populations.[15]

Conclusion

The in vivo validation of this compound confirms its efficacy as a potent inhibitor of Photosystem II. A well-designed experimental approach, incorporating dose-response studies and multiple quantitative endpoints such as biomass reduction and chlorophyll fluorescence, is critical for accurately characterizing its herbicidal activity. When compared to other herbicidal classes, its reliable pre-emergence control of key broadleaf weeds positions it as an essential component for sustainable and effective weed management strategies in modern agriculture.

References

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  • Trebst, A., & Wietoska, H. (1975). [Mode of action and structure-acitivity-relationships of the aminotriazinone herbicide Metribuzin. Inhibition of photosynthetic electron transport in chloroplasts by Metribuzin (author's transl)]. Zeitschrift fur Naturforschung. C, Journal of biosciences, 30(4), 499–504. Retrieved January 13, 2026, from [Link]

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A Senior Application Scientist's Guide to Benchmarking 3-(methylthio)-1,2,4-triazin-5(4H)-one Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Efficacious Weed Management

In the competitive landscape of agricultural and vegetation management, the selection of an appropriate herbicide is paramount to achieving desired outcomes in crop yield and land use. This guide provides an in-depth technical comparison of 3-(methylthio)-1,2,4-triazin-5(4H)-one, known commercially as Metribuzin, against a key commercial standard, Hexazinone. Both herbicides belong to the triazine class and share a common mechanism of action, making them ideal candidates for a comparative analysis.

Metribuzin is a selective herbicide used for the control of a wide range of broadleaf weeds and some grasses in various crops, including soybeans, potatoes, and tomatoes.[1][2][3] Its versatility allows for both pre- and post-emergence applications.[1][3] Hexazinone is a broad-spectrum herbicide utilized in agriculture, forestry, and industrial vegetation management for the control of grasses, broadleaf weeds, and woody plants.[4] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance of these two compounds through robust experimental data and scientifically sound protocols.

Mechanism of Action: A Shared Pathway of Photosynthesis Inhibition

Both Metribuzin and Hexazinone exert their herbicidal effects by inhibiting photosynthesis at Photosystem II (PSII) in susceptible plants.[1][4][5] They achieve this by binding to the D1 protein of the PSII complex within the chloroplasts, thereby blocking the electron transport chain.[4][6] This disruption halts the production of ATP and NADPH, essential energy carriers for the plant. The blockage of electron flow leads to the formation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death and necrosis.[6]

Photosystem II Inhibition Pathway cluster_0 Chloroplast Thylakoid Membrane PSII Photosystem II (PSII) D1 D1 Protein PSII->D1 Contains Plastoquinone Plastoquinone (PQ) D1->Plastoquinone Transfers e- to ROS Reactive Oxygen Species (ROS) D1->ROS Leads to Formation of ETC Electron Transport Chain Plastoquinone->ETC Carries e- to Light Light Energy Light->PSII Excites Herbicide Metribuzin or Hexazinone Herbicide->D1 Binds to & Inhibits CellDeath Lipid Peroxidation & Cell Death ROS->CellDeath Causes

Caption: Mechanism of action for Metribuzin and Hexazinone.

Head-to-Head Benchmarking: An Experimental Framework

To objectively compare the performance of this compound (Metribuzin) and Hexazinone, a multi-faceted experimental approach is necessary. The following protocols outline a comprehensive benchmarking strategy encompassing dose-response, crop selectivity, and residual activity assays.

Experimental Workflow

Herbicide Benchmarking Workflow cluster_setup Experimental Setup cluster_assays Performance Assays cluster_data Data Collection & Analysis A 1. Plant Propagation - Target Weed Species - Crop Species C 3a. Dose-Response Assay (Pre- & Post-emergence) A->C D 3b. Crop Selectivity Assay (Pre- & Post-emergence) A->D B 2. Herbicide Preparation - Stock Solutions - Serial Dilutions B->C B->D E 3c. Residual Activity Assay (Soil Bioassay) B->E F 4. Data Collection - Visual Injury Ratings - Biomass Measurement - Chlorophyll Fluorescence C->F D->F E->F G 5. Statistical Analysis - ED50 / GR50 Calculation - ANOVA F->G H 6. Comparative Report Generation G->H

Caption: Workflow for benchmarking herbicide performance.

Detailed Experimental Protocols

1. Plant Material and Growth Conditions:

  • Weed Species: Select a range of economically important broadleaf and grass weed species (e.g., Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters), Setaria faberi (giant foxtail)).

  • Crop Species: Select crop species for which these herbicides are commonly used or for which selectivity is a concern (e.g., Glycine max (soybean), Zea mays (corn), Solanum tuberosum (potato)).

  • Growth Conditions: Propagate plants from seed in a greenhouse maintained at 25/20°C (day/night) with a 16-hour photoperiod. Use a standardized soil mix.

2. Herbicide Application:

  • Prepare stock solutions of Metribuzin and Hexazinone.

  • For dose-response assays, create a series of dilutions to cover a range of application rates.

  • Apply herbicides using a calibrated laboratory sprayer to ensure uniform coverage.

3. Dose-Response Assays (Pre- and Post-emergence):

  • Pre-emergence: Apply herbicides to the soil surface immediately after planting weed and crop seeds.

  • Post-emergence: Apply herbicides to plants at the 2-4 true leaf stage.

  • Data Collection: At 14 and 28 days after treatment (DAT), visually assess plant injury (0% = no effect, 100% = plant death) and harvest the above-ground biomass to determine the fresh and dry weight.

  • Analysis: Calculate the effective dose required to cause 50% injury (ED50) and the dose required to reduce plant growth by 50% (GR50).

4. Crop Selectivity Assay:

  • Follow the same procedure as the dose-response assay, focusing on the selected crop species.

  • Data Collection: In addition to visual injury and biomass, measure chlorophyll fluorescence to assess photosynthetic efficiency.

  • Analysis: Determine the highest application rate that causes no significant crop injury or yield reduction.

5. Residual Activity Assay (Soil Bioassay):

  • Treat soil with a standard application rate of each herbicide.

  • At set intervals (e.g., 0, 30, 60, 90 days) after treatment, collect soil samples.

  • Plant a sensitive indicator species (e.g., Avena sativa (oats)) in the collected soil.

  • Data Collection: After 21 days of growth, assess injury and biomass of the indicator plants.

  • Analysis: Determine the time required for the herbicidal activity in the soil to decrease by 50% (DT50).

Comparative Performance Data

The following tables present illustrative data synthesized from various studies to provide a comparative overview of Metribuzin and Hexazinone.

Table 1: Dose-Response (GR50) Values for Pre-emergence Application on Common Weeds

Weed SpeciesMetribuzin (g a.i./ha)Hexazinone (g a.i./ha)
Amaranthus retroflexus250300
Chenopodium album200250
Setaria faberi400500

Note: Lower GR50 values indicate higher herbicidal activity.

Table 2: Crop Selectivity - Maximum No-Observed-Effect Rate (NOER) in g a.i./ha

Crop SpeciesMetribuzin (Pre-emergence)Hexazinone (Pre-emergence)
Glycine max (Soybean)420150
Zea mays (Corn)150200
Solanum tuberosum (Potato)560Not Recommended

Note: Higher NOER values indicate greater crop safety.

Table 3: Soil Residual Activity (DT50) in Days

Soil TypeMetribuzinHexazinone
Sandy Loam30-6060-120
Silt Loam45-9090-180

Note: DT50 values can vary significantly based on soil properties and environmental conditions.[7]

Discussion and Field-Proven Insights

The experimental framework and comparative data highlight the distinct performance profiles of Metribuzin and Hexazinone.

  • Efficacy: Both herbicides are effective against a broad spectrum of weeds. Metribuzin generally exhibits higher activity on key broadleaf weeds at lower application rates in pre-emergence scenarios.

  • Selectivity: Metribuzin demonstrates a higher degree of selectivity in crops like soybeans and potatoes, making it a valuable tool for in-crop weed management.[1][3] Hexazinone's broader spectrum of activity comes with a higher risk of injury to certain crops.

  • Residual Activity: Hexazinone typically has a longer soil half-life than Metribuzin, providing extended weed control but also posing a greater risk for carryover injury to subsequent sensitive crops.[8] The residual activity of both herbicides is influenced by soil type, organic matter content, and environmental factors.[7]

The choice between Metribuzin and Hexazinone should be guided by the specific weed spectrum, crop rotation plan, and soil characteristics of the target application area. For selective weed control within sensitive crops, Metribuzin is often the preferred choice. For long-lasting, broad-spectrum vegetation control in non-crop or forestry settings, Hexazinone's extended residual activity is advantageous.

Conclusion

This guide provides a comprehensive framework for benchmarking this compound (Metribuzin) against the commercial standard, Hexazinone. The detailed protocols and comparative data serve as a valuable resource for researchers and professionals in the field of weed science and herbicide development. A thorough understanding of the performance characteristics of these compounds is essential for developing effective and sustainable weed management strategies.

References

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  • YouTube. (2024, May 12). Hexazinone Herbicide for grasses, broadleaf & woody weeds in sugarcane, citrus, vineyard and other. Retrieved from [Link]

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A Comparative Guide to the Herbicidal Efficacy of 3-(methylthio)-1,2,4-triazin-5(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the herbicidal efficacy of compounds based on the 3-(methylthio)-1,2,4-triazin-5(4H)-one scaffold. Our focus will be on providing researchers, scientists, and professionals in drug and pesticide development with a clear understanding of their mechanism of action, comparative performance, and the experimental methodologies used to evaluate their efficacy. We will use metribuzin, a prominent herbicide, as a central example of this chemical class to ground our discussion in real-world applications and experimental data.

Introduction to 1,2,4-Triazine Herbicides

The 1,2,4-triazine ring system is a foundational scaffold in medicinal and agricultural chemistry, giving rise to a wide array of biologically active molecules.[1][2] Within this class, derivatives of 1,2,4-triazin-5(4H)-one have been extensively explored for their potent herbicidal properties. These compounds function as selective herbicides, crucial for managing weed populations in various crops. A notable example is metribuzin, chemically known as 4-amino-6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one, which is widely used for the control of broadleaf weeds and grasses in crops like soybeans.[3][4] The efficacy of these herbicides is intrinsically linked to their chemical structure, which dictates their interaction with the biological target.

Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for this compound herbicides is the inhibition of photosynthesis at Photosystem II (PSII). These herbicides bind to the D1 quinone-binding protein in the PSII complex of chloroplasts. This binding event blocks the electron flow from quinone A (QA) to quinone B (QB), effectively halting the entire photosynthetic electron transport chain. The disruption of this fundamental process leads to a cascade of events, including the production of reactive oxygen species, lipid peroxidation, and ultimately, cell death in susceptible plants.

Photosystem II Inhibition Mechanism of Photosystem II Inhibition by 1,2,4-Triazin-5(4H)-one Herbicides cluster_PSII Photosystem II Complex P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA Quinone A (QA) Pheo->QA QB_site D1 Protein QB-Binding Site QA->QB_site QB Quinone B (QB) Result Electron Transport Chain Disrupted QB_site->Result Inhibits QA to QB Electron Transfer Herbicide This compound (e.g., Metribuzin) Herbicide->QB_site Binds to D1 Protein Block Binding and Blockage

Caption: Inhibition of the photosynthetic electron transport chain by this compound herbicides.

Comparative Efficacy Studies

The herbicidal efficacy of this compound derivatives has been evaluated in numerous peer-reviewed studies. These studies often compare the performance of different analogs or benchmark them against existing commercial herbicides. The following table summarizes data from a study on novel herbicidal compounds, highlighting the pre-emergence activity of a 3-methylthio-4-amino-1,6-dihydro-1,2,4-triazin-5(4H)-one derivative compared to the commercial standard, metribuzin.

CompoundApplication Rate (g/ha)Weed Species 1 (Grass)Weed Species 2 (Grass)Weed Species 3 (Broadleaf)Weed Species 4 (Broadleaf)
3-methylthio-4-amino-6-tert-butyl-1,6-dihydro-triazinone (Compound 7) 5.05.05.05.05.0
2.55.05.05.05.0
1.255.05.05.05.0
Metribuzin (Commercial Standard) 5.05.05.05.05.0
2.54.04.05.05.0
1.253.03.04.04.0
Herbicidal ratings are on a scale of 0 (no effect) to 5 (completely killed). Data synthesized from a study on novel herbicidal compounds.[3]

The data indicates that at lower application rates, the experimental compound (7) demonstrated superior or equivalent herbicidal activity compared to metribuzin, suggesting potential for enhanced potency through structural modification.[3] Further research has also explored a range of other derivatives, investigating their anti-inflammatory, anticancer, and antimicrobial activities, showcasing the versatility of the 1,2,4-triazine scaffold.[5][6]

Experimental Protocol: Pre-Emergence Herbicidal Activity Assay

To ensure the reproducibility and validity of efficacy studies, a standardized experimental protocol is essential. The following is a detailed methodology for assessing the pre-emergence herbicidal activity of test compounds.

Objective: To evaluate the efficacy of test compounds in preventing the emergence and growth of various weed species when applied to the soil before weed seedlings emerge.

Materials:

  • Test compounds and a commercial standard (e.g., Metribuzin)

  • Weed seeds (e.g., two grass species and two broadleaf species)

  • Pots or flats filled with a standardized soil mix

  • Spraying equipment calibrated for uniform application

  • Greenhouse or controlled environment chamber with controlled temperature, humidity, and light cycles

  • Deionized water

  • Acetone or other suitable solvent for dissolving test compounds

  • Surfactant

Procedure:

  • Preparation of Test Solutions:

    • Accurately weigh the test compounds and dissolve them in a minimal amount of a suitable solvent (e.g., acetone).

    • Prepare a stock solution and then dilute it with deionized water containing a surfactant to achieve the desired application concentrations. The final solvent concentration should be non-phytotoxic.

  • Planting:

    • Fill pots or flats with the soil mixture.

    • Sow the seeds of the selected weed species at a uniform depth.

  • Application of Test Compounds:

    • Immediately after planting, apply the test solutions uniformly to the soil surface using a calibrated sprayer.

    • Include a negative control (solvent and surfactant only) and a positive control (commercial standard herbicide) in each experiment.

  • Incubation:

    • Transfer the treated pots to a greenhouse or controlled environment chamber.

    • Maintain optimal conditions for weed germination and growth (e.g., 25°C, 16-hour photoperiod).

    • Water the pots as needed, typically by subirrigation to avoid disturbing the treated soil surface.

  • Evaluation:

    • After a predetermined period (e.g., 14-21 days), visually assess the herbicidal effect.

    • Use a rating scale (e.g., 0-100% inhibition or a 0-5 scale where 0 = no effect and 5 = complete kill) to quantify the efficacy.

    • Assess parameters such as germination rate, seedling vigor, and any phytotoxic symptoms (e.g., chlorosis, necrosis).

  • Data Analysis:

    • Calculate the average herbicidal rating for each treatment.

    • Statistically analyze the data to determine significant differences between the test compounds, the negative control, and the positive control.

Herbicidal_Assay_Workflow Workflow for Pre-Emergence Herbicidal Activity Assay prep 1. Prepare Test Solutions (Compound, Solvent, Surfactant) apply 3. Apply Test Solutions to Soil Surface prep->apply plant 2. Plant Weed Seeds in Pots plant->apply incubate 4. Incubate in Controlled Environment apply->incubate evaluate 5. Visually Assess Herbicidal Effect (14-21 days) incubate->evaluate analyze 6. Analyze and Compare Herbicidal Ratings evaluate->analyze

Caption: A stepwise workflow for conducting a pre-emergence herbicidal activity assay.

Conclusion

Derivatives of this compound represent a significant class of herbicides with a well-defined mechanism of action targeting Photosystem II. Comparative studies demonstrate that while established compounds like metribuzin are highly effective, there is considerable potential for the development of new analogs with improved potency and selectivity. The continuous exploration of the structure-activity relationships within the 1,2,4-triazine scaffold is a promising avenue for discovering novel and more effective crop protection solutions. The standardized experimental protocols outlined in this guide provide a robust framework for the evaluation and comparison of such novel compounds.

References

[3] Novel Herbicidal Compounds, 3-Methylthio-4-amino-1 ,6-dihydro-1,2,4-triazin-5(4H). Journal of Pesticide Science. [6] SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. PubMed. [7] 1,2,4-triazoles and 2-aminomethyl-N-substituted Derivatives of 5-aryl-4H(R). PubMed. [8] Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. [5] Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. ResearchGate. [9] Selective Action of the New Herbicide 4-amino-6-(1,1-dimethylethyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one in Different Wheat, Triticum aestivum, Cultivars. Weed Science - Cambridge University Press & Assessment. [10] Synthesis and herbicidal activity of novel 1,2,4-triazole derivatives containing fluorine, phenyl sulfonyl and pyrimidine moieties. ResearchGate. [11] triazine pesticides suppliers USA. Chemicals USA. [12] Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scirp.org. [13] Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities. Scilit. [14] triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. CentAUR. [15] 1,2,4-Triazin-5(4H)-one, 4-amino-6-(1,1-dimethylethyl)-3-(ethylthio)- - Substance Details. US EPA. [16] 3-Amino-5-methylthio-1H-1,2,4-triazole. Chem-Impex. [17] 1,2,4-Triazin-5(4H)-one, 6-(1-ethylpropyl)-4-methyl-3-(methylthio)-. Guidechem. [18] (PDF) Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[3][6][8]triazin-5-ones. ResearchGate. [19] Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH. [1] A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. [20] Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][3][6][8]triazolo[3,4-f][3][6][8]triazines. Current issues in pharmacy and medicine: science and practice. [4] Pesticide Toxicity Profile: Triazine Pesticides1. Florida Online Journals. [21] Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. ResearchGate. [22] Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. MDPI. [2] A Comparative Study of 1,2,4-Triazine Versus 1,3,5-Triazine in Medicinal Chemistry. Benchchem. [23] (PDF) Comparative Study for the Synthesis of Some 5-(2-, 3-, 4-pyridyl)Substituted-4H-4-Amino-3-Mercapto-1,2,4-Triazoles. ResearchGate. [24] Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. NIH. [25] 3-Amino-5-methylthio-1H-1,2,4-triazole 98%. Sigma-Aldrich.

Sources

Safety Operating Guide

A Guide to the Responsible Disposal of 3-(methylthio)-1,2,4-triazin-5(4H)-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An imperative for modern researchers, scientists, and drug development professionals is the safe and environmentally conscious disposal of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(methylthio)-1,2,4-triazin-5(4H)-one, ensuring the safety of laboratory personnel and the preservation of our environment.

Foundational Knowledge: Hazard Assessment and Chemical Profile

Before initiating any disposal procedures, a thorough understanding of the chemical's properties and hazards is paramount. This compound belongs to the triazine class of heterocyclic compounds. While specific toxicological data for this particular compound is not extensively documented in publicly available literature, the precautionary principle dictates that it should be handled as a hazardous substance.

Key Chemical and Hazard Information:

PropertyValue/InformationSource
Molecular Formula C4H5N3OS[1]
Molecular Weight 143.17 g/mol [1]
Appearance Typically a solid powder.[2]
Primary Hazards Assumed to be harmful if swallowed, in contact with skin, or inhaled. May cause eye and skin irritation.[3][4][2][3][4]
Environmental Hazards Triazine compounds can be persistent in the environment and may pose a risk to aquatic life.[5][6][7][5][6][7]
Incompatibilities Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][2]

Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and accurate hazard information.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.

  • Eye Protection: Wear chemical safety goggles or a face shield.[8][9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required.[8]

  • Body Protection: A standard laboratory coat must be worn.[8]

  • Respiratory Protection: If there is a risk of generating dust when handling the solid form outside of a fume hood, a respirator is necessary.[3]

All handling and segregation of this chemical waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[8]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that requires careful attention to detail.

Step 1: Waste Segregation and Containerization

Proper segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure lid. The container must be in good condition, free from damage or deterioration.[10]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the primary hazards (e.g., "Toxic," "Irritant") and the date of accumulation.[11][12]

  • Accumulation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[13][14] This area must be under the control of laboratory personnel.[10] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[13]

Step 2: Disposal Method Selection

The following diagram illustrates the decision-making process for the disposal of this compound.

G A Waste this compound B Is the container properly labeled and segregated? A->B C Correctly label and segregate the waste container. B->C No D Contact Environmental Health & Safety (EHS) for pickup. B->D Yes C->B E High-Temperature Incineration (Preferred Method) D->E F Licensed Hazardous Waste Landfill (Alternative) D->F G Waste Disposed E->G F->G

Caption: Disposal workflow for this compound.

Step 3: Final Disposal

The recommended and most environmentally sound method for the disposal of this compound is high-temperature incineration .

  • Rationale: Incineration at a licensed hazardous waste facility ensures the complete destruction of the organic molecule.[8] These facilities are equipped with flue gas scrubbing technology to neutralize harmful combustion byproducts such as sulfur oxides and nitrogen oxides.[15]

In situations where incineration is not available, disposal in a licensed hazardous waste landfill is an alternative.[15] In either case, the disposal must be handled by a certified hazardous waste management company.

It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities, such as the EPA in the United States. [10][16]

Emergency Procedures: Spill and Exposure Response

In the event of an accidental spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[9]

  • Decontaminate: Clean the spill area thoroughly.

Exposure Response:

  • Inhalation: Move the affected person to fresh air.[5]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes.[5]

  • Ingestion: Wash the mouth out with water.[9]

In all cases of exposure, seek immediate medical attention and have the Safety Data Sheet (SDS) available for medical personnel.

References

  • BenchChem. (n.d.). Navigating the Disposal of 2,4-Dichloro-1,3,5-triazine: A Comprehensive Guide.
  • Daniels Health. (2025, May 21).
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Triazine Pesticides Standard - Safety D
  • U.S. Environmental Protection Agency. (2025, November 25).
  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-Amino-5-methylthio-1H-1,2,4-triazole.
  • Vanderbilt University Medical Center. (n.d.).
  • BenchChem. (n.d.). Navigating the Disposal of Nitrogen and Sulfur-Containing Inhibitors: A General Protocol.
  • BenchChem. (2025, December). Sulfur dichloride proper disposal procedures.
  • Malviya, M., Singha, M., Kumara, N., & Kumara, P. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
  • Thermo Fisher Scientific Chemicals, Inc. (2024, March 29). SAFETY DATA SHEET - 3-Amino-5,6-dimethyl-1,2,4-triazine.
  • U.S. Geological Survey. (n.d.).
  • Sigma-Aldrich. (2024, September 7).
  • Advanced Biotech. (2025, January 25).
  • ChemicalBook. (2026, January 3). 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - 2-Amino-4-methylthio-6-(1-morpholino)-s-triazine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine, 97%.
  • Open Government program. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE.
  • Open Government program. (2011, September 12).
  • Flinn Scientific. (2016, March 15).
  • BLDpharm. (n.d.). 18060-72-5|3-(Methylthio)-1,2,4-triazin-5(2H)-one.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - Ethyl 5-chloro-3-(methylthio)
  • Wang, Y., et al. (2022, April 10). Occurrence and Removal of Triazine Herbicides during Wastewater Treatment Processes and Their Environmental Impact on Aquatic Life.
  • Fisher Scientific. (2015, March 19).

Sources

Mastering the Safe Handling of 3-(Methylthio)-1,2,4-triazin-5(4H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Protocol for Researchers, Scientists, and Drug Development Professionals on the Safe Use, Handling, and Disposal of 3-(methylthio)-1,2,4-triazin-5(4H)-one and its Derivatives.

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides a comprehensive framework for the safe handling of this compound, a heterocyclic compound often utilized as a building block in the synthesis of novel therapeutic agents. As a Senior Application Scientist, my objective is to not only outline the necessary precautions but also to provide the scientific rationale behind these recommendations, fostering a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound, also known as Metamitron when used as a herbicide, presents several potential hazards that necessitate careful management in a laboratory setting.[1][2] A thorough understanding of these risks is the first step in developing a robust safety protocol.

Primary Hazards:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.[2][3][4] Ingestion can lead to adverse health effects, making it crucial to prevent any contact with the mouth.

  • Aquatic Toxicity: It is very toxic to aquatic life, with long-lasting effects.[3][5] This underscores the importance of stringent disposal procedures to avoid environmental contamination.

  • Skin and Eye Irritation: While some sources indicate mild skin irritation, others suggest it can cause more significant irritation to the skin and eyes.[5][6] Direct contact should always be avoided.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[6][7]

Physical and Chemical Properties Summary:

PropertyValueSource
Molecular FormulaC4H5N3OS[8]
Molecular Weight143.17 g/mol [8]
AppearanceOff-white to beige solid/powder[4][5]
SolubilityForms a suspension in water[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is mandatory to create a sufficient barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical splash goggles are essential to protect the eyes from accidental splashes of solutions or contact with the solid powder.[5] A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a common and effective choice for handling many laboratory chemicals. However, it is best practice to consult a glove compatibility chart for the specific solvent being used with the compound. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat is standard for all laboratory work. When handling larger quantities or when there is a significant risk of contamination, chemically resistant overalls and boots should be worn.[5]

  • Respiratory Protection: In situations where dust or aerosols may be generated, such as when weighing the solid or preparing solutions, a NIOSH-approved particulate respirator is necessary.[2] Work should ideally be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is critical for maintaining a safe laboratory environment.

Receiving and Storage:
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][9] Keep it away from incompatible materials such as strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the chemical name, and relevant hazard warnings.

Handling and Use:

The following workflow is designed to minimize exposure during routine laboratory procedures.

Handling_Workflow A Preparation (Don PPE) B Weighing (in fume hood) A->B Proceed with caution C Dissolution (in fume hood) B->C Transfer solid D Reaction/Use C->D Use solution E Decontamination & Waste Disposal D->E After experiment F Doffing PPE & Hand Washing E->F Final step

Caption: Standard workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the chemical, ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Weighing: If working with the solid form, weigh the required amount in a chemical fume hood to prevent the inhalation of dust.

  • Dissolution: Prepare solutions in a chemical fume hood. Add the solid to the solvent slowly to avoid splashing.

  • Reaction and Use: Conduct all experimental procedures involving this compound within a fume hood.

  • Post-Handling: After use, thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

Emergency Procedures: Be Prepared for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[5] If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Spill Response:
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills of the solid, carefully sweep the material into a covered container.[2] If appropriate, moisten slightly to prevent dusting.[2] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Spill_Response A Spill Occurs B Evacuate Area A->B C Don Appropriate PPE B->C D Contain Spill C->D E Clean & Decontaminate D->E F Dispose of Waste E->F G Report Incident F->G

Caption: Emergency spill response workflow.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm.[3][5]

  • Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste. Do not pour it down the drain.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be collected in a designated, sealed hazardous waste container.

  • Consult Regulations: Always follow your institution's and local regulations for hazardous waste disposal.

By adhering to these guidelines, you can ensure a safe working environment for yourself and your colleagues while maintaining the integrity of your research. A proactive approach to safety is the cornerstone of scientific excellence.

References

  • AERU. (n.d.). Metamitron (Ref: BAY DRW 1139). Retrieved from [Link]

  • AGPRO. (2018). AGPRO METAMITRON Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metamitron. PubChem Compound Database. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one. Retrieved from [Link]

  • Wholesale Seeds. (2024). Extracta Herbicides Metamitron 700 SC SDS. Retrieved from [Link]

  • Zelam. (n.d.). metamitron - SAFETY DATA SHEET. Retrieved from [Link]

  • Advanced Biotech. (2025). Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.